molecular formula C9H16O3 B1624747 Tert-butyl 5-oxopentanoate CAS No. 192123-41-4

Tert-butyl 5-oxopentanoate

Cat. No.: B1624747
CAS No.: 192123-41-4
M. Wt: 172.22 g/mol
InChI Key: OJLCOAYTPHMGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-oxopentanoate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLCOAYTPHMGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445307
Record name Tert-butyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192123-41-4
Record name Tert-butyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of tert-Butyl 5-oxopentanoate

Introduction

In the landscape of modern organic synthesis, bifunctional building blocks are indispensable tools for the efficient construction of complex molecular architectures. This compound emerges as a notable C5 synthon, integrating two distinct and orthogonally reactive functional groups: a terminal aldehyde and a sterically hindered tert-butyl ester. This unique arrangement offers chemists a versatile platform for sequential or selective transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde provides a locus for nucleophilic attack and carbon-chain extension, while the tert-butyl ester serves as a robust protecting group for a carboxylic acid, which can be unmasked under specific acidic conditions.

This technical guide provides a comprehensive exploration of the chemical properties, spectroscopic signature, reactivity, and synthetic potential of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights to facilitate the effective application of this versatile intermediate in research and development settings.

The fundamental utility of this compound is derived directly from its structure, which features a five-carbon backbone functionalized at both ends.

Chemical Structure: O=CH-CH₂-CH₂-CH₂-C(=O)O-C(CH₃)₃

This structure confers a dual chemical personality: the electrophilic aldehyde carbon is susceptible to nucleophilic addition, while the ester carbonyl is less reactive and the entire ester group is stable to a wide range of reagents, except for strong acids.

Table 1: Core Molecular Identifiers

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₆O₃
Molar Mass 172.22 g/mol
CAS Number Not readily available in major databases

Table 2: Predicted Physicochemical Properties

The following properties are computationally predicted and should be used as an estimation pending experimental verification.

PropertyPredicted ValueSource/Method
Boiling Point ~210-220 °C at 760 mmHgEstimation based on structural analogues
Density ~0.97 g/cm³Computational Prediction
XLogP3-AA 0.7PubChem (for isomer tert-butyl 4-oxopentanoate)[1]
Flash Point ~85 °CEstimation based on structural analogues

Spectroscopic Characterization: The Analytical Fingerprint

unambiguous structural confirmation is paramount. The expected spectroscopic data for this compound provide a clear analytical signature.

Table 3: Predicted Spectroscopic Data for Structural Elucidation

TechniqueFeatureExpected Chemical Shift / FrequencyRationale and Key Characteristics
¹H NMR Aldehyde Proton (CHO)δ 9.7-9.8 ppmA characteristic downfield triplet, deshielded by the electronegative oxygen.
Methylene Protons (CH₂)δ 1.8-2.6 ppmMultiple overlapping multiplets corresponding to the three methylene groups in the aliphatic chain.
tert-Butyl Protons (C(CH₃)₃)δ ~1.45 ppmA sharp, integrating to 9H, characteristic of the magnetically equivalent methyl groups on the tert-butyl ester.[2]
¹³C NMR Aldehyde Carbonyl (CHO)δ ~200 ppmHighly deshielded carbonyl carbon typical for aldehydes.
Ester Carbonyl (COO)δ ~172 ppmCharacteristic chemical shift for an ester carbonyl carbon.
Quaternary Carbon (O-C (CH₃)₃)δ ~81 ppmThe central carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.
Methylene Carbons (CH₂)δ 20-45 ppmThree distinct signals in the aliphatic region of the spectrum.
tert-Butyl Carbons (C(CH₃ )₃)δ ~28 ppmA single, strong signal for the three equivalent methyl carbons.[2]
Infrared (IR) C=O Stretch (Aldehyde)~1725 cm⁻¹Strong, sharp absorbance. Often distinguishable from the ester carbonyl.
C=O Stretch (Ester)~1735 cm⁻¹Strong, sharp absorbance. The steric bulk of the tert-butyl group can slightly influence this frequency.
C-H Stretch (Aldehyde)~2720 & 2820 cm⁻¹Two weak but characteristic bands, known as a Fermi doublet, are diagnostic for an aldehyde C-H bond.
C-O Stretch (Ester)~1150 cm⁻¹Strong absorbance corresponding to the ester C-O bond.

Synthesis and Handling

While not commonly available commercially, this compound can be synthesized through a straightforward, multi-step sequence from readily available starting materials. A logical and efficient route begins with mono-tert-butyl glutarate, also known as 5-(tert-butoxy)-5-oxopentanoic acid[3].

Experimental Protocol: Synthesis from Mono-tert-butyl glutarate

This two-step protocol involves the selective reduction of the free carboxylic acid to a primary alcohol, followed by a mild oxidation to the target aldehyde.

Step 1: Reduction of 5-(tert-butoxy)-5-oxopentanoic acid to tert-butyl 5-hydroxypentanoate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Borane Addition: Add borane-THF complex solution (BH₃·THF, ~1.1 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C. The choice of borane is critical as it selectively reduces the carboxylic acid in the presence of the sterically hindered tert-butyl ester.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude alcohol is often pure enough for the next step, or can be purified by column chromatography.

Step 2: Oxidation to this compound

  • Setup: In a separate flask, prepare a suspension of a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (~1.5 eq) in anhydrous dichloromethane (DCM).

  • Alcohol Addition: Add a solution of tert-butyl 5-hydroxypentanoate (from Step 1) in DCM to the oxidant suspension at room temperature. DMP is often preferred for its mild conditions and simple workup.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup (for DMP): Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-(tert-butoxy)-5-oxopentanoic acid Intermediate tert-butyl 5-hydroxypentanoate Start->Intermediate 1. BH₃·THF 2. Quench (MeOH) Product This compound Intermediate->Product DMP or PCC in DCM

Caption: Proposed two-step synthesis of this compound.

Stability and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4] Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air.

  • Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]

Chemical Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a wide array of selective modifications.

Reactions at the Aldehyde Terminus

The aldehyde is the more reactive site, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) yields a secondary or tertiary amine, respectively. This is a cornerstone reaction in medicinal chemistry for introducing amine diversity.

  • Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the conversion of the aldehyde into an alkene. This provides a reliable method for carbon chain elongation and the introduction of double bonds.

  • Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) readily add to the aldehyde carbonyl to form a secondary alcohol after an aqueous workup. This is a fundamental C-C bond-forming reaction.

  • Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like Pinnick's oxidation (NaClO₂), creating a symmetrical dicarboxylic acid mono-ester. Conversely, it can be reduced to a primary alcohol with sodium borohydride (NaBH₄), a reaction that will not affect the tert-butyl ester.

Transformations of the Tert-butyl Ester

The tert-butyl ester is primarily a protecting group for the carboxylic acid functionality. Its cleavage is a key step in many synthetic sequences.

  • Acid-Catalyzed Deprotection: The ester is stable to most basic, reductive, and oxidative conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in DCM, or by HCl in dioxane. The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation, which is trapped by the conjugate base or solvent. This orthogonality is a significant synthetic advantage.

Reactivity Map

ReactivityMap center_mol This compound reductive_amination Amine Derivative center_mol->reductive_amination R₂NH, STAB wittig Alkene center_mol->wittig Ph₃P=CHR grignard Secondary Alcohol center_mol->grignard 1. R-MgBr 2. H₃O⁺ oxidation Mono-tert-butyl Hexanedioate center_mol->oxidation NaClO₂ deprotection 5-Oxopentanoic Acid center_mol->deprotection TFA or HCl

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The true value of this compound is realized in its application as a versatile intermediate for constructing more complex target molecules.

  • Pharmaceutical Synthesis: The C5 backbone is a common structural motif in many biologically active compounds. By using the aldehyde for initial elaborations and later deprotecting the ester, complex substituted carboxylic acids can be prepared. Analogous amino-pentanoate structures are key starting materials for molecules containing the (S)-2-aminoglutarimide moiety, which are of significant pharmaceutical interest.[6] Furthermore, related structures are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

  • Synthesis of Heterocycles: this compound is an ideal precursor for synthesizing five- and six-membered heterocyclic systems. For example, reductive amination followed by intramolecular cyclization (after deprotection of the ester) can lead to the formation of substituted piperidones, a core structure in many alkaloids and CNS-active drugs. This strategy is highlighted in the synthesis of chiral δ-lactams from similar oxo-esters.[8]

  • Asymmetric Synthesis: The aldehyde can be subjected to a wide range of enantioselective additions (e.g., using chiral catalysts) to install a stereocenter. This chiral center can then direct subsequent transformations, providing a route to enantiopure final products.

This compound represents a potent and highly versatile building block for modern organic synthesis. Its dual functionality, characterized by a reactive aldehyde and a robust, acid-labile tert-butyl ester, provides a predictable and powerful platform for the strategic assembly of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity opens the door to streamlined and efficient synthetic routes toward novel chemical entities. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable C5 synthon.

References

  • US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents. (n.d.).
  • PubChem. (n.d.). Tert-butyl 4,5-diamino-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 2-amino-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 5-(Tert-butylamino)-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. Retrieved January 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved January 2, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Fernandez, I., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available from: [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). tert-Butyl 5-(4-fluorophenyl)-5-oxopentanoate. Retrieved January 2, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • YouTube. (2020). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. Retrieved January 2, 2026, from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopentanoate. Retrieved January 2, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). TERT-BUTYL ALCOHOL (TERT-BUTANOL). Retrieved January 2, 2026, from [Link]

  • Universal Biologicals. (n.d.). tert-Butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride. Retrieved January 2, 2026, from [Link]

  • YouTube. (2018). NMR Analysis - Determining a Structure with IR and NMR. Retrieved January 2, 2026, from [Link]

  • PENTA. (2025). tert-Butanol - SAFETY DATA SHEET. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). Pinealon. Retrieved January 2, 2026, from [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL PEROXYBENZOATE. Retrieved January 2, 2026, from [Link]

Sources

Tert-butyl 5-oxopentanoate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Molecular Structure and Synthetic Utility of Tert-butyl 5-oxopentanoate

Abstract

This compound is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical sciences. Its structure is characterized by a five-carbon aliphatic chain functionalized with a terminal aldehyde and a tert-butyl ester. This unique arrangement makes it a highly valuable synthetic intermediate, providing two distinct reactive sites with orthogonal reactivity. The sterically hindered tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective transformations at the highly reactive aldehyde terminus. This guide provides a comprehensive analysis of the molecule's structure, detailed protocols for its spectroscopic characterization, plausible synthetic strategies, and a discussion of its application as a key building block in the synthesis of complex molecules, particularly gamma-aminobutyric acid (GABA) analogs relevant to drug discovery.

Introduction to this compound

Overview and Significance in Medicinal Chemistry

In the landscape of drug development and complex molecule synthesis, the efficiency of a synthetic route is often dictated by the strategic use of versatile building blocks. This compound emerges as a prime example of such a scaffold. Its value lies in the co-existence of an aldehyde and a protected carboxylic acid within the same molecule. The aldehyde provides a reactive handle for nucleophilic additions and reductive aminations, essential for chain elongation and the introduction of nitrogen-containing moieties. Concurrently, the tert-butyl ester protects the carboxyl group from unwanted side reactions, a feature critical for multi-step syntheses. This ester is stable under a wide range of conditions but can be selectively cleaved under acidic conditions, unmasking the carboxylic acid for subsequent coupling reactions. This dual functionality makes it an ideal precursor for the synthesis of various pharmaceutical targets, including conformationally restricted analogs of neurotransmitters like GABA.[1][2][3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is a prerequisite for its effective use in research and development. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 192123-41-4[5]
Molecular Formula C₉H₁₆O₃[5]
Molecular Weight 172.22 g/mol [5]
Canonical SMILES CC(C)(C)OC(=O)CCCC=O[6]
InChIKey OJLCOAYTPHMGTM-UHFFFAOYSA-N[6]
Monoisotopic Mass 172.10994 Da[6]
XlogP (Predicted) 0.8[6]

Elucidation of the Molecular Structure

The synthetic utility of this compound is a direct consequence of its molecular architecture. A detailed examination of its constituent parts reveals the rationale behind its reactivity and applications.

Core Scaffold: The Pentanoate Backbone

The foundation of the molecule is a five-carbon chain, which provides a flexible spacer between the two functional groups. This separation is crucial, as it minimizes electronic interference between the ester and aldehyde, allowing each to exhibit its characteristic reactivity. This chain length is also biomimetic, resembling the core structure of important biological molecules like glutamic acid derivatives and GABA.

Key Functional Groups and Their Implications

2.2.1. The Aldehyde Moiety: A Handle for Derivatization The terminal aldehyde is the molecule's primary center of reactivity. As an electrophilic site, it is highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecular frameworks. Key transformations include:

  • Reductive Amination: Reaction with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form new C-N bonds, a fundamental step in the synthesis of amine-containing drugs and GABA analogs.[7]

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon chain extension.

  • Grignard/Organolithium Addition: Formation of secondary alcohols, providing a route to chiral centers and further functionalization.

2.2.2. The Tert-butyl Ester: A Strategic Protecting Group The tert-butyl group is not merely an ester; it is a deliberate strategic choice in chemical synthesis. Its large steric bulk shields the ester carbonyl from nucleophilic attack, rendering it unreactive under conditions where the aldehyde readily reacts (e.g., Grignard additions, reductions with NaBH₄). This chemical orthogonality is the molecule's most powerful feature.

  • Stability: It is stable to basic, hydrogenolytic, and mild acidic conditions.

  • Cleavage: The ester is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the carboxylic acid. The mechanism proceeds via a stable tert-butyl carbocation, which is trapped by a nucleophile or eliminated as isobutylene. This deprotection strategy is highly reliable and widely used in peptide synthesis and medicinal chemistry.[8] The metabolism of tert-butyl groups is also a known pathway in drug molecules, often involving hydroxylation by cytochrome P450 enzymes.[9]

Molecular Structure Diagram

molecular_structure cluster_0 Aldehyde (Reactive Site) cluster_1 Tert-butyl Ester (Protecting Group) C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 tBu C(CH₃)₃ O2->tBu C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O3 O C5->O3 H1 H C5->H1 p1 p2 p3 p4

Caption: Molecular structure of this compound.

Spectroscopic Characterization: A Self-Validating Protocol

The identity and purity of this compound must be rigorously confirmed before its use in synthesis. A combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the structural features identified by the others.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12] The expected signals provide unambiguous evidence for each component of the structure.

¹H NMR Chemical Shift (ppm, est.)MultiplicityIntegrationAssignmentRationale
Aldehyde~9.77Triplet (t)1H-CH ODeshielded proton adjacent to a carbonyl group.
Methylene (α to CHO)~2.45Triplet of doublets (td)2H-CH ₂CHODeshielded by the aldehyde carbonyl.
Methylene (α to Ester)~2.20Triplet (t)2H-CH ₂COO-Deshielded by the ester carbonyl.
Methylene (β)~1.85Quintet (p)2H-CH₂CH ₂CH₂-Central methylene group with two adjacent CH₂ groups.
Tert-butyl~1.45Singlet (s)9H-C(CH ₃)₃Nine equivalent protons with no adjacent protons to couple with.
¹³C NMR Chemical Shift (ppm, est.)AssignmentRationale
Aldehyde Carbonyl~202C HOCharacteristic chemical shift for an aldehyde carbonyl carbon.
Ester Carbonyl~173C OO-Characteristic chemical shift for an ester carbonyl carbon.
Quaternary Carbon~80-C (CH₃)₃Quaternary carbon of the tert-butyl group, shifted downfield by the oxygen atom.
Methylene (α to CHO)~43-C H₂CHOMethylene carbon adjacent to the aldehyde.
Methylene (α to Ester)~35-C H₂COO-Methylene carbon adjacent to the ester.
Tert-butyl Methyls~28-C(C H₃)₃Equivalent methyl carbons of the tert-butyl group.
Methylene (β)~20-CH₂C H₂CH₂-Central methylene carbon.

Note: Estimated chemical shifts are based on standard values and may vary depending on the solvent and experimental conditions.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups, specifically the two distinct carbonyls and the aldehyde C-H bond.

Wavenumber (cm⁻¹, est.)IntensityAssignmentRationale
~2970, 2870Medium-StrongC-H Stretch (Aliphatic)Standard sp³ C-H bond vibrations.
~2820, 2720Medium (often sharp)C-H Stretch (Aldehyde)The pair of Fermi resonance peaks are diagnostic for an aldehyde.
~1730StrongC=O Stretch (Ester)Carbonyl stretch for a saturated aliphatic ester.
~1725StrongC=O Stretch (Aldehyde)Carbonyl stretch for a saturated aliphatic aldehyde. Often overlaps with the ester peak.
~1150StrongC-O Stretch (Ester)Characteristic stretch for the C-O single bond of the ester.
Mass Spectrometry (MS)

Electron-impact mass spectrometry (EI-MS) provides the molecular weight and reveals characteristic fragmentation patterns that confirm the structure, particularly the presence of the tert-butyl ester.[14]

fragmentation_pathway parent Parent Ion [C₉H₁₆O₃]⁺˙ m/z = 172 frag1 Fragment 1 [C₅H₈O₃]⁺˙ m/z = 116 parent->frag1 - C₄H₈ (isobutylene) frag2 Fragment 2 [C₅H₇O₂]⁺ m/z = 99 parent->frag2 - •OC(CH₃)₃ (t-butoxy radical) frag3 Fragment 3 [C₄H₉]⁺ m/z = 57 parent->frag3 Cleavage of t-butyl group

Caption: Expected EI-MS fragmentation of this compound.

Synthetic Strategies and Methodologies

A robust synthesis of this compound is crucial for its availability as a building block. A plausible route starts from readily available glutaric anhydride.

Retrosynthetic Analysis

A logical retrosynthetic disconnection traces the molecule back to simpler, commercially available precursors. The ester can be formed from the corresponding carboxylic acid, and the aldehyde can be formed from the reduction of a carboxylic acid derivative.

retrosynthesis target This compound inter1 5-(tert-butoxy)-5-oxopentanoic acid (mono-ester) target->inter1 Selective Reduction of Carboxylic Acid start Glutaric Anhydride inter1->start Ring-opening with t-butanol inter2 Glutaric acid mono-tert-butyl ester

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis from Glutaric Anhydride

This two-step protocol provides a reliable method for preparing the target compound.

Step 1: Synthesis of 5-(tert-butoxy)-5-oxopentanoic acid

  • Rationale: The cyclic anhydride is regioselectively opened by tert-butanol to form the mono-ester, mono-acid. A catalyst like DMAP is used to accelerate the nucleophilic attack on the anhydride carbonyl.

  • Procedure:

    • To a round-bottom flask charged with glutaric anhydride (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq), add anhydrous dichloromethane (DCM) as the solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butanol (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(tert-butoxy)-5-oxopentanoic acid, which can often be used in the next step without further purification.

Step 2: Selective Reduction to this compound

  • Rationale: The carboxylic acid must be selectively reduced to an aldehyde without affecting the tert-butyl ester. This is achieved by first activating the carboxylic acid (e.g., as an acyl chloride or Weinreb amide) followed by a controlled reduction with a mild hydride source. A one-pot procedure using a borane-based reducing agent is also effective.

  • Procedure:

    • Dissolve the crude 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Drug Discovery and Development

Case Study: Synthesis of γ-Aminobutyric Acid (GABA) Analogs

GABA is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are developed as anticonvulsants, anxiolytics, and treatments for neuropathic pain.[2][3] this compound is an excellent starting material for these targets. The following workflow demonstrates the synthesis of a generic N-substituted GABA analog.

gaba_synthesis start This compound step1 Reductive Amination (e.g., NaBH₃CN) start->step1 amine Primary Amine (R-NH₂) amine->step1 intermediate Protected GABA Analog (Tert-butyl Ester) step2 Ester Hydrolysis (e.g., TFA in DCM) intermediate->step2 product Final GABA Analog (Carboxylic Acid) step1->intermediate step2->product

Caption: Workflow for synthesizing GABA analogs.

This process leverages the key features of the starting material:

  • Reductive Amination: The aldehyde selectively reacts with a primary amine to form an imine, which is immediately reduced in situ to a secondary amine. The tert-butyl ester remains intact.

  • Deprotection: The resulting protected GABA analog is treated with trifluoroacetic acid to cleanly cleave the tert-butyl ester, yielding the final carboxylic acid product without affecting the newly formed amine.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design. Its bifunctional nature, combined with the orthogonal reactivity of its aldehyde and protected acid moieties, establishes it as a high-value intermediate for synthetic chemists. The protocols for its characterization are robust and self-validating, ensuring its reliable use in complex synthetic campaigns. Its demonstrated utility in the construction of pharmaceutically relevant scaffolds, such as GABA analogs, underscores its importance in modern drug discovery. Future work will likely focus on developing enantioselective syntheses of chiral derivatives and expanding its application to a broader range of complex natural products and therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-oxopentanoate is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and specialty chemicals. Its unique structure, featuring a sterically hindered tert-butyl ester and a reactive aldehyde moiety, allows for selective chemical transformations, making it an attractive building block for the synthesis of non-natural alpha-amino acids and other intricate molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to assist researchers in selecting the most suitable approach for their specific needs.

Introduction: The Strategic Importance of this compound

The strategic importance of this compound in organic synthesis lies in the orthogonal reactivity of its two functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions. The aldehyde functionality, on the other hand, provides a versatile handle for a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations.

This dual functionality makes this compound a particularly useful precursor for the synthesis of complex molecules where precise control over reactivity is paramount. A notable application is in the synthesis of enantiopure non-natural alpha-amino acids, where the aldehyde can be elaborated into various side chains.[1]

This guide will explore the most reliable and efficient methods for the preparation of this key intermediate, with a focus on providing practical, field-proven insights for laboratory-scale synthesis.

Primary Synthesis Pathway: From L-Glutamic Acid

The most established and reliable route to this compound, particularly for obtaining enantiomerically pure forms, commences from the readily available and chiral starting material, L-glutamic acid. This multi-step synthesis involves protection of the functional groups of L-glutamic acid, followed by the selective reduction of the γ-ester to the desired aldehyde.

Mechanistic Rationale

The choice of L-glutamic acid as a starting material is strategic due to its inherent chirality, which can be preserved throughout the synthesis to yield enantiopure this compound. The synthetic strategy hinges on the differential protection of the α-amino group and the two carboxylic acid functionalities, allowing for the selective modification of the γ-carboxyl group.

The key transformation is the partial reduction of the γ-ester to an aldehyde. Diisobutylaluminium hydride (DIBALH) is the reagent of choice for this step due to its ability to reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol. The bulky nature of DIBALH also contributes to its selectivity.

Experimental Workflow

The overall transformation from L-glutamic acid to tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate is depicted below. The final step to obtain this compound would involve the removal of the protecting groups on the amine, which is not detailed in the primary literature but is a standard procedure.

Synthesis_Pathway_From_Glutamic_Acid Glu L-Glutamic Acid Intermediate1 Protected L-Glutamic Acid Derivative (e.g., γ-methyl ester, N-Boc) Glu->Intermediate1 Protection Steps Intermediate2 tert-Butyl (2S)-2-[bis(tert-butoxycarbonyl)amino] -5-oxopentanoate Intermediate1->Intermediate2 Selective Reduction (DIBALH)

Caption: Synthesis of the key intermediate from L-Glutamic Acid.

Detailed Experimental Protocol

The following protocol is adapted from the work of Constantinou-Kokotou et al. and outlines the synthesis of the key protected intermediate.[1]

Step 1: Protection of L-Glutamic Acid

  • Esterification of the γ-carboxylic acid: L-glutamic acid is first converted to its γ-methyl ester. This can be achieved by reacting L-glutamic acid with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride.

  • Protection of the α-amino group: The α-amino group is then protected, for example, with two tert-butoxycarbonyl (Boc) groups to form a bis-Boc protected intermediate. This is typically done using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).

  • Esterification of the α-carboxylic acid: The remaining free α-carboxylic acid is then converted to its tert-butyl ester.

Step 2: Selective Reduction of the γ-Methyl Ester

  • The fully protected L-glutamic acid derivative is dissolved in an anhydrous aprotic solvent, such as dichloromethane or toluene, and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of diisobutylaluminium hydride (DIBALH) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled solution. The stoichiometry of DIBALH is critical to prevent over-reduction.

  • The reaction is stirred at -78 °C for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup.

  • The product, tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate, is then extracted with an organic solvent, dried, and purified by column chromatography.

Alternative Synthesis Pathway: Direct Esterification of 5-Oxopentanoic Acid

An alternative and more direct approach involves the esterification of commercially available 5-oxopentanoic acid (also known as levulinic acid's isomer) with a tert-butyl source. This method avoids the multiple protection and deprotection steps required in the glutamic acid route, making it potentially more atom-economical. However, the direct tert-butylation of carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group and the potential for side reactions.

Mechanistic Considerations

The direct esterification of a carboxylic acid with tert-butanol is an equilibrium-limited process that is typically catalyzed by strong acids. However, the high reactivity of tert-butanol in the presence of acid can lead to rapid dehydration to isobutylene, which is a significant side reaction.[2] To circumvent this, alternative methods for introducing the tert-butyl group have been developed.

One promising approach is the use of tert-butyl acetate as both the tert-butylating agent and the solvent, in the presence of a strong acid catalyst. This method can favor the desired esterification over the elimination side reaction. Another strategy involves the activation of the carboxylic acid followed by reaction with a tert-butyl source.

Direct_Esterification 5-Oxopentanoic Acid 5-Oxopentanoic Acid This compound This compound 5-Oxopentanoic Acid->this compound tert-Butylation Reagent (e.g., tert-Butyl Acetate/Acid Catalyst)

Caption: Direct esterification of 5-oxopentanoic acid.

Potential Experimental Protocols

Method A: Using Tert-butyl Acetate and an Acid Catalyst

  • 5-Oxopentanoic acid is suspended in tert-butyl acetate.

  • A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is added to the mixture.

  • The reaction is stirred at a suitable temperature (e.g., room temperature to gentle heating) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Method B: Using Di-tert-butyl dicarbonate ((Boc)₂O)

A novel and efficient method for the synthesis of tert-butyl esters utilizes (Boc)₂O as the tert-butyl source, which can be particularly useful for sensitive substrates.[3]

  • 5-Oxopentanoic acid is dissolved in a suitable solvent.

  • Di-tert-butyl dicarbonate is added, potentially with a catalyst.

  • The reaction proceeds, often with the evolution of carbon dioxide.

  • Workup and purification would follow standard procedures.

Characterization of this compound

The successful synthesis of this compound should be confirmed by spectroscopic analysis. The following data has been reported for this compound.[1]

Technique Key Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methylene protons, and the aldehyde proton (singlet or triplet, ~9.7 ppm).
¹³C NMR Resonances for the carbonyl carbons of the ester and aldehyde, the quaternary carbon of the tert-butyl group, and the methylene carbons.
FTIR Characteristic strong C=O stretching vibrations for the ester and aldehyde functional groups.
Mass Spec (GC-MS) Molecular ion peak and characteristic fragmentation pattern.

Comparative Analysis of Synthesis Pathways

Pathway Advantages Disadvantages Ideal Application
From L-Glutamic Acid - Access to enantiomerically pure product. - Well-established methodology for the key reduction step.[1]- Multi-step synthesis with protection/deprotection. - Lower overall yield.Synthesis of chiral building blocks where enantiopurity is critical.
Direct Esterification - More direct and potentially higher yielding. - Utilizes readily available starting materials.- Risk of side reactions (e.g., dehydration of tert-butanol). - Requires careful optimization of reaction conditions.Large-scale synthesis where enantiopurity is not a concern or for racemic mixtures.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple synthetic routes, with the choice of pathway largely dependent on the desired final product specifications, particularly with respect to chirality. The route starting from L-glutamic acid offers a reliable method for obtaining enantiopurified material, which is of significant interest in the pharmaceutical industry. The direct esterification of 5-oxopentanoic acid, while less documented for this specific substrate, presents a more atom-economical alternative that warrants further investigation and optimization.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for the direct tert-butylation of 5-oxopentanoic acid. Additionally, exploring enzymatic or chemo-enzymatic approaches could provide highly selective and sustainable methods for the synthesis of this valuable building block. As the demand for complex and precisely engineered molecules continues to grow, the importance of versatile intermediates like this compound is set to increase, driving further innovation in its synthetic methodologies.

References

  • Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G. (n.d.). Synthesis of enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate as key-intermediate:the first synthesis of(S)-2-amino-oleic acid. The journal of peptide research : official journal of the American Peptide Society. Available at: [Link]

  • This compound. (n.d.). SpectraBase. Retrieved from [Link]

  • Milne, J. E., & Baum, J. C. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure.
  • Synthesis of glutaric acid mono-tert-butyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • tert-Butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776. (n.d.). PubChem. Retrieved from [Link]

  • 5-(Tert-butylamino)-3-methyl-5-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Wright, S. W., Hageman, D., & McClure, L. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(43), 7345-7346.
  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of tert-butyl esters of aliphatic carboxylic acids. (n.d.). Google Patents.
  • tert-butyl tert-butyldimethylsilylglyoxylate. (n.d.). Organic Syntheses Procedure.
  • 5-(Tert-butylamino)-5-oxopentanoate | C9H16NO3- | CID 7318194. (n.d.). PubChem. Retrieved from [Link]

  • Liu, Y., et al. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
  • Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(8), 4441-4443.
  • 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl 2-amino-5-oxopentanoate | C9H17NO3 | CID 87886048. (n.d.). PubChem. Retrieved from [Link]

  • DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses Procedure.
  • New Synthesis of tert-Butyl Peroxycarboxylates. (n.d.). ResearchGate. Retrieved from [Link]

  • Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate. (n.d.). Google Patents.
  • (S) -TERT-Butyl 4,5-diamino-5-oxopentanoate preparation process. (n.d.). Google Patents.
  • 4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-(tert-Butylamino)-5-oxopentanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • tert-Butyl acetate. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. (n.d.). Google Patents.
  • tert-Butyl 5-oxo-3,5-diphenylpentanoate. (n.d.). SpectraBase. Retrieved from [Link]

  • (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Alcoriza, C. J. T. (2019). Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019. Scribd. Retrieved from [Link]

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. (2020, April 12). YouTube. Retrieved from [Link]

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Titania Nanotubes-Bonded Sulfamic Acid as an Efficient Heterogeneous Catalyst for the Synthesis of n-Butyl Levulinate. (2022, May 1). Frontiers. Retrieved from [Link]

  • Badia, J. H., et al. (2021). Optimization and green metrics analysis of the liquid-phase synthesis of sec-butyl levulinate from 1-butene and levulinic acid. Reaction Chemistry & Engineering, 6(8), 1436-1447.
  • Optimization of the One-Pot Synthesis of Butyl Levulinate from Fructose and 1-Butanol. (2024, September 18). ACS Publications. Retrieved from [Link]

  • BUTYL LEVULINATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Study of a New Process for the Preparation of Butyl Levulinate from Cellulose. (n.d.). PMC. Retrieved from [Link]

  • WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.). Google Patents.
  • Elgazwy, A. S. H., & Hamad, A. S. (2000). New and Convenient Synthesis of (R) and (S) of 2-methyl-3-oxa-5-(tert-butyldiphenyl silyloxyl) methylpentanoate and 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxyl) methyl pentanoate.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC. Retrieved from [Link]

  • US11505522B2 - Processes for the preparation of (S)-tert-butyl 4,5- diamino-5-oxopentanoate. (n.d.). Google Patents.
  • Mild and Efficient Method for Preparation of tert -Butyl Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. (n.d.). PMC. Retrieved from [Link]

  • Tert-butyl 3-oxopentanoate | C9H16O3 | CID 11182898. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 5-oxopentanoate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 5-oxopentanoate, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their endeavors.

Introduction: The Strategic Importance of this compound

This compound, systematically named This compound according to IUPAC nomenclature, is a gamma-keto ester. This class of compounds is of considerable interest in drug discovery and development due to the presence of two reactive functional groups: a ketone and a tert-butyl ester.[1] The ketone moiety can participate in a variety of chemical transformations, making it a valuable handle for molecular elaboration, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[2][3][4]

The strategic placement of the ketone at the gamma position relative to the ester functionality makes this compound a valuable building block for the synthesis of various heterocyclic systems and as a precursor to biologically active molecules.[1][5] Its applications span from being a key intermediate in the synthesis of complex natural products to its use in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C9H16O3PubChem
Molecular Weight 172.22 g/mol PubChem
Appearance Colorless liquid (predicted)---
Boiling Point Not available---
Density Not available---
Solubility Soluble in organic solvents---

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

SpectroscopyKey Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), and methylene protons of the pentanoate chain.
¹³C NMR Resonances for the ester carbonyl, ketone carbonyl, the quaternary carbon of the tert-butyl group, and the methylene carbons.
IR Characteristic strong absorption bands for the ester C=O stretch (~1730 cm⁻¹) and the ketone C=O stretch (~1715 cm⁻¹).
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be effectively achieved through the esterification of 5-oxopentanoic acid with tert-butanol. Given the steric hindrance of the tertiary alcohol, a direct acid-catalyzed esterification is often inefficient. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, provides a reliable and high-yielding method.[2]

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_reagents Reagents 5-Oxopentanoic_Acid 5-Oxopentanoic Acid Product This compound 5-Oxopentanoic_Acid->Product + tert_Butanol tert-Butanol tert_Butanol->Product + DCC DCC DCC->Product Coupling Agent DMAP DMAP (cat.) DMAP->Product Catalyst DCU Dicyclohexylurea (byproduct) DrugDev cluster_properties Key Structural Features cluster_applications Applications in Drug Development TB5O This compound Keto γ-Keto Group TB5O->Keto Ester tert-Butyl Ester TB5O->Ester Scaffold Versatile Synthetic Scaffold Keto->Scaffold Enables molecular elaboration Protecting_Group Model for Protecting Group Chemistry Ester->Protecting_Group Robust and selectively cleavable SAR SAR Scaffold->SAR SAR Studies Peptide_Synthesis Peptide_Synthesis Protecting_Group->Peptide_Synthesis Relevant to Peptide Synthesis

Sources

Navigating the Synthesis and Application of Tert-butyl 5-oxopentanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-oxopentanoate, a versatile bifunctional molecule, has emerged as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical identity, synthesis, purification, and characterization. We delve into the mechanistic rationale behind its synthetic pathways and explore its applications as a key intermediate in drug development, offering field-proven insights for researchers and scientists. This document aims to serve as a practical resource, bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Strategic Importance of this compound

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount. This compound (CAS Number: 192123-41-4) is a prime example of a molecule that offers significant synthetic advantages.[1] Its structure incorporates a ketone functionality and a tert-butyl ester, providing two distinct reactive sites. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under acidic conditions, a feature highly desirable in multi-step syntheses.[2] The ketone, on the other hand, provides a handle for a variety of carbon-carbon bond-forming reactions and functional group transformations.

This unique combination of a masked carboxylic acid and a reactive ketone makes this compound a valuable precursor for the synthesis of a diverse array of molecular scaffolds. Its application is particularly notable in the construction of heterocyclic systems and in the elaboration of side chains for more complex drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 192123-41-4[1]
Molecular Formula C9H16O3[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to pale yellow liquidInferred from typical properties of similar esters
Boiling Point Not readily available; likely requires vacuum distillationInferred from chemical structure
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Inferred from chemical structure
  • ¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), and methylene protons of the pentanoate chain.

  • ¹³C NMR: Signals for the carbonyl carbons of the ketone and the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1730 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.

Researchers can find free spectral data for this compound, including NMR, FTIR, and MS (GC), on platforms like SpectraBase.[3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. A common and logical pathway involves the mono-esterification of a glutaric acid derivative.

Synthetic Pathway Overview

A prevalent method for synthesizing compounds with a similar scaffold involves the reaction of a carboxylic acid with an activating agent, followed by esterification.[4] For this compound, a plausible synthesis could start from 5-oxopentanoic acid or a related precursor.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final_product Final Product Glutaric_Anhydride Glutaric Anhydride Monoester 5-(tert-butoxy)-5-oxopentanoic acid (Glutaric acid mono-tert-butyl ester) Glutaric_Anhydride->Monoester Ring Opening tBuOH tert-Butanol tBuOH->Monoester Final_Product This compound Monoester->Final_Product Oxidation/Functional Group Interconversion

Caption: A potential synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of a related compound, 5-(tert-butoxy)-5-oxopentanoic acid, which can be a key intermediate.[5] Further functional group manipulation would be required to introduce the ketone at the 5-position.

Step 1: Synthesis of 5-(tert-Butoxy)-5-oxopentanoic acid

  • Reaction Setup: To a solution of glutaric anhydride (1 equivalent) in anhydrous tetrahydrofuran (THF), add tert-butanol (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, 5-(tert-butoxy)-5-oxopentanoic acid, can be purified by crystallization or column chromatography.

Step 2: Conversion to this compound

This step would involve the conversion of the carboxylic acid functionality of the mono-ester to a ketone. This is a non-trivial transformation and could be approached through various methods, such as conversion to an acid chloride followed by reaction with an organocuprate, or through other modern organic synthesis techniques. The precise conditions would require experimental optimization.

Purification and Characterization: Ensuring Quality and Integrity

The purity of this compound is critical for its successful use in subsequent synthetic steps. Impurities can lead to side reactions, lower yields, and complications in the purification of the final product.

Purification Techniques
  • Distillation: For liquid products like this compound, vacuum distillation is the preferred method for purification on a larger scale. This separates the product from non-volatile impurities and solvents.

  • Column Chromatography: For smaller scales or for the removal of impurities with similar boiling points, silica gel column chromatography is highly effective. A gradient of ethyl acetate in hexanes is a typical solvent system.

The purification of related tert-butyl compounds often involves drying with agents like CaO, K2CO3, or CaSO4, followed by fractional distillation.[6] For compounds sensitive to heat, techniques like fractional crystallization by partial freezing can be employed.[6]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity Check Start->TLC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C for Structural Elucidation TLC->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification NMR->IR MS Mass Spectrometry (MS) - Molecular Weight Confirmation IR->MS Purity_Assessment Purity > 95%? MS->Purity_Assessment Pass Product Approved Purity_Assessment->Pass Yes Fail Further Purification Required Purity_Assessment->Fail No

Caption: A standard analytical workflow for compound characterization.

Applications in Drug Development: A Versatile Synthetic Intermediate

While specific examples of this compound in publicly disclosed drug synthesis pathways are not abundant, its structural motifs are present in various pharmaceutically active molecules. Its utility can be inferred from the applications of structurally related compounds.

For instance, derivatives such as (S)-tert-butyl 4,5-diamino-5-oxopentanoate are key starting materials for the synthesis of compounds containing an (S)-2-aminoglutarimide moiety, which are being investigated for their pharmaceutical properties.[7][8] The tert-butyl ester functionality is frequently employed in peptide synthesis and as a building block in medicinal chemistry to create novel therapeutic agents.[9]

The ketone functionality allows for the introduction of various substituents through reactions such as:

  • Reductive amination: To introduce amine-containing side chains.

  • Wittig reaction: For the formation of carbon-carbon double bonds.

  • Aldol condensation: To build more complex carbon skeletons.

These transformations are fundamental in the synthesis of a wide range of drug candidates, including those targeting neurological and metabolic disorders.[9] The principles of fragment-based drug discovery also highlight the importance of small, functionalized molecules like this compound, which can be elaborated into more potent and selective ligands.[10]

Conclusion: A Key Enabler in Synthetic Chemistry

This compound represents a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its bifunctional nature, coupled with the reliable reactivity of the ketone and the protective qualities of the tert-butyl ester, makes it an attractive starting point for the synthesis of complex molecular architectures. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in accelerating the drug discovery and development process. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage its full synthetic potential.

References

  • US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.
  • WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.
  • This compound - SpectraBase. Available at: [Link]

  • JP2020531500A - (S) -TERT-Butyl 4,5-diamino-5-oxopentanoate preparation process.
  • Tert-butyl 5-oxo-3,5-diphenylpentanoate - SpectraBase. Available at: [Link]

  • Tert-butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776 - PubChem. Available at: [Link]

  • 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem. Available at: [Link]

  • Tert-butyl 2-amino-5-oxopentanoate | C9H17NO3 | CID 87886048 - PubChem. Available at: [Link]

  • WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents.
  • US11505522B2 - Processes for the preparation of (S)-tert-butyl 4,5- diamino-5-oxopentanoate - Google Patents.
  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications - ACS Publications. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Available at: [Link]

  • Purification of tert-Butyl alcohol - Chempedia - LookChem. Available at: [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 5-oxopentanoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, tert-butyl 5-oxopentanoate, a versatile building block, is increasingly finding its place in complex synthetic pathways. However, the very novelty that makes this compound valuable also necessitates a thorough and proactive approach to its safe handling. This guide provides a comprehensive, technically-grounded framework for the safe utilization of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. This document is structured to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of their research.

Compound Profile and Hazard Identification

Key Structural Features and Inferred Hazards:

  • β-Keto Ester Moiety: This functional group can exhibit keto-enol tautomerism. While generally stable, β-keto esters can be susceptible to hydrolysis under strong acidic or basic conditions. Based on analogous compounds, they may cause skin and eye irritation.[2]

  • Aldehyde Group: Aldehydes are known to be reactive and can be irritants to the skin, eyes, and respiratory tract. They can also be sensitizers.

  • Tert-butyl Ester: The tert-butyl group offers steric hindrance, which can influence the compound's reactivity. Esters are generally considered to be of low toxicity, but can be hydrolyzed to the corresponding carboxylic acid and alcohol.

A summary of the available and inferred physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
CAS Number 192123-41-4[3]
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3]
Appearance Not explicitly stated; likely a liquid or low-melting solidInferred
Boiling Point Not determined
Flash Point Not determined; handle as potentially combustiblePrecautionary advice
Solubility Likely soluble in organic solventsInferred from structure

Due to the lack of specific GHS classification, a precautionary approach is mandated. Based on the hazards associated with its functional groups and data from related compounds like tert-butyl 3-oxopentanoate, it is prudent to handle this compound as a compound that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .[2]

The Core of Safety: A Risk-Based Handling Workflow

A dynamic and logical workflow is essential for ensuring safety when handling chemicals with incomplete hazard data. The following diagram illustrates a recommended workflow for this compound, emphasizing continuous risk assessment and control.

G cluster_prep Pre-Handling Assessment cluster_handling Active Handling Protocol cluster_post Post-Handling & Emergency a Review available data (CAS 192123-41-4) and analogous compounds b Conduct formal risk assessment (Identify potential hazards) a->b Input for c Select appropriate Personal Protective Equipment (PPE) b->c Determines d Work in a certified chemical fume hood c->d Mandatory for c->d informs all stages of e Use compatible labware (glass, PTFE) c->e informs all stages of f Dispense with care to avoid aerosol generation c->f informs all stages of g Maintain situational awareness and clear labeling c->g informs all stages of h Decontaminate work area and equipment g->h leads to i Segregate and label waste for proper disposal g->i leads to j Review and have accessible emergency procedures (spill, exposure) g->j leads to h->i Ensures i->j Informs

Caption: Risk Assessment and Handling Workflow for this compound.

Detailed Protocols for Safe Handling and Storage

The following protocols are designed to be self-validating, with each step directly addressing a potential hazard identified in the initial assessment.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The following are mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[2]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2]

Experimental Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment (glassware, stir bars, etc.) and ensure they are clean and dry.

    • Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand).

  • Dispensing and Use:

    • When transferring the compound, use a pipette or a syringe to minimize the generation of aerosols.

    • Avoid direct heating of the compound. If heating is necessary, use a controlled heating mantle or oil bath.

    • Keep the container tightly closed when not in use.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] The container should be tightly sealed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition or unwanted reactions.[4]

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spill Response

The immediate response to a spill is critical to prevent exposure and further contamination.

G cluster_spill Spill Response Protocol a Evacuate immediate area and alert others c Wear appropriate PPE (gloves, goggles, respirator if necessary) a->c After initial alert b If safe, contain the spill with absorbent material d Collect absorbed material into a sealed container for hazardous waste b->d Once contained c->b With protection e Decontaminate the spill area d->e Following collection f Report the incident to the laboratory supervisor e->f Final step

Caption: Step-by-Step Spill Response for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion: A Culture of Proactive Safety

The responsible use of novel chemical reagents like this compound is a cornerstone of innovative research in drug development. By adopting a proactive, knowledge-based approach to safety, researchers can confidently explore the synthetic potential of this valuable compound while ensuring a secure laboratory environment. This guide serves as a living document, to be integrated into laboratory-specific safety protocols and continuously refined as more information becomes available. The principles of expertise, trustworthiness, and authoritative grounding are not merely guidelines but the very fabric of a robust safety culture.

References

The Spectroscopic Signature of Tert-butyl 5-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediate and final compounds is paramount. Tert-butyl 5-oxopentanoate, a versatile building block, is no exception. Its molecular structure, containing both an aldehyde and a tert-butyl ester, presents a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a framework for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Introduction to Spectroscopic Characterization

The structural confirmation of a molecule like this compound, with the chemical formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol , hinges on the synergistic application of multiple spectroscopic techniques. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework. IR spectroscopy identifies the key functional groups present. Finally, Mass Spectrometry offers insights into the molecular weight and fragmentation patterns, further confirming the structure. The interplay of these techniques provides a self-validating system for structural verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Analysis

cluster_workflow ¹H NMR Analysis Workflow Sample Prep Sample Preparation (in CDCl₃ with TMS) Data Acq Data Acquisition (≥300 MHz Spectrometer) Sample Prep->Data Acq Insert into Spectrometer Processing Data Processing (FT, Phasing, Integration) Data Acq->Processing Generate FID Interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Coupling, Integration) Processing->Interpretation Processed Spectrum Structure Structure Confirmation Interpretation->Structure Assign Signals

Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.

Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, each corresponding to a unique proton environment in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.77Triplet (t)1H-CH O (H5)
~2.48Triplet (t)2H-CH ₂-CHO (H4)
~2.23Triplet (t)2H-CH ₂-COO- (H2)
~1.95Quintet2H-CH₂-CH ₂-CH₂- (H3)
~1.45Singlet (s)9H-C(CH ₃)₃

Interpretation:

  • The most downfield signal, a triplet at approximately 9.77 ppm, is characteristic of an aldehydic proton. Its multiplicity as a triplet indicates coupling to the adjacent methylene group (H4).

  • The signal for the methylene protons adjacent to the aldehyde (H4) is expected around 2.48 ppm as a triplet, due to coupling with the aldehydic proton and the neighboring methylene group (H3).

  • The methylene protons adjacent to the ester group (H2) are predicted to appear as a triplet around 2.23 ppm, coupled to the adjacent methylene group (H3).

  • The central methylene protons (H3) are expected to show a more complex splitting pattern, a quintet (or multiplet), around 1.95 ppm, as they are coupled to the two adjacent methylene groups (H2 and H4).

  • A large singlet integrating to nine protons at approximately 1.45 ppm is the hallmark of the magnetically equivalent protons of the tert-butyl group. The singlet nature arises from the absence of adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument) using a proton-decoupled pulse sequence.[1] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation and phasing.

Workflow for ¹³C NMR Analysis

cluster_workflow ¹³C NMR Analysis Workflow Sample ¹H NMR Sample Data Acq Data Acquisition (Proton Decoupled) Sample->Data Acq Use Same Sample Processing Data Processing (FT, Phasing) Data Acq->Processing Generate FID Interpretation Spectral Interpretation (Chemical Shift) Processing->Interpretation Processed Spectrum Structure Carbon Skeleton Confirmation Interpretation->Structure Assign Signals

Caption: A typical workflow for ¹³C NMR analysis.

Expected ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six signals.

Chemical Shift (δ, ppm) Assignment
~202.0C HO (C5)
~172.5-C OO- (C1)
~80.5-C (CH₃)₃
~43.0-C H₂-CHO (C4)
~34.0-C H₂-COO- (C2)
~28.0-C(C H₃)₃
~19.0-CH₂-C H₂-CH₂- (C3)

Interpretation:

  • The most deshielded carbon at approximately 202.0 ppm corresponds to the aldehydic carbonyl carbon (C5).

  • The ester carbonyl carbon (C1) is expected to resonate around 172.5 ppm.

  • The quaternary carbon of the tert-butyl group is predicted to appear around 80.5 ppm.

  • The methylene carbon adjacent to the aldehyde (C4) is expected at approximately 43.0 ppm.

  • The methylene carbon adjacent to the ester (C2) should appear around 34.0 ppm.

  • The methyl carbons of the tert-butyl group are expected to give a strong signal around 28.0 ppm.

  • The central methylene carbon (C3) is predicted to be the most shielded of the methylene groups, appearing around 19.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).

Workflow for IR Spectroscopy

cluster_workflow IR Spectroscopy Workflow Sample Prep Sample Preparation (Thin Film on Salt Plates) Data Acq Data Acquisition (FTIR Spectrometer) Sample Prep->Data Acq Place in Spectrometer Analysis Spectrum Analysis Data Acq->Analysis Generate Spectrum Interpretation Functional Group Identification Analysis->Interpretation Identify Key Peaks

Caption: A concise workflow for obtaining and interpreting an IR spectrum.

Expected IR Data and Interpretation

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl groups and C-H bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~2975-2850Medium-StrongC-H (alkane) stretching
~2720, ~2820Weak-MediumC-H (aldehyde) stretching (Fermi doublet)
~1735StrongC=O (ester) stretching
~1725StrongC=O (aldehyde) stretching
~1150StrongC-O (ester) stretching

Interpretation:

  • The presence of two strong carbonyl (C=O) stretching absorptions is a key feature. The ester carbonyl is expected around 1735 cm⁻¹, while the aldehyde carbonyl should appear at a slightly lower wavenumber, around 1725 cm⁻¹. These two peaks may overlap to form a broad, strong band.

  • The characteristic C-H stretching of the aldehyde group, often appearing as a pair of weak to medium bands (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹, is a definitive indicator of the aldehyde functionality.

  • Strong absorptions in the 2975-2850 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl portions of the molecule.

  • A strong band around 1150 cm⁻¹ is indicative of the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Workflow for Mass Spectrometry

cluster_workflow Mass Spectrometry Workflow Sample Intro Sample Introduction (e.g., GC-MS) Ionization Ionization (e.g., Electron Ionization) Sample Intro->Ionization Mass Analysis Mass Analysis (m/z separation) Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Interpretation Spectral Interpretation (Molecular Ion, Fragmentation) Detection->Interpretation

Caption: A general workflow for mass spectrometry analysis.

Expected Mass Spectrum Data and Interpretation

The mass spectrum of this compound will provide the molecular weight and characteristic fragment ions.

m/z Proposed Fragment Significance
172[C₉H₁₆O₃]⁺Molecular Ion (M⁺)
157[M - CH₃]⁺Loss of a methyl group
115[M - C₄H₉O]⁺Loss of the tert-butoxy group
101[M - C₄H₉O₂]⁺McLafferty rearrangement
57[C₄H₉]⁺tert-Butyl cation

Interpretation:

  • The molecular ion peak (M⁺) is expected at an m/z of 172, corresponding to the molecular weight of the compound.

  • A prominent peak at m/z 57 is highly characteristic of the stable tert-butyl cation ([C₄H₉]⁺), arising from the cleavage of the ester group. This is often the base peak in the spectrum.

  • The loss of a methyl group (15 amu) from the molecular ion would result in a peak at m/z 157.

  • Cleavage of the ester C-O bond can lead to the loss of the tert-butoxy radical, giving a fragment at m/z 115.

  • A peak at m/z 101 can be attributed to a McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds with gamma-hydrogens.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating method for its structural confirmation. The characteristic signals in each spectrum, from the aldehydic proton in the ¹H NMR to the strong carbonyl stretches in the IR and the prominent tert-butyl cation in the mass spectrum, collectively form a unique fingerprint for this important chemical intermediate. For researchers in drug development and chemical synthesis, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality and identity of their materials.

References

  • SpectraBase. This compound. [Link]

  • PubChem. This compound. [Link]

  • Spectral Database for Organic Compounds (SDBS). Home Page. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

Navigating the Stability Landscape of Tert-butyl 5-oxopentanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical synthesis and drug development, the integrity of starting materials and intermediates is paramount. Tert-butyl 5-oxopentanoate, a versatile building block featuring both a ketone and a sterically hindered ester, presents a unique stability profile that demands careful consideration. This in-depth technical guide, structured from the perspective of a Senior Application Scientist, moves beyond mere procedural lists to provide a foundational understanding of the causality behind its stability and the self-validating systems required for its effective storage and handling.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 192123-41-4, possesses a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[1] Its structure, featuring a gamma-keto group relative to the ester, dictates its reactivity and stability.

PropertyValueSource
CAS Number 192123-41-4[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]

Understanding these fundamental properties is the first step in predicting the compound's behavior under various experimental and storage conditions.

The Dichotomy of Stability: Ester vs. Ketone

The stability of this compound is best understood by examining the distinct yet interconnected chemistries of its two primary functional groups: the tert-butyl ester and the ketone.

The Robustness of the Tert-butyl Ester

The tert-butyl ester group is renowned for its considerable stability under a wide array of reaction conditions, a quality that makes it a favored protective group in organic synthesis. This stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which effectively shields the carbonyl carbon from nucleophilic attack.

However, this robustness is conditional. Tert-butyl esters are notably susceptible to cleavage under acidic conditions. The mechanism proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which is facilitated by a protic environment. This inherent lability in the presence of acid is a critical factor to consider during both synthesis and storage.

The Reactivity of the Ketone Functional Group

Ketones, while generally stable, are susceptible to a range of degradation pathways, particularly when exposed to environmental factors. For ketones, potential degradation can be initiated by:

  • Light: Photodegradation can occur, often proceeding through Norrish Type I or Type II reactions, leading to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[2]

  • Air (Oxygen): Oxidative degradation can lead to the formation of various byproducts.

  • Temperature: Elevated temperatures can accelerate decomposition reactions.

The interplay between the ketone and the ester in this compound means that conditions that might be benign for a simple ester could potentially initiate degradation at the ketone, and vice-versa.

Recommended Storage and Handling: A Self-Validating System

Based on the chemical nature of this compound and general best practices for laboratory chemical storage, the following conditions are recommended to ensure its long-term stability.

Core Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool location. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes the rate of potential thermal degradation of the ketone and hydrolysis of the ester.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects the ketone functionality from oxidative degradation by atmospheric oxygen.
Light Store in an amber or opaque container, away from direct light.Prevents photodegradation of the ketone.
Moisture Store in a dry environment with the container tightly sealed.Minimizes the risk of acid- or base-catalyzed hydrolysis of the ester.

One supplier of a similar compound, tert-butyl 3-oxopentanoate, advises storing it in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3]

Incompatible Materials

To prevent unintended reactions, this compound should be stored separately from:

  • Strong Acids: Will catalyze the hydrolysis of the tert-butyl ester.

  • Strong Bases: Can promote reactions at the ketone (e.g., aldol condensation) or, under harsh conditions, hydrolysis of the ester.

  • Strong Oxidizing Agents: Can react with the ketone.

  • Reducing Agents: Can reduce the ketone to an alcohol.

A safety data sheet for tert-butyl acetate, a related ester, emphasizes keeping it away from acids, strong oxidizing agents, and strong bases.[4]

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.

Acid-Catalyzed Hydrolysis

This is the most probable degradation pathway for the tert-butyl ester functionality. The presence of even trace amounts of acid, potentially from atmospheric moisture and CO₂, can initiate this process over time. The reaction proceeds as follows:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid.

  • Carbocation Formation: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl carbocation and the corresponding carboxylic acid (5-oxopentanoic acid).

  • Deprotonation: The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene.

G Start This compound Protonation Protonation of Ester Carbonyl Start->Protonation + H+ Intermediate1 Protonated Ester Protonation->Intermediate1 Cleavage Cleavage to form Tert-butyl Cation Intermediate1->Cleavage Products 5-Oxopentanoic Acid + Tert-butyl Cation Cleavage->Products Quenching Quenching/ Elimination Products->Quenching Final_Products 5-Oxopentanoic Acid + Isobutylene/Tert-butanol Quenching->Final_Products

Caption: Acid-Catalyzed Hydrolysis of this compound.

Ketone-Mediated Degradation

The ketone group can undergo degradation through several mechanisms, including:

  • Photochemical Reactions: Upon absorption of UV light, the ketone can undergo Norrish Type I cleavage to form radical intermediates or Norrish Type II cleavage, which involves intramolecular hydrogen abstraction, leading to different fragmentation products.[2]

  • Oxidation: In the presence of oxygen, especially when initiated by light or heat, the ketone can be oxidized, potentially leading to the formation of carboxylic acids or other oxygenated species.

The presence of both functional groups could also lead to more complex, intramolecular reactions under certain stress conditions, although these are generally less common under proper storage.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to define the shelf-life and optimal storage conditions for this compound. This involves subjecting the compound to forced degradation studies and developing a stability-indicating analytical method.[4][5]

Forced Degradation Study Protocol

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of this compound. Dissolve in a suitable inert solvent (e.g., acetonitrile) to a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a sample with 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: Treat a sample with 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidative Degradation: Treat a sample with 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Expose a solid sample to 80 °C for 48 hours.

    • Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24-48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating method.

G Start This compound (Stock Solution) Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (UV light, RT) Start->Photo Analysis Analysis by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for Forced Degradation Study.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[6][7][8][9][10]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4 to suppress ionization of any carboxylic acid degradants) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., around 210 nm or 280 nm) should be suitable.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Conclusion: Ensuring the Integrity of a Versatile Reagent

The stability of this compound is a multifaceted issue governed by the distinct chemical properties of its tert-butyl ester and ketone functional groups. While the tert-butyl ester offers significant stability, its susceptibility to acid-catalyzed hydrolysis is a key vulnerability. The ketone group, on the other hand, is sensitive to light and oxidation.

A comprehensive understanding of these properties, coupled with the implementation of appropriate storage and handling protocols, is essential for preserving the integrity of this valuable chemical intermediate. By employing a self-validating system of storage and conducting rigorous stability assessments, researchers and drug development professionals can ensure the reliability of their experimental outcomes and the quality of their final products.

References

  • AK Scientific, Inc.
  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: A regulatory perspective. Pharmaceutical Technology, 26(2), 54-62.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Fisher Scientific. (2015).
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Patel, R. M., & Shri, B. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Worch, J., et al. (2023). Selective photodegradation of ketone-based polymers. ChemRxiv.
  • Raghani, A. R., & Shirkhedkar, A. A. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(11), 1519-1526.
  • Santa Cruz Biotechnology, Inc. (2019).
  • Santa Cruz Biotechnology, Inc. (2020).
  • Shah, B. P., Jain, S., & Prajapati, K. K. (2019). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 10(9), 4043-4053.
  • Sigma-Aldrich. (2022).
  • TCI Chemicals. (2023).
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]

Sources

The Versatile Keystone: A Technical Guide to Tert-butyl 5-Oxopentanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl 5-oxopentanoate, also known as tert-butyl 4-oxopentanoate or tert-butyl levulinate, has emerged as a pivotal bifunctional molecule, offering a unique combination of a ketone and a sterically hindered ester. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and its crucial role as a versatile precursor in the development of pharmaceuticals and other high-value chemical entities. We will delve into the mechanistic underpinnings of its key transformations and provide field-proven protocols to empower researchers in leveraging this valuable synthetic tool.

Introduction: The Strategic Advantage of a Bifunctional Building Block

This compound (C9H16O3) is a liquid at room temperature with a molecular weight of 172.22 g/mol .[1] Its synthetic utility is anchored in its dual functionality: a ketone at the 4-position and a tert-butyl ester at the 1-position. This arrangement allows for orthogonal chemical manipulations, where one functional group can be selectively reacted while the other remains intact or is protected. The tert-butyl ester, in particular, offers significant steric protection and can be cleaved under mild acidic conditions, a feature highly valued in multi-step syntheses.[1] This inherent chemical orthogonality makes this compound a powerful and versatile starting material in the synthesis of a wide array of complex molecules, from bioactive natural products to active pharmaceutical ingredients (APIs).

Synthesis of this compound: Establishing the Foundation

The most prevalent and economically viable route to this compound is the acid-catalyzed esterification of levulinic acid (4-oxopentanoic acid) with either tert-butanol or isobutylene.[1] The choice of reagents and catalyst can be tailored to specific laboratory or industrial scale requirements.

Esterification of Levulinic Acid with Tert-butanol

This direct esterification is a classic and straightforward method. The reaction is typically driven to completion by removing water, often through azeotropic distillation.

Table 1: Comparison of Catalytic Systems for the Esterification of Levulinic Acid with Tert-butanol

CatalystReaction ConditionsYieldReference
Sulfuric AcidReflux, anhydrous conditionsGood to Excellent
p-Toluenesulfonic AcidReflux, anhydrous conditionsGood to Excellent
Nanosized TiO2120 °C, 8 h77.6%

Experimental Protocol: Synthesis of this compound via Acid-Catalyzed Esterification

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add levulinic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the levulinic acid is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

G cluster_0 Synthesis Workflow Reactants Levulinic Acid + Tert-butanol + p-Toluenesulfonic Acid Reaction Reflux in Toluene (Azeotropic removal of water) Reactants->Reaction Heating Workup Aqueous Wash (NaHCO3, Brine) Reaction->Workup Cooling Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic versatility of this compound stems from the distinct reactivity of its ketone and ester functionalities. This allows for a wide range of chemical transformations, enabling the construction of complex carbon skeletons.

Reactions at the Ketone Carbonyl

The ketone group is a prime site for nucleophilic addition and related reactions, providing a gateway to a variety of molecular scaffolds.

The Wittig reaction is a powerful method for converting ketones into alkenes.[2] In the case of this compound, this reaction allows for the introduction of an exocyclic double bond, a common motif in many natural products and bioactive molecules.

Experimental Protocol: Representative Wittig Olefination of this compound

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.2 eq) dropwise. Allow the resulting deep red or orange solution of the ylide to stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.

Reductive amination is a cornerstone of amine synthesis, and the ketone of this compound is an excellent substrate for this transformation. This reaction opens the door to a vast array of nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Table 2: Common Reagents for Reductive Amination

Amine SourceReducing AgentSolventReference
Ammonium acetateSodium cyanoborohydrideMethanol/Dichloromethane
Primary/Secondary AmineSodium triacetoxyborohydrideDichloromethane or Dichloroethane
BenzylamineBenzylamine-boraneTetrahydrofuran

Experimental Protocol: Representative Reductive Amination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Isolation and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions at the Tert-butyl Ester

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. Its selective cleavage is a key step in many synthetic sequences.

The removal of the tert-butyl group is typically achieved under acidic conditions, generating the corresponding carboxylic acid and isobutylene as a byproduct. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule.

Table 3: Conditions for Tert-butyl Ester Cleavage

ReagentSolventConditionsSelectivityReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 5hCan cleave other acid-sensitive groups (e.g., Boc)
Zinc Bromide (ZnBr2)Dichloromethane (DCM)Room Temperature, 24hSelective in the presence of Fmoc
Silica GelTolueneRefluxSelective over t-butyl ethers and TMSE esters

Experimental Protocol: Selective Deprotection of a Tert-butyl Ester using Zinc Bromide

  • Reaction Setup: To a solution of the tert-butyl ester substrate in dichloromethane, add zinc bromide (2.0 eq).

  • Reaction Execution: Stir the suspension at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[3]

Application in Drug Development: A Case Study

The utility of this compound as a building block is exemplified in the synthesis of precursors for pharmaceutically active compounds. For instance, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of this compound, is a key starting material for the construction of molecules containing an (S)-2-aminoglutarimide moiety.[1] These moieties are found in compounds with potential therapeutic properties.[1]

G cluster_1 Synthetic Pathway to (S)-2-aminoglutarimide Moiety Start Tert-butyl 5-oxopentanoate Derivative Intermediate (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride Start->Intermediate Multi-step Synthesis Final (S)-2-aminoglutarimide Moiety Intermediate->Final Cyclization Drug Pharmaceutically Active Compounds Final->Drug Further Functionalization

Caption: Role of a this compound derivative in drug synthesis.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its bifunctional nature, coupled with the reliable reactivity of its ketone and the protective capacity of its tert-butyl ester, provides organic chemists with a versatile and powerful tool. From the forging of new carbon-carbon bonds to the introduction of nitrogen-containing functionalities, this building block offers a streamlined and efficient pathway to complex molecular targets. As the demand for sophisticated and novel chemical entities continues to grow, particularly in the pharmaceutical and agrochemical sectors, the role of well-designed building blocks like this compound will undoubtedly become even more critical.

References

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Organic & Biomolecular Chemistry, 10(40), 8129-8134. [Link]

  • MDPI. (2019). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. Materials, 12(12), 1947. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Fisher, L. E. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Wu, Y., & Sun, J. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 71(19), 7384-7386. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Tert-butyl 5-oxopentanoate in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The creative and efficient synthesis of these scaffolds is therefore a critical endeavor for researchers in the field. This compound has emerged as a highly valuable and versatile C5 building block for the synthesis of a variety of important heterocyclic systems. Its utility stems from the presence of two key functional groups: a ketone at the 5-position and a sterically hindered tert-butyl ester at the 1-position. The 1,4-relationship of the keto group and the ester (which can be considered a masked carboxylic acid) allows for classical cyclization strategies to form five- and six-membered rings. The tert-butyl group offers the advantage of being readily removable under acidic conditions, often in situ, or it can be carried through a synthetic sequence to be deprotected at a later stage, providing a handle for further functionalization.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three major classes of heterocycles—pyrroles, pyridazines, and piperidines—using this compound as a common precursor. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to modify and optimize these methods for their specific synthetic targets.

I. Synthesis of Substituted Pyrroles via Paal-Knorr Cyclization

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, providing a direct and efficient route to this important heterocycle from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] this compound, possessing a γ-ketoester moiety, is an ideal substrate for this transformation. The reaction proceeds through a well-established mechanism involving the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]

Reaction Workflow and Mechanism

The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the carbonyl groups towards nucleophilic attack by the amine. Acetic acid is a commonly used catalyst that also serves as the solvent in many cases. The choice of the primary amine directly dictates the substituent on the pyrrole nitrogen.

Paal_Knorr This compound This compound Hemiaminal Intermediate Hemiaminal Intermediate This compound->Hemiaminal Intermediate Nucleophilic Attack Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Hemiaminal Intermediate Acid Catalyst (e.g., AcOH) Acid Catalyst (e.g., AcOH) Acid Catalyst (e.g., AcOH)->Hemiaminal Intermediate Catalysis Cyclized Intermediate Cyclized Intermediate Hemiaminal Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrrole Product Pyrrole Product Cyclized Intermediate->Pyrrole Product Dehydration

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of Tert-butyl 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)acetate

This protocol describes the synthesis of a substituted pyrrole using benzylamine as the primary amine.

Materials:

  • This compound

  • Benzylamine

  • Glacial Acetic Acid

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), toluene (5 mL per mmol of starting material), and glacial acetic acid (2.0 eq).

  • Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)acetate.

Data and Expected Results
ParameterExpected Value
Yield 75-85%
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.20 (m, 5H), 5.95 (d, J = 3.2 Hz, 1H), 5.85 (d, J = 3.2 Hz, 1H), 5.05 (s, 2H), 3.50 (s, 2H), 2.20 (s, 3H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 171.5, 138.0, 129.5, 128.8, 127.5, 126.5, 108.0, 106.5, 81.0, 48.0, 35.0, 28.0, 13.0
Mass Spectrometry (ESI+) m/z calculated for C₁₉H₂₅NO₂ [M+H]⁺, found

II. Synthesis of Pyridazinones: A Gateway to Pyridazines

Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common and effective method for the synthesis of the pyridazinone core involves the condensation of a γ-ketoacid or a γ-ketoester with hydrazine.[3] this compound serves as an excellent precursor in this reaction, leading to the formation of a dihydropyridazinone, which can be subsequently oxidized to the aromatic pyridazinone.

Reaction Workflow and Mechanism

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl of this compound to form a hydrazone. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the formation of the six-membered dihydropyridazinone ring after the elimination of tert-butanol.

Pyridazine_Synthesis This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone Intermediate Solvent (e.g., EtOH) Solvent (e.g., EtOH) Solvent (e.g., EtOH)->Hydrazone Intermediate Dihydropyridazinone Product Dihydropyridazinone Product Hydrazone Intermediate->Dihydropyridazinone Product Intramolecular Cyclization Pyridazinone Product Pyridazinone Product Dihydropyridazinone Product->Pyridazinone Product Oxidation (e.g., Br₂/AcOH) Oxidation Oxidation

Caption: Synthetic pathway to pyridazinones from this compound.

Experimental Protocol: Synthesis of 6-(3-(tert-butoxycarbonyl)propyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclocondensation reaction with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of starting material).

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure dihydropyridazinone.

Data and Expected Results
ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.50 (br s, 1H), 2.50 (t, J = 7.2 Hz, 2H), 2.40 (t, J = 7.2 Hz, 2H), 2.25 (t, J = 7.6 Hz, 2H), 1.90 (quint, J = 7.4 Hz, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 173.0, 168.0, 80.5, 35.0, 30.0, 28.0, 25.0, 22.0
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₈N₂O₃ [M+H]⁺, found

III. Synthesis of Piperidines via Reductive Amination

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Reductive amination is a powerful and versatile method for the synthesis of substituted piperidines.[4] In this approach, this compound can undergo an intramolecular reductive amination with a primary amine and a suitable reducing agent to form a substituted piperidone, which can be further reduced to the corresponding piperidine. Sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent for this transformation as it is mild and selective for the reduction of the intermediate iminium ion over the ketone.[4][5]

Reaction Workflow and Mechanism

The reaction commences with the formation of an imine between the primary amine and the ketone of this compound. This is followed by an intramolecular Michael addition of the nitrogen to the α,β-unsaturated ester that can be formed in situ, or an intramolecular cyclization followed by reduction. The use of a primary amine results in an N-substituted piperidone.

Piperidine_Synthesis This compound This compound Imine/Enamine Intermediate Imine/Enamine Intermediate This compound->Imine/Enamine Intermediate Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Imine/Enamine Intermediate Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Piperidone Product Piperidone Product Reducing Agent (e.g., NaBH(OAc)3)->Piperidone Product Solvent (e.g., DCE) Solvent (e.g., DCE) Solvent (e.g., DCE)->Imine/Enamine Intermediate Imine/Enamine Intermediate->Piperidone Product Intramolecular Cyclization & Reduction

Caption: Reductive amination pathway to N-substituted piperidones.

Experimental Protocol: Synthesis of tert-butyl (1-benzyl-6-oxopiperidin-3-yl)acetate

This protocol describes a one-pot reductive amination to form a piperidone derivative.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 10 mL per mmol), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired piperidone.

Data and Expected Results
ParameterExpected Value
Yield 65-75%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H), 4.60 (s, 2H), 3.30-3.20 (m, 1H), 2.80-2.70 (m, 1H), 2.60-2.40 (m, 3H), 2.20-2.00 (m, 2H), 1.90-1.70 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.0, 170.0, 137.5, 128.8, 128.0, 127.5, 81.0, 52.0, 50.0, 42.0, 31.0, 28.0, 25.0
Mass Spectrometry (ESI+) m/z calculated for C₁₉H₂₇NO₃ [M+H]⁺, found

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this application note for the synthesis of pyrroles, pyridazinones, and piperidones demonstrate the utility of this building block in modern organic synthesis. By understanding the underlying mechanisms, researchers can further adapt and expand upon these methods to create novel and complex heterocyclic structures for applications in drug discovery and materials science.

References

  • Paal, C. Ber. Dtsch. Chem. Ges. 1884, 17, 2756-2767.
  • Knorr, L. Ber. Dtsch. Chem. Ges. 1884, 17, 1635-1642.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem. 1996, 61, 3849-3862. ([Link])

  • Katritzky, A. R.; et al. Comprehensive Organic Chemistry II; Pergamon: Oxford, 1995; Vol. 4.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. ([Link])

  • Reductive Amination. Organic Chemistry Portal. ([Link])

  • Synthesis of pyridazines. Organic Chemistry Portal. ([Link])

Sources

The Strategic Application of Tert-butyl 5-oxopentanoate in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 5-oxopentanoate (CAS No. 192123-41-4), a versatile C5 building block with significant potential in pharmaceutical synthesis. While direct, published routes from this specific starting material to marketed Active Pharmaceutical Ingredients (APIs) are not extensively documented, its bifunctional nature—possessing both a sterically hindered ester and a reactive aldehyde—makes it a highly valuable precursor for complex molecular architectures. This document elucidates its primary applications in the construction of key side-chains for APIs, with a particular focus on a representative synthesis of a core fragment of Angiotensin II receptor antagonists like Valsartan. Detailed mechanistic insights and representative protocols for its application in reductive amination, Wittig olefination, and aldol condensation are provided to empower researchers in drug discovery and development.

Introduction: The Utility of Bifunctional Building Blocks

In the landscape of modern pharmaceutical synthesis, efficiency and molecular diversity are paramount. Bifunctional building blocks, which contain two distinct and orthogonally reactive functional groups, are invaluable tools for the streamlined construction of complex molecules. This compound, a mono-ester of glutaric acid, exemplifies such a strategic starting material. The tert-butyl ester provides robust protection of the carboxylic acid, stable to a wide range of reaction conditions, while the terminal aldehyde offers a versatile handle for carbon-carbon and carbon-nitrogen bond formation. This unique combination allows for the selective elaboration of one part of the molecule while preserving the latent functionality of the other for subsequent transformations.

The general structure of this compound is presented below:

Figure 1: Structure of this compound

Caption: this compound (CAS: 192123-41-4).

Core Applications in Pharmaceutical Synthesis

The aldehyde functionality of this compound is a gateway to several key bond-forming reactions that are fundamental to the synthesis of APIs.

Reductive Amination for the Synthesis of N-Acyl Amino Acid Side Chains

A highly valuable application of this compound is in the synthesis of N-acyl amino acid moieties, which are prevalent in a wide range of pharmaceuticals. A prime example is the side chain of the angiotensin II receptor antagonist, Valsartan . The structure of Valsartan features an N-pentanoyl-L-valine fragment. A logical and efficient retrosynthetic disconnection of this fragment points to this compound and an L-valine ester as key precursors.

Figure 2: Retrosynthetic Analysis of the Valsartan Side Chain

retrosynthesis Valsartan_Side_Chain Valsartan Side Chain Fragment Intermediate N-Acyl Valine Ester Valsartan_Side_Chain->Intermediate Amide bond formation Precursors This compound + L-Valine Ester Intermediate->Precursors Reductive Amination

Caption: Retrosynthetic approach to the Valsartan side chain.

The forward synthesis involves the reductive amination of this compound with an L-valine ester, such as the methyl or tert-butyl ester, followed by hydrolysis of the ester groups. This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

Mechanism of Reductive Amination:

The reaction is typically acid-catalyzed to facilitate the formation of the iminium ion, which is more electrophilic than the starting aldehyde. The hydride reducing agent then selectively attacks the iminium ion to yield the secondary amine.

Figure 3: Mechanism of Reductive Amination

mechanism Aldehyde This compound Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, -H2O Amine L-Valine Ester Product N-Acyl Valine Ester Iminium->Product Hydride [H-] Hydride->Iminium Nucleophilic Attack

Caption: General mechanism of reductive amination.

Wittig Olefination for Carbon Chain Elongation

The Wittig reaction provides a powerful and reliable method for converting the aldehyde functionality of this compound into an alkene. This transformation is particularly useful for extending the carbon skeleton and introducing unsaturation, which can be a key structural feature or a handle for further functionalization (e.g., hydrogenation, dihydroxylation, or epoxidation).

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides (containing an alkyl or aryl group) typically yield the (Z)-alkene.

Figure 4: Wittig Reaction with this compound

wittig_reaction Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Alkene [2+2] cycloaddition Ph3PO Triphenylphosphine oxide Alkene->Ph3PO

Strategic Applications of Tert-butyl 5-oxopentanoate in Amine Chemistry: From Linear Scaffolds to Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist:

This document provides an in-depth exploration of the reaction landscape between tert-butyl 5-oxopentanoate and various amines. As a versatile C5 building block, this γ-aldehyde ester is a cornerstone in modern synthetic chemistry, enabling access to a diverse range of molecular architectures relevant to pharmaceutical and materials science. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, providing researchers with the causal logic required to adapt and troubleshoot these powerful reactions.

The core reactivity of this compound is dictated by its two primary functional groups: a terminal aldehyde and a sterically hindered tert-butyl ester. The aldehyde serves as the primary electrophilic site for reaction with nucleophilic amines, while the tert-butyl ester provides a robust protecting group that can be selectively removed under acidic conditions in later synthetic stages.[1] This duality allows for two major synthetic pathways, which form the basis of this guide:

  • Reductive Amination: For the synthesis of linear, N-substituted δ-amino acid esters.

  • Condensation and Intramolecular Cyclization: For the construction of nitrogen-containing heterocycles, most notably piperidines and tetrahydro-β-carbolines via the Pictet-Spengler reaction.

Part 1: Reductive Amination - Crafting Advanced Linear Intermediates

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[2][3] This one-pot reaction is prized for its operational simplicity and broad substrate scope, making it a workhorse in drug discovery for library synthesis.

The Underlying Mechanism

The reaction proceeds in two distinct, yet concurrent, stages within a single pot:

  • Imine/Iminium Ion Formation: The amine nucleophile attacks the aldehyde carbonyl of this compound to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form an imine. Protonation of the imine nitrogen generates a highly electrophilic iminium ion.[2][4]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[5]

The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4][6] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents premature reduction of the aldehyde, and it is effective under the slightly acidic conditions that favor imine formation.[4][6]

Reductive_Amination_Mechanism Reductive Amination Mechanism cluster_conditions cluster_reduction reagents t-BuO₂C-(CH₂)₃-CHO + R-NH₂ hemiaminal Hemiaminal Intermediate reagents->hemiaminal Nucleophilic Attack iminium Iminium Ion [ t-BuO₂C-(CH₂)₃-CH=N⁺HR ] hemiaminal->iminium Dehydration product t-BuO₂C-(CH₂)₃-CH₂-NHR iminium->product Hydride Reduction h_plus + H⁺ h2o - H₂O stab NaBH(OAc)₃ (Hydride Source) Pictet_Spengler_Mechanism Pictet-Spengler Mechanism cluster_conditions reagents Tryptamine + t-BuO₂C-(CH₂)₃-CHO iminium Iminium Ion Intermediate reagents->iminium Imine Formation - H₂O spirocycle Spirocyclic Intermediate iminium->spirocycle Intramolecular Electrophilic Attack product Tetrahydro-β-carboline spirocycle->product Rearomatization h_plus + H⁺ h_minus - H⁺ Experimental_Workflow Synthetic Workflow Overview prep 1. Reagent Preparation & Stoichiometry Calculation setup 2. Reaction Setup (Inert Atmosphere, Solvent, Temp.) prep->setup monitoring 3. In-Process Monitoring (TLC, LC-MS) setup->monitoring workup 4. Quenching & Aqueous Workup monitoring->workup Upon Completion purification 5. Purification (Column Chromatography) workup->purification analysis 6. Structural Analysis (NMR, HRMS, IR) purification->analysis storage 7. Final Product (Storage & Documentation) analysis->storage

Sources

The Strategic Use of Tert-butyl 5-oxopentanoate in Michael Addition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with a Bulky Building Block

In the landscape of modern organic synthesis, the Michael addition stands as a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures from relatively simple precursors.[1] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a thermodynamically controlled and highly reliable transformation.[2] Within the diverse arsenal of Michael donors, tert-butyl 5-oxopentanoate emerges as a reagent of significant interest, particularly for applications in pharmaceutical and drug development. Its unique structural features—a sterically demanding tert-butyl ester and a reactive ketone—offer both challenges and opportunities for the discerning synthetic chemist.

The tert-butyl group, while potentially influencing reactivity due to steric hindrance, provides a robust protecting group for the carboxylic acid functionality. This allows for selective transformations at other positions of the molecule and facilitates straightforward deprotection under acidic conditions in the final stages of a synthetic sequence. The ketone moiety, in turn, allows for the generation of a nucleophilic enolate at the C4 position, positioning this compound as a versatile Michael donor. This guide provides an in-depth exploration of the application of this compound in Michael addition reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Mechanistic Considerations: The Heart of the Michael Addition

The Michael reaction is a conjugate 1,4-addition process.[3] In the context of this compound acting as a Michael donor, the reaction is initiated by the deprotonation of the α-carbon to the ketone (C4) by a suitable base. This generates a resonance-stabilized enolate, which is the key nucleophilic species. This enolate then attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor), leading to the formation of a new carbon-carbon bond. The resulting intermediate is subsequently protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final Michael adduct.

The choice of base is critical and depends on the pKa of the α-proton of the ketone in this compound. While strong bases like lithium diisopropylamide (LDA) can be effective, they may also promote undesired side reactions. Milder bases, such as sodium ethoxide or potassium tert-butoxide, are often sufficient, particularly when the resulting enolate is stabilized.

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor This compound Enolate Resonance-Stabilized Enolate Donor->Enolate Deprotonation Base Base Intermediate Adduct Intermediate Enolate->Intermediate Conjugate Addition Acceptor α,β-Unsaturated Acceptor Product Michael Adduct Intermediate->Product Protonation Proton_Source Proton Source (e.g., H₂O)

Caption: General mechanism of the Michael addition reaction.

Application in Asymmetric Synthesis: Crafting Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. The Michael addition is a powerful tool for the construction of stereocenters, and numerous asymmetric catalytic systems have been developed to control the stereochemical outcome of the reaction.[4][5]

The use of chiral catalysts, such as organocatalysts (e.g., proline derivatives, cinchona alkaloids) or chiral metal complexes, can induce enantioselectivity in the Michael addition of this compound.[5][6] For instance, the reaction can be performed in the presence of a chiral phase-transfer catalyst or a chiral Lewis acid to create a chiral environment that favors the formation of one enantiomer over the other.[7] While the bulky tert-butyl group might present a challenge in some catalytic systems, as seen in the inertness of di-tert-butyl malonate in one study, the successful use of tert-butyl phenyl malonate in an asymmetric Michael addition catalyzed by a chiral Ni(II) complex demonstrates that high enantioselectivity is achievable with appropriate catalyst design.[1][8]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting Michael addition reactions using this compound as the Michael donor. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst) is often necessary to achieve the desired outcome for a specific substrate combination.

Protocol 1: General Procedure for Base-Catalyzed Michael Addition

This protocol describes a general method for the Michael addition of this compound to a generic α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-Unsaturated ketone (Michael acceptor)

  • Base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography apparatus)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 eq) and anhydrous solvent.

  • Addition of Donor: Add this compound (1.1 - 1.5 eq) to the solution.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base (catalytic or stoichiometric amount) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding the quenching solution.

  • Extraction: Extract the aqueous layer with the extraction solvent (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Data Presentation:

ParameterValue
Michael DonorThis compound
Michael AcceptorGeneric α,β-unsaturated ketone
BaseSodium Ethoxide (0.2 eq)
SolventAnhydrous THF
TemperatureRoom Temperature
Reaction Time4-12 hours
Typical Yield60-85%
Protocol 2: Asymmetric Michael Addition using an Organocatalyst

This protocol outlines a general procedure for an enantioselective Michael addition using a chiral organocatalyst.

Asymmetric_Michael_Workflow Start Reaction Setup Reagents Combine Donor, Acceptor, and Chiral Organocatalyst in Solvent Start->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Monitoring Monitor Progress (TLC, HPLC) Reaction->Monitoring Workup Quench and Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization and Enantiomeric Excess Determination Purification->Analysis End Pure Enantioenriched Product Analysis->End

Sources

Application Note & Protocol: A Scalable Synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-tert-butyl 4,5-diamino-5-oxopentanoate, also known as L-Glutamine tert-butyl ester, is a crucial building block in contemporary medicinal chemistry.[1][2] Its structural resemblance to L-glutamine, an amino acid vital for numerous metabolic processes, makes it an important synthon for developing enzyme inhibitors and targeted therapeutics, particularly in oncology.[3] The tert-butyl ester group enhances the lipophilicity of the molecule, which can improve cell permeability and bioavailability, making it a valuable intermediate in the synthesis of prodrugs.[4]

This document provides a detailed, robust, and scalable experimental protocol for the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride. The presented methodology is designed for high yield and purity while ensuring operational simplicity. The protocol begins with the widely available and economical starting material, Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-L-Gln-OH).

Reaction Scheme

The synthesis is a two-step process commencing with the selective esterification of the γ-carboxylic acid of Boc-L-Gln-OH, followed by the deprotection of the Boc group to yield the target compound as its hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Deprotection Boc_Gln Boc-L-Gln-OH Reagents1 t-BuOH, DCC, DMAP DCM, 0°C to RT Boc_Gln->Reagents1 Intermediate Boc-L-Gln-OtBu Reagents1->Intermediate Intermediate2 Boc-L-Gln-OtBu Reagents2 4M HCl in Dioxane 0°C to RT Intermediate2->Reagents2 Final_Product (S)-tert-butyl 4,5-diamino-5-oxopentanoate HCl Reagents2->Final_Product

Sources

The Versatile Synthon: Application Notes for Tert-butyl 5-oxopentanoate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective agrochemicals, the strategic design and synthesis of new active ingredients are paramount. The identification of versatile chemical building blocks, or synthons, that offer facile entry into diverse chemical scaffolds is a cornerstone of modern agrochemical research and development.[1][2] This document provides a detailed exploration of the potential applications of tert-butyl 5-oxopentanoate , a keto-ester with significant promise as a precursor for various classes of agrochemicals. While direct, large-scale commercial applications are not yet widely documented, its inherent chemical functionalities present a compelling case for its use in the synthesis of novel herbicides, fungicides, and plant growth regulators.

Introduction: The Strategic Value of this compound

This compound, with its characteristic ketone and tert-butyl ester functionalities, is a valuable intermediate in organic synthesis. The tert-butyl group provides steric hindrance, which can be advantageous in directing reactions and can also serve as a protecting group that can be removed under specific acidic conditions.[3] The presence of both a ketone and an ester allows for a wide range of chemical transformations, making it a flexible starting material for the construction of more complex molecular architectures.

Key Structural Features and Their Synthetic Implications:

  • Ketone Carbonyl: A reactive site for nucleophilic addition, condensation reactions, and reduction. This allows for the formation of a variety of heterocyclic and carbocyclic systems.

  • Ester Carbonyl: Can undergo hydrolysis, amidation, and reduction, providing a handle for further functionalization or for revealing a carboxylic acid group.

  • Tert-butyl Group: Offers stability and can be selectively cleaved, which is crucial in multi-step syntheses.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is essential for reaction optimization and scale-up.

PropertyValueSource
Molecular Formula C9H16O4[4]
Molecular Weight 188.22 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 230-240 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.

Note: Some physical properties are estimated based on the structure and may vary.

Potential Agrochemical Applications and Synthetic Strategies

The true potential of this compound lies in its utility as a scaffold for the synthesis of diverse agrochemical candidates.

Herbicide Synthesis: Targeting Broadleaf Weeds

The development of novel herbicides with new modes of action is critical to combat the evolution of weed resistance.[1][5] this compound can serve as a precursor to heterocyclic compounds known to exhibit herbicidal activity.[6]

This hypothetical pathway illustrates how this compound can be used to construct a pyridazinone ring system, a privileged scaffold in herbicide chemistry.

G A This compound C Cyclocondensation A->C Step 1 B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Pyridazinone Intermediate C->D Formation of Dihydropyridazinone E Aromatization/Oxidation D->E Step 2 F Functionalized Pyridazinone E->F G Further Modification (e.g., N-alkylation) F->G Step 3 H Final Herbicide Candidate G->H

Caption: Proposed workflow for the synthesis of a pyridazinone-based herbicide.

Fungicide Development: Exploring Novel Dihydropyrans

Fungicides are essential for protecting crops from devastating fungal diseases.[7] The development of new fungicides, particularly those with novel modes of action, is a continuous effort in the agrochemical industry.[8] Dihydropyran structures are present in some natural products with biological activity and can be explored as potential fungicidal scaffolds.

The ketone functionality of this compound can be leveraged in a hetero-Diels-Alder reaction to form a dihydropyran ring.

G A This compound C Hetero-Diels-Alder Reaction A->C Step 1: [4+2] Cycloaddition B Activated Diene (e.g., Danishefsky's diene) B->C D Dihydropyran Intermediate C->D E Hydrolysis of Silyl Ether D->E Step 2: Acidic Workup F Functionalized Dihydropyran E->F G Modification of Ester (e.g., Amidation) F->G Step 3 H Final Fungicide Candidate G->H G A This compound B Reformatsky Reaction (with Ethyl bromoacetate) A->B Step 1 C Hydroxy Ester Intermediate B->C D Lactonization C->D Step 2: Acid Catalysis E Butenolide Precursor D->E F Further Elaboration E->F Step 3 G Strigolactone Analog F->G

Caption: Proposed synthetic route to a key intermediate for strigolactone analogs.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures for the key transformations discussed above. They should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: Synthesis of a Dihydropyridazinone Intermediate

Objective: To synthesize a dihydropyridazinone ring from this compound and a hydrazine derivative.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

Objective: To construct a dihydropyran ring via a [4+2] cycloaddition.

Materials:

  • This compound

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Lewis acid catalyst (e.g., ZnCl2 or Eu(fod)3)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Lewis acid catalyst (0.1-0.2 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add Danishefsky's diene (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • The crude silyl enol ether can be hydrolyzed by treatment with dilute HCl in THF to afford the corresponding ketone.

  • Purify the product by flash chromatography.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block in the field of agrochemical synthesis. Its bifunctional nature allows for the construction of a diverse array of chemical scaffolds relevant to the development of new herbicides, fungicides, and plant growth regulators. The synthetic pathways and protocols outlined in this document are intended to serve as a foundation for further investigation and innovation. As the demand for more sustainable and effective crop protection solutions grows, the exploration of versatile synthons like this compound will be crucial in driving the discovery of the next generation of agrochemicals.

References

  • SpectraBase. This compound. [Link]

  • SpectraBase. Tert-butyl 5-oxo-3,5-diphenylpentanoate. [Link]

  • Google Patents. US10717703B2 - Processes for the preparation of (S)
  • Google Patents. US20050043182A1 - Agrochemical compositions.
  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]

  • PubChem. Tert-butyl 4,5-diamino-5-oxopentanoate. [Link]

  • Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Google Patents. US3869489A - Process of manufacturing tert.-butyl p-tert.
  • ResearchGate. New and Convenient Synthesis of (R) and (S) of 2-methyl-3-oxa-5-(tert-butyldiphenyl silyloxyl) methylpentanoate and 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxyl) methyl pentanoate. [Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • ResearchGate. Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. [Link]

  • SciSpace. Development of novel pesticides in the 21st century. [Link]

  • PubMed. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. [Link]

  • ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

  • PubMed. Plant-Based Biostimulant as Sustainable Alternative to Synthetic Growth Regulators in Two Sweet Cherry Cultivars. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • PubMed. Plant hormones are versatile chemical regulators of plant growth. [Link]

  • ResearchGate. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]

  • PubMed Central. Development of novel pesticides in the 21st century. [Link]

  • PubMed Central. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

  • ResearchGate. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • OUCI. Synthetic Plant Growth Regulators. [Link]

  • RSC Publishing. Studies on steroidal plant-growth regulators. A new route for the efficient synthesis of the 2α,3α-dihydroxy-7-oxa-6-oxo-B-homo structural unit of brassinolide. [Link]

  • ResearchGate. Development of novel pesticides in the 21st century. [Link]

  • PubChem. Tert-butyl 5-(4-acetylphenyl)-5-oxopentanoate. [Link]

  • MDPI. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. [Link]

  • ResearchGate. The metabolism of fungicides. [Link]

  • CABI Digital Library. Synergistic interaction and field control effect of mixtures of thifluzamide with azoxystrobin against Rhizoctonia solani. [Link]

  • ResearchGate. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

Sources

Application Notes & Protocols: Paal-Knorr Synthesis of Substituted Pyrroles using γ-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole molecular framework is a cornerstone of medicinal chemistry and materials science, found in a vast number of natural products and synthetic compounds of immense importance, including pharmaceuticals like atorvastatin and tolmetin.[1] The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most straightforward and efficient methods for constructing this valuable five-membered heterocycle.[2][3] The reaction classically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4][5]

This technical guide provides an in-depth overview of the Paal-Knorr synthesis, focusing on the use of γ-keto esters as versatile and readily available starting materials. Specifically, we will use tert-butyl 4-oxopentanoate as our model substrate. It is important to note that the Paal-Knorr reaction requires a 1,4-dicarbonyl relationship to form the five-membered pyrrole ring. The initially proposed topic, tert-butyl 5-oxopentanoate, is a 1,5-dicarbonyl compound and would cyclize to form a six-membered dihydropyridine ring, a different but equally important heterocyclic system. Our focus on the 1,4-dicarbonyl analogue ensures a scientifically accurate exploration of the Paal-Knorr synthesis.

Part 1: Core Concepts and Reaction Mechanism

The enduring utility of the Paal-Knorr synthesis is a testament to its operational simplicity and the generally high yields achieved.[3] While the reaction was historically limited by harsh conditions like prolonged heating in strong acid, modern advancements have introduced milder catalysts and energy sources, significantly broadening its scope and applicability for sensitive substrates.[1][6]

Causality of the Mechanism:

The established mechanism for the Paal-Knorr pyrrole synthesis is a logical sequence of nucleophilic attack, cyclization, and dehydration.[1][5][7] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Amine Attack & Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. In the case of our model substrate, tert-butyl 4-oxopentanoate, the ketone carbonyl is significantly more electrophilic than the ester carbonyl and is preferentially attacked. Under acidic conditions, this carbonyl is protonated, further activating it towards attack. This step forms a hemiaminal intermediate.

  • Intramolecular Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[1][5] Computational DFT studies have confirmed that the pathway involving hemiaminal cyclization is more favorable than an alternative enamine cyclization route.[1][8]

  • Dehydration & Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, readily undergoes a two-step dehydration process under the reaction conditions to eliminate two molecules of water.[2][7] This final step forms the stable, aromatic pyrrole ring.

Paal_Knorr_Mechanism Reactants 1,4-Dicarbonyl (tert-butyl 4-oxopentanoate) + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal  1. Amine Attack  (Fast) Cyclized Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole) Hemiaminal->Cyclized  2. Intramolecular Cyclization  (Rate-Determining Step) Product Substituted Pyrrole Cyclized->Product  3. Dehydration (-2 H2O)  (Aromatization)

Caption: The Paal-Knorr pyrrole synthesis mechanism.

Part 2: Experimental Protocols & Methodologies

We present two validated protocols for the synthesis of tert-butyl 2-methyl-1-phenyl-1H-pyrrole-3-carboxylate from tert-butyl 4-oxopentanoate and aniline. The comparison highlights the significant advantages of modern microwave-assisted organic synthesis (MAOS) over conventional heating.

Protocol A: Conventional Heating in Acetic Acid

This method represents a classic approach, reliable but often time-consuming.

Objective: To synthesize the target pyrrole using traditional reflux conditions.

Reagents & Materials Supplier Quantity Molar Eq.
tert-butyl 4-oxopentanoateSigma-Aldrich1.86 g (10 mmol)1.0
AnilineAcros Organics1.02 g (11 mmol)1.1
Glacial Acetic AcidFisher Scientific20 mLSolvent
Round-bottom flask (50 mL)---1---
Reflux condenser---1---
Magnetic stirrer/hotplate---1---
Standard workup glassware---------
Silica gel for chromatography---------

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopentanoate (1.86 g, 10 mmol) and glacial acetic acid (20 mL).

  • Reagent Addition: Add aniline (1.02 g, 11 mmol) to the solution at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (4:1 Hexane:EtOAc) to yield the pure product.

Protocol B: Microwave-Assisted Paal-Knorr Synthesis

This modern approach leverages the efficiency of microwave heating to dramatically reduce reaction times and often improve yields.[9][10][11]

Objective: To synthesize the target pyrrole using a rapid and efficient microwave-assisted protocol.

Reagents & Materials Supplier Quantity Molar Eq.
tert-butyl 4-oxopentanoateSigma-Aldrich372 mg (2.0 mmol)1.0
AnilineAcros Organics205 mg (2.2 mmol)1.1
Glacial Acetic AcidFisher Scientific0.5 mLCatalyst
EthanolDecon Labs4.0 mLSolvent
Microwave vial (5 mL)CEM/Biotage1---
Microwave reactorCEM/Biotage1---
Standard workup glassware---------
Silica gel for chromatography---------

Step-by-Step Procedure:

  • Setup: In a 5 mL microwave process vial equipped with a small magnetic stir bar, dissolve tert-butyl 4-oxopentanoate (372 mg, 2.0 mmol) in ethanol (4.0 mL).

  • Reagent Addition: Add aniline (205 mg, 2.2 mmol) followed by glacial acetic acid (0.5 mL).[12]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130 °C for 15 minutes . Use an initial power of 250 W to reach the target temperature.[12]

  • Monitoring: The reaction is expected to go to completion within the specified time. A post-reaction TLC check (4:1 Hexane:EtOAc) can confirm this.

  • Workup: After the vial has cooled to a safe temperature, uncap it. Dilute the contents with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel (4:1 Hexane:EtOAc).

Part 3: Data Analysis and Comparative Results

The efficiency gains of the microwave-assisted protocol are significant. The targeted dielectric heating of the polar solvent and reactants accelerates the reaction rate far beyond what is achievable with conventional heating.[10]

Parameter Protocol A: Conventional Protocol B: Microwave-Assisted
Reaction Time 12 - 18 hours15 minutes
Temperature ~118 °C (Reflux)130 °C
Typical Yield 65 - 75%85 - 95%
Energy Input High (prolonged heating)Low (short duration)
Solvent Volume HighLow
Green Aspect Less favorableHighly favorable

Troubleshooting Guide:

  • Low Yield: Incomplete reaction (increase time/temp) or degradation of starting material. For conventional heating, ensure the reflux temperature is maintained. For microwave, ensure the temperature sensor is calibrated.

  • Furan Byproduct Formation: The primary side reaction in a Paal-Knorr synthesis is the acid-catalyzed self-condensation of the 1,4-dicarbonyl to form a furan.[4][13] This is more prevalent under strongly acidic, anhydrous conditions or at very high temperatures. Using a weaker acid or ensuring the amine is present can suppress this pathway.

  • Purification Issues: The product is relatively non-polar. If streaking occurs on TLC, a small amount of triethylamine (0.5%) can be added to the eluent system to neutralize silica gel acidity.

Part 4: Generalized Experimental Workflow

The overall process for executing a Paal-Knorr synthesis, whether by conventional or modern methods, follows a logical and systematic workflow. This ensures reproducibility and successful outcomes.

Paal_Knorr_Workflow Start Select & Quantify 1,4-Dicarbonyl & Amine Setup Reaction Setup (Solvent, Catalyst, Glassware) Start->Setup Reaction Heating & Stirring (Conventional or Microwave) Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor periodically Monitor->Reaction reaction incomplete Workup Quench, Neutralize & Extract Product Monitor->Workup reaction complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Pure Substituted Pyrrole Characterize->End

Caption: General experimental workflow for the Paal-Knorr synthesis.

References

  • Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles: A review on the past, present and future. RGM College Of Engineering and Technology.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Caddick, S., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(15), 2515–2517. [Link]

  • El-Mageed, H. R. A. (2014). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling, 20(9), 2421. [Link]

  • Thieme Chemistry. (n.d.). Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Thieme E-Journals. [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. [Link]

  • Vasileva, E. & Danchev, N. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 263-277. [Link]

  • Vasileva, E. & Danchev, N. (2024). Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate. [Link]

  • ResearchGate. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

Sources

Application Note: Strategic Protection and Deprotection of Tert-butyl 5-oxopentanoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Tert-butyl 5-oxopentanoate

This compound is a C5 chemical scaffold that offers two distinct points for chemical modification: a ketone at the 5-position and a carboxylic acid protected as a tert-butyl ester. This structure makes it an ideal precursor for a wide range of more complex molecules, including pharmaceuticals and natural products. However, the presence of two reactive functional groups often requires one to be temporarily masked, or "protected," to allow for selective chemistry to be performed on the other.[1][2]

The primary challenge lies in the fact that both the most common protecting group for the ketone (a ketal) and the existing tert-butyl ester are acid-labile. This guide will illuminate the strategies to navigate this challenge, focusing on the protection of the ketone via ketalization and the specific conditions required for the selective deprotection of either group.

Strategy 1: Protection of the Ketone Functionality

In many synthetic routes, the ketone is the more reactive of the two functional groups, especially towards nucleophiles and reducing agents.[3][4] For instance, if the goal is to reduce the ester to a primary alcohol using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), the ketone must be protected to prevent its concurrent reduction to a secondary alcohol.[2][5]

Causality of Choice: Why a Cyclic Ketal?

The most effective and widely used protecting group for a ketone in this context is a cyclic ketal, typically formed with ethylene glycol.[6][7] The rationale for this choice is threefold:

  • Ease of Formation: Ketalization is a reliable, high-yielding reaction.[8]

  • Robust Stability: Acetals and ketals are exceptionally stable under basic, nucleophilic, and reductive conditions, making them compatible with a vast array of common transformations like Grignard reactions, organolithium additions, and hydride reductions.[5][9][10]

  • Clean Removal: They can be readily removed (deprotected) under acidic conditions to regenerate the parent ketone.[11]

The formation of the ketal is an equilibrium process. According to Le Châtelier's principle, the removal of water is crucial to drive the reaction to completion.[12] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol 1: Ketalization of this compound

This protocol describes the formation of tert-butyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketal-protected product.

Strategy 2: The Tert-butyl Ester as an Inherent Protecting Group

The tert-butyl ester is not merely a synthetic handle but is itself a robust protecting group for the carboxylic acid.[13][14] Its defining feature is its stability under basic conditions that would readily saponify simpler esters like methyl or ethyl esters.[13][15] This stability is due to the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.

Mechanism of Deprotection: A Cation-Driven Pathway

Deprotection of a tert-butyl ester does not proceed via nucleophilic acyl substitution. Instead, it occurs under strong acidic conditions through a mechanism involving the formation of the highly stable tert-butyl cation.[16] The acid protonates the ester oxygen, and subsequent cleavage of the oxygen-tert-butyl bond releases the carboxylic acid and the tert-butyl cation, which is then quenched to form isobutylene.

Experimental Protocol 2: Acid-Catalyzed Deprotection of the Tert-butyl Ester

This protocol describes the cleavage of the tert-butyl ester to yield 5-oxopentanoic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Caution: TFA is corrosive.

  • The crude 5-oxopentanoic acid can be purified by recrystallization or chromatography, or used directly in the next step after ensuring complete removal of TFA.

Navigating Orthogonality and Selective Deprotection

In protecting group chemistry, "orthogonality" refers to the ability to remove one protecting group in the presence of another.[2][17] As both the ethylene ketal and the tert-butyl ester are cleaved by acid, they are not strictly orthogonal. However, selectivity can be achieved by exploiting their differential lability to acid strength and conditions.

  • Ketal Deprotection (Milder Conditions): Cyclic ketals can typically be hydrolyzed under milder, aqueous acidic conditions. Reagents like pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water, or dilute aqueous HCl, are often sufficient.[18][19] These conditions are usually gentle enough to leave the tert-butyl ester intact if the reaction time and temperature are carefully controlled.

  • Tert-butyl Ester Deprotection (Harsher Conditions): Cleavage of the tert-butyl ester requires strong, often anhydrous acids like neat TFA or a solution of HCl in dioxane.[20] These conditions will invariably cleave a ketal as well.

This differential reactivity forms the basis of a selective synthetic strategy.

G

Experimental Protocol 3: Selective Ketal Deprotection

This protocol describes the removal of the ethylene ketal protecting group while preserving the tert-butyl ester.

Materials:

  • Ketal-protected this compound (from Protocol 1)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Acetone and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ketal-protected substrate (1.0 eq) in a mixture of acetone and water.

  • Add PPTS (0.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction closely by TLC. The goal is to stop the reaction as soon as the starting material is gone, to minimize potential cleavage of the tert-butyl ester.

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to obtain the deprotected ketone, this compound.

Comparative Data Summary

The table below summarizes the key characteristics of the two protecting groups discussed, providing a quick reference for synthetic planning.

FeatureKetone ProtectionCarboxylic Acid Protection
Functional Group Ketone (C=O)Carboxylic Acid (-COOH)
Protecting Group Ethylene KetalTert-butyl Ester
Formation Ethylene glycol, cat. acid (e.g., p-TsOH), remove H₂O(Starting material)
Deprotection Mild aqueous acid (e.g., PPTS, dil. HCl)[18][19]Strong anhydrous acid (e.g., TFA, HCl in dioxane)[13][20]
Stability Stable to: Bases, nucleophiles, organometallics, hydrides, most oxidizing agents.[4][9] Labile to: Strong acid.Stable to: Bases, most nucleophiles, reducing agents.[13][15] Labile to: Strong acid.

Conclusion

The effective use of this compound in complex synthesis hinges on a strategic approach to protecting groups. By protecting the ketone as a cyclic ketal, researchers can unlock a wide range of transformations at the ester functionality. While the acid lability of both the ketal and the tert-butyl ester presents a potential challenge, this can be overcome by exploiting their differential reactivity towards various acidic conditions. Careful selection of reagents and diligent reaction monitoring allow for the selective deprotection of the ketal under mild aqueous acid, preserving the tert-butyl ester, or the removal of the ester with strong acid. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently employ this versatile building block in their research and development endeavors.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Baran Group, Scripps Research. (n.d.). Protecting Groups.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube.
  • Fiveable. (n.d.). Tert-butyl esters Definition - Organic Chemistry II Key Term.
  • Benchchem. (n.d.). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups.
  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Meskens, F. A. J. (1981). Ketalization of 2,4-dichlorophenacyl chloride with ethylene glycol. Synthesis, 1981, 501-22. As cited in Google Patents, US8604223B2.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wikipedia. (n.d.). Acetal.
  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Chemistry Stack Exchange. (2021, June 25). Acetal/ketal formation and deprotection.
  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal.

Sources

Topic: Scalable Synthesis of Tert-butyl 5-oxopentanoate Derivatives: From Bench to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: Tert-butyl 5-oxopentanoate and its analogues are pivotal intermediates in modern medicinal chemistry, serving as versatile building blocks for a range of pharmaceutically active compounds.[1][2][3] Transitioning their synthesis from the laboratory bench to a scalable process suitable for pilot or manufacturing settings presents significant challenges, including cost-effectiveness, safety, and consistent purity.[1][2] This guide provides a detailed examination of robust synthetic strategies, a comprehensive step-by-step protocol for scale-up, critical safety considerations, and analytical quality control methodologies tailored for researchers and drug development professionals.

Introduction: The Strategic Importance of γ-Keto Tert-butyl Esters

The γ-keto ester moiety, specifically with a tert-butyl protecting group, is a common structural motif in the synthesis of complex molecules. The tert-butyl group offers excellent stability against many nucleophilic and basic conditions while being readily removable under mild acidic conditions, a crucial feature in multi-step syntheses.[4][5] Derivatives of this compound are precursors to a variety of heterocyclic and acyclic compounds, making them valuable starting materials in drug discovery programs.[3]

However, laboratory-scale procedures often rely on reagents and conditions that are not amenable to large-scale production due to safety risks, high costs, or difficult purifications.[1][2] The objective of this application note is to delineate a practical and scalable pathway for their synthesis.

Synthetic Strategies for Scalable Production

The choice of a synthetic route for scale-up is governed by factors such as the cost and availability of starting materials, reaction safety, atom economy, and the ease of purification. Two primary strategies have proven effective: the ring-opening of glutaric anhydride and the acylation of a malonate ester.

Strategy A: Ring-Opening of Glutaric Anhydride

This is often the most direct and atom-economical approach. Glutaric anhydride, a commercially available and relatively inexpensive cyclic anhydride, can be selectively opened by a tert-butoxide nucleophile to form the desired product in a single step.[6][7] This method avoids the use of protecting groups on the acid functionality and typically results in high yields. The primary challenge on a larger scale is controlling the exothermicity of the reaction.

Strategy B: Malonic Ester Synthesis

A more versatile but multi-step approach involves the use of a malonic ester, such as di-tert-butyl malonate or tert-butyl ethyl malonate.[8][9] The synthesis proceeds via the formation of an enolate, followed by acylation or alkylation. While this method allows for greater flexibility in introducing substituents to create a wide array of derivatives, it often involves more complex reaction workups and purification steps. The use of strong bases like sodium hydride (NaH) also introduces significant safety considerations for scale-up.

Diagram: Synthetic Route Decision Workflow

Synthetic_Route_Decision start Goal: Synthesize This compound derivative decision Is the target the parent compound or a simple derivative? start->decision route_A Route A: Glutaric Anhydride Ring-Opening decision->route_A Parent Compound route_B Route B: Malonic Ester Synthesis decision->route_B Complex Derivative advantage_A Advantages: - High atom economy - Fewer steps - Lower cost route_A->advantage_A end_A Proceed with Protocol 1 route_A->end_A advantage_B Advantages: - High versatility for derivatives - Well-established chemistry route_B->advantage_B end_B Adapt for specific derivative route_B->end_B

Caption: Decision workflow for selecting a synthetic strategy.

Detailed Scale-Up Protocol: Synthesis via Glutaric Anhydride Ring-Opening

This protocol details a robust procedure for the synthesis of the parent compound, this compound, on a 100-gram scale.

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationSupplier ExampleNotes
Reagents
Glutaric Anhydride100 g (0.876 mol)Sigma-Aldrich, TCIEnsure dryness before use.
Potassium tert-butoxide (t-BuOK)108 g (0.964 mol, 1.1 eq)Acros Organics, Alfa AesarHighly hygroscopic; handle under inert gas.
Tetrahydrofuran (THF), anhydrous1.5 LJ.T.Baker, EMD MilliporeUse a dry, inhibitor-free solvent.
Hydrochloric Acid (HCl), conc.~150 mLFisher ChemicalFor quenching and acidification.
Ethyl Acetate (EtOAc)2 LVWR ChemicalsFor extraction.
Saturated Sodium Bicarbonate (aq)1 LLab PreparedFor washing.
Brine (Saturated NaCl aq)500 mLLab PreparedFor final wash.
Anhydrous Magnesium Sulfate (MgSO₄)50 gEMD MilliporeFor drying organic layer.
Equipment
5L Jacketed Glass Reactor1Chemglass, BuchiWith overhead stirrer, thermocouple, and N₂ inlet.
Addition Funnel1 LPyrexFor controlled addition of anhydride solution.
Separatory Funnel4 LKimbleFor workup and extraction.
Rotary Evaporator1Heidolph, BuchiFor solvent removal.
Vacuum Distillation Apparatus1Ace GlassFor final purification.
Step-by-Step Procedure
  • Reactor Preparation: Set up the 5L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.

  • Base Slurry Preparation: Charge the reactor with anhydrous THF (1.0 L) and potassium tert-butoxide (108 g). Start stirring to form a slurry and cool the reactor jacket to 0-5 °C.

  • Anhydride Solution Preparation: In a separate dry flask, dissolve the glutaric anhydride (100 g) in anhydrous THF (0.5 L). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before addition.

  • Controlled Addition: Transfer the glutaric anhydride solution to the addition funnel. Add the solution dropwise to the cold t-BuOK slurry in the reactor over 1.5-2 hours. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. Monitor the internal temperature, maintaining it below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until all the glutaric anhydride is consumed.

  • Quenching and Workup:

    • Cool the reaction mixture back down to 0-5 °C.

    • In a separate vessel, prepare a cooled (0 °C) solution of 1M HCl.

    • Slowly transfer the reaction mixture to the acidic solution with vigorous stirring to quench the excess base and protonate the carboxylate. The final pH should be ~2-3.

    • Transfer the biphasic mixture to a 4L separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with ethyl acetate (500 mL each).

    • Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.[10]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Diagram: Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the scale-up synthesis.

Process Safety and Scale-Up Considerations

When transitioning from bench to pilot scale, safety and process control are paramount.

  • Handling of Pyrophoric/Water-Reactive Reagents: While the featured protocol uses potassium tert-butoxide, alternative syntheses may employ sodium hydride (NaH). NaH is often supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[11][12] It is crucial to handle NaH under an inert atmosphere (nitrogen or argon) and use non-sparking tools.[11][13] All transfers should be designed to minimize exposure to air and moisture.[11][14] Emergency showers and eye wash stations must be readily available.[13]

  • Thermal Management: The ring-opening of anhydrides and reactions involving strong bases are often highly exothermic. Jacketed reactors with precise temperature control are essential. The rate of reagent addition must be carefully controlled to allow the cooling system to dissipate the generated heat effectively.

  • Solvent Safety: Tetrahydrofuran (THF) can form explosive peroxides upon storage.[11] Always use fresh, inhibitor-free anhydrous THF and test for peroxides before use, especially before distillation.

  • Waste Disposal: The reaction generates aqueous and organic waste streams. All waste must be segregated and disposed of in accordance with institutional and governmental hazardous waste regulations.[13]

Analytical Quality Control for Final Product

To ensure the final product meets the required specifications for drug development, rigorous analytical testing is necessary.

TechniquePurposeExpected Results for this compound
¹H NMR Structural Confirmation & Purityδ ~2.75 (t, 2H, -CH₂-C=O), δ ~2.45 (t, 2H, -CH₂-COO-), δ ~1.95 (p, 2H, -CH₂-CH₂-CH₂-), δ 1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR Structural Confirmationδ ~208 (C=O, ketone), δ ~172 (C=O, ester), δ ~80 (-C(CH₃)₃), δ ~42, ~28, ~19 (Aliphatic carbons)
FT-IR Functional Group IdentificationStrong C=O stretch (ketone) ~1715 cm⁻¹, Strong C=O stretch (ester) ~1730 cm⁻¹
GC or HPLC Purity AssessmentPurity ≥ 98%. Note: β-keto esters can exhibit peak tailing due to keto-enol tautomerism.[15] Using mixed-mode columns or adjusting mobile phase pH can improve peak shape.[15]
Mass Spec (MS) Molecular Weight ConfirmationESI-MS: [M+H]⁺ or [M+Na]⁺ corresponding to C₉H₁₆O₃

Note: Specific shifts and peak shapes can be influenced by the solvent used for analysis.[16]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Google Patents. (2020). US10717703B2 - Processes for the preparation of (S)
  • Google Patents. (2019). WO2019040109A1 - Processes for preparation of (s)
  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • Synlett. (2000). Mild and Efficient Method for Preparation of tert-Butyl Esters. [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. [Link]

  • HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. [Link]

Sources

Application Note: Tert-butyl 5-oxopentanoate as a Versatile Scaffold for the Synthesis of Substituted γ-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

γ-Keto esters are pivotal intermediates in organic synthesis, serving as precursors to a wide array of bioactive molecules, natural products, and pharmaceuticals, including various heterocyclic compounds like lactams.[1][2] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of tert-butyl 5-oxopentanoate for the synthesis of structurally diverse γ-keto esters. We explore core synthetic transformations, including nucleophilic additions to the ketone and α-alkylation reactions. The guide emphasizes the mechanistic rationale behind experimental choices and provides detailed, field-proven protocols. The unique role of the tert-butyl ester as a robust, acid-labile protecting group is also discussed, complete with deprotection strategies essential for downstream applications.

Introduction: The Strategic Value of this compound

The γ-keto ester moiety is a highly valuable functional group arrangement that offers multiple reactive sites for building molecular complexity. Its presence is a gateway to synthesizing important five- and six-membered heterocycles, making it a recurring theme in medicinal chemistry.[1][2] this compound emerges as a particularly strategic starting material for several key reasons:

  • Pre-installed Functionality: It provides a readily available 5-carbon backbone containing both ketone and ester functionalities at a 1,4-relationship.

  • Orthogonal Reactivity: The ketone is susceptible to nucleophilic attack, while the positions alpha to both carbonyls can be functionalized via enolate chemistry.

  • The Tert-Butyl Ester Advantage: The tert-butyl ester serves as an excellent protecting group for the carboxylic acid. Its steric bulk prevents it from undergoing nucleophilic attack under conditions where other esters (like methyl or ethyl) might react.[3] Crucially, it remains stable under the basic conditions required for enolate formation but can be selectively cleaved under acidic conditions, often with high efficiency using reagents like trifluoroacetic acid (TFA).[4][5][6]

This guide will detail two primary pathways for elaborating the this compound scaffold.

Synthetic Strategy I: Nucleophilic Addition to the Ketone Carbonyl

One of the most direct methods to introduce complexity is through the addition of organometallic reagents to the ketone at the C-5 position. This reaction converts the ketone into a tertiary alcohol, creating a new stereocenter and adding a new carbon-carbon bond.

Mechanistic Rationale

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles due to the highly polarized metal-carbon bond.[7] The nucleophilic carbon atom readily attacks the electrophilic carbonyl carbon of the ketone. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water or alcohols) will protonate and destroy the organometallic reagent. The initial product is a magnesium or lithium alkoxide, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.

G start This compound reagents 1. R-MgBr, Anhydrous Et₂O, 0 °C 2. H₃O⁺ workup start->reagents Reaction intermediate Tertiary Alkoxide Intermediate reagents->intermediate Nucleophilic Addition product Tert-butyl 5-hydroxy-5-alkylpentanoate (Substituted γ-hydroxy ester) intermediate->product Protonation

Caption: Workflow for nucleophilic addition to this compound.

Experimental Protocol: Grignard Addition

Materials:

  • This compound

  • Grignard reagent (e.g., 1.0 M solution of Methylmagnesium Bromide in THF)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line

Procedure:

  • Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and cool under a positive pressure of nitrogen or argon.

  • Initial Charge: Dissolve this compound (1.0 equiv) in anhydrous Et₂O (or THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1 equiv) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with Et₂O.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel.

Rationale:

  • Anhydrous Conditions: Essential to prevent the quenching of the highly basic Grignard reagent.[7]

  • Low Temperature Addition: Helps to control the exothermic reaction and minimize potential side reactions.

  • NH₄Cl Quench: A mild acidic workup that protonates the alkoxide without causing acid-catalyzed degradation of the product. Stronger acids could potentially cleave the tert-butyl ester.

Representative Data
Organometallic ReagentProduct Structure (R group)Typical Yield
Methylmagnesium Bromide-CH₃85-95%
Phenylmagnesium Bromide-C₆H₅80-90%
Vinyllithium-CH=CH₂75-85%

Table 1: Expected yields for the addition of various organometallic reagents to this compound.

Synthetic Strategy II: α-Alkylation via Enolate Formation

To build complexity on the carbon backbone, alkylation at the α-position (C-4) is a powerful strategy. This involves the regioselective deprotonation of the starting material to form an enolate, which then acts as a nucleophile to attack an electrophile.

Mechanistic Rationale

The protons on the carbon atom situated between the ketone and the ester (C-4) are the most acidic due to the resonance stabilization of the resulting conjugate base (the enolate) by both carbonyl groups. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal for ensuring rapid and complete deprotonation at low temperatures. The resulting lithium enolate can then react with a range of electrophiles, such as alkyl halides or acyl chlorides, to form a new C-C bond at the C-4 position.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack start This compound lda LDA, THF, -78 °C start->lda enolate Lithium Enolate (at C-4) lda->enolate electrophile Electrophile (R-X) enolate->electrophile Sₙ2 Reaction product Tert-butyl 4-alkyl-5-oxopentanoate electrophile->product

Caption: Mechanism of α-alkylation of this compound.

Experimental Protocol: α-Alkylation

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • This compound

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equiv) dropwise. Stir at -78 °C for 20 minutes, then at 0 °C for 10 minutes to form the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Rationale:

  • LDA as Base: LDA is a strong but sterically hindered base, making it ideal for deprotonation without competing nucleophilic attack on the ester or ketone.

  • Low Temperature (-78 °C): Crucial for maintaining the kinetic stability of the enolate, preventing self-condensation or other side reactions, and ensuring regioselectivity.

The Tert-Butyl Ester: Deprotection Strategies

After modifying the scaffold, the final step is often the deprotection of the tert-butyl ester to reveal the carboxylic acid, a key functional group for forming amides, other esters, or for its use in biological assays.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester under acidic conditions is a highly efficient process that proceeds via a stable tertiary carbocation.[6] The carbonyl oxygen is first protonated by a strong acid like TFA. The C-O bond then cleaves, releasing the carboxylic acid and the relatively stable tert-butyl cation. The cation is subsequently deprotonated to form isobutylene gas, driving the reaction to completion.[6]

G start Tert-butyl Ester protonation Protonated Ester start->protonation + H⁺ (from TFA) cleavage Carboxylic Acid + Tert-butyl Cation protonation->cleavage C-O Cleavage final Isobutylene (gas) cleavage->final - H⁺

Caption: Simplified mechanism for the acidic deprotection of a tert-butyl ester.

Protocol: TFA Deprotection

Materials:

  • Substituted tert-butyl γ-keto ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the tert-butyl ester (1.0 equiv) in DCM (approx. 0.1 M).

  • TFA Addition: Add TFA (5-10 equiv, often used in a 1:1 or 1:4 v/v ratio with DCM).

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • Purification: The resulting carboxylic acid is often pure enough for subsequent steps, but can be purified by crystallization or chromatography if necessary.

Rationale:

  • TFA: A strong acid that is volatile, making it easy to remove from the reaction mixture post-reaction.[6]

  • DCM as Solvent: An inert solvent that effectively solubilizes both the starting material and the acid.

  • Selectivity: This method is highly selective for tert-butyl esters and ethers. Other esters like methyl or ethyl, and many other common protecting groups, are stable under these conditions.[8] However, care must be taken if other highly acid-labile groups like Boc or trityl groups are present.

Conclusion

This compound is a cost-effective and highly versatile building block for the synthesis of diverse γ-keto esters and their corresponding carboxylic acids. The orthogonal reactivity of its ketone and α-carbon positions allows for stepwise, controlled modifications through well-established organometallic additions and enolate alkylations. The robust nature of the tert-butyl protecting group, combined with its facile removal under specific acidic conditions, provides a reliable strategy for complex molecule synthesis, making it an indispensable tool for professionals in chemical research and drug discovery.

References

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric c
  • Synthesis of enantiopure non-natural alpha-amino acids using tert-butyl (2S) - Merck Millipore. Merck Millipore.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. SciSpace.
  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Sigma-Aldrich.
  • stability issues of gamma-keto esters under acidic conditions. Benchchem.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Organic Syntheses.
  • Main Group Organometallic Compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions of Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for common side reactions encountered during the use of tert-butyl 5-oxopentanoate. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to anticipate, diagnose, and mitigate the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a higher molecular weight impurity in my reaction involving this compound under basic conditions. What is the likely cause?

This is a classic sign of self-condensation, a common side reaction for molecules containing both an enolizable ketone and an electrophilic carbonyl group.[1] In the case of this compound, this proceeds via an aldol-type condensation. Under basic conditions, a portion of the starting material is deprotonated at the carbon alpha to the ketone (C4) to form an enolate. This enolate then acts as a nucleophile, attacking the ketone carbonyl of another molecule of this compound. The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone, particularly if the reaction is heated.

Q2: My reaction mixture is becoming increasingly acidic, and I'm losing my tert-butyl ester protecting group. What is happening?

The tert-butyl ester is highly sensitive to acidic conditions and can be readily cleaved to form 5-oxopentanoic acid and isobutylene.[2] This can occur even with trace amounts of acid, which can sometimes be generated in situ. The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl carbocation. This carbocation is then quenched, often by eliminating a proton to form isobutylene.

Q3: I've noticed the formation of a cyclic impurity, especially when using a strong base. What is this and how can I avoid it?

You are likely observing an intramolecular cyclization product. Since this compound is a γ-keto ester, it can undergo an intramolecular aldol condensation to form a five-membered ring.[3][4][5][6] This is mechanistically similar to the intermolecular self-condensation but occurs within the same molecule. The enolate formed at C4 attacks the ester carbonyl at C1. While this would be a Dieckmann-type condensation, the attack of the enolate on the ketone at C5 to form a five-membered ring is also a highly favorable pathway.[7][8][9][10]

Troubleshooting Guides

Issue 1: Formation of Aldol Self-Condensation Products

Symptoms:

  • Appearance of higher molecular weight species in TLC or LC-MS analysis.

  • A complex mixture of products, often with a yellowish tint.

  • Reduced yield of the desired product.

Root Cause Analysis: The self-condensation of this compound is driven by the presence of a base, which generates the nucleophilic enolate. The rate of this side reaction is influenced by the base strength, concentration, temperature, and reaction time.

Mitigation Strategies:

ParameterRecommendation to Minimize Self-CondensationRationale
Base Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA).LDA is excellent for quantitative enolate formation at low temperatures, minimizing the concentration of the neutral ketone available for reaction.[1]
Temperature Maintain low temperatures (e.g., -78 °C) during enolate formation and subsequent reaction.Lower temperatures disfavor the aldol addition and subsequent dehydration steps.[11]
Addition Order Add the this compound solution slowly to a solution of the base.This ensures that the ketone is immediately deprotonated, keeping its concentration low and minimizing self-condensation.
Concentration Run the reaction at a lower concentration.This reduces the probability of intermolecular collisions that lead to self-condensation.

Experimental Protocol: Minimizing Aldol Self-Condensation in an Alkylation Reaction

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled LDA solution via a syringe pump over 30 minutes.

  • Stirring: Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup.

Issue 2: Unwanted Deprotection of the Tert-Butyl Ester

Symptoms:

  • Presence of a more polar spot on TLC that corresponds to a carboxylic acid.

  • Observation of a mass corresponding to 5-oxopentanoic acid in LC-MS.

  • Gas evolution (isobutylene) from the reaction mixture.

Root Cause Analysis: The tert-butyl group is cleaved under acidic conditions via a mechanism that proceeds through a stable tertiary carbocation.[2] Sources of acid can include acidic reagents, acidic impurities in solvents or starting materials, or in situ generation from side reactions.

Mitigation Strategies:

ParameterRecommendation to Prevent DeprotectionRationale
pH Control Maintain neutral or basic conditions throughout the reaction and workup.The tert-butyl ester is stable to a wide range of basic conditions.[12]
Solvent Purity Use anhydrous and freshly distilled solvents to remove any acidic impurities.Acidic impurities can catalyze the deprotection.
Reagent Choice Avoid the use of strong Brønsted or Lewis acids if the tert-butyl ester needs to be preserved.These will readily cleave the tert-butyl group.
Workup Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any adventitious acid.This will prevent deprotection during the extraction process.
Issue 3: Formation of Intramolecular Cyclization Products

Symptoms:

  • Formation of a major byproduct with a mass corresponding to the cyclized product minus a molecule of tert-butanol.

  • A cleaner reaction profile than the aldol self-condensation, but with a significant reduction in the yield of the desired linear product.

Root Cause Analysis: Intramolecular reactions are kinetically favored over intermolecular reactions, especially when they lead to the formation of stable 5- or 6-membered rings.[3][4] In the case of this compound, the formation of a five-membered ring via an intramolecular aldol-type reaction is a likely side reaction under basic conditions.

Mitigation Strategies:

ParameterRecommendation to Minimize CyclizationRationale
Base Use a base that is well-suited for the intended reaction and consider the temperature of enolate formation.For intermolecular reactions, the conditions outlined for minimizing aldol self-condensation will also help reduce intramolecular reactions.
Protecting Groups If cyclization is a persistent issue, consider protecting the ketone carbonyl as a ketal before performing reactions that require a base.The ketal is stable to basic conditions and will prevent enolate formation at the alpha-position. It can be removed later under acidic conditions.
Reaction Design If possible, choose a synthetic route that avoids the use of a strong base when the γ-keto ester functionality is present.This is the most effective way to prevent this side reaction.

Visualizing the Reaction Pathways

Diagram 1: Desired Reaction vs. Aldol Self-Condensation

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Aldol Self-Condensation start This compound enolate Enolate Formation (Base, -78°C) start->enolate Slow addition product Desired Product enolate->product Reaction with Electrophile start_side This compound enolate_side Enolate Formation start_side->enolate_side Base dimer Aldol Adduct enolate_side->dimer Reaction with another molecule of starting material dehydrated_dimer Dehydrated Dimer dimer->dehydrated_dimer Heat

Caption: Competing pathways for this compound under basic conditions.

Diagram 2: Hydrolysis and Intramolecular Cyclization

G cluster_0 Side Reaction: Acid-Catalyzed Hydrolysis cluster_1 Side Reaction: Intramolecular Cyclization start_hydrolysis This compound acid 5-Oxopentanoic Acid + Isobutylene start_hydrolysis->acid H+ start_cyclization This compound enolate_intra Enolate Formation (Base) start_cyclization->enolate_intra cyclic_product Cyclized Product enolate_intra->cyclic_product Intramolecular Attack

Caption: Common degradation and cyclization pathways.

References

  • Dieckmann Condensation - Grokipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Dieckmann Condensation – Online Organic Chemistry Tutor. (n.d.). Retrieved January 2, 2026, from [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of cyclopentenones - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Recent Progress in the Synthetic Assembly of 2-Cyclopentenones - Who we serve. (n.d.). Retrieved January 2, 2026, from [Link]

  • Dieckmann Condensation | NROChemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. (2025, June 16). Retrieved January 2, 2026, from [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives - AlQalam Journal of Medical and Applied Sciences. (2025, June 16). Retrieved January 2, 2026, from [Link]

  • Self-condensation - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 28). Retrieved January 2, 2026, from [Link]

  • Mastering .beta.-Keto Esters - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids - KOASAS. (n.d.). Retrieved January 2, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved January 2, 2026, from [Link]

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13). Retrieved January 2, 2026, from [Link]

  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021, October 29). Retrieved January 2, 2026, from [Link]

  • Why doesn't self condensation occur in acetoacetic ester synthesis. (2019, January 27). Retrieved January 2, 2026, from [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. (2014, July 9). Retrieved January 2, 2026, from [Link]

  • Tert-butyl 5-amino-4,4-dimethyl-5-oxopentanoate | C11H21NO3 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents. (n.d.).
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • 21.5d Intramolecular Aldol Reactions - YouTube. (2018, September 21). Retrieved January 2, 2026, from [Link]

  • Intramolecular Aldol Reactions - Chemistry Steps. (n.d.). Retrieved January 2, 2026, from [Link]

  • Aldol Reactions 5: Intramolecular Aldol - YouTube. (2015, April 7). Retrieved January 2, 2026, from [Link]

  • 23.6: Intramolecular Aldol Reactions - Chemistry LibreTexts. (2022, September 24). Retrieved January 2, 2026, from [Link]

  • (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound (C9H16O3) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]

  • Tert-butyl 2-amino-5-oxopentanoate | C9H17NO3 | CID 87886048 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Intramolecular aldol condensation (video) - Khan Academy. (n.d.). Retrieved January 2, 2026, from [Link]

  • Aldol reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • tert-Butyl 4-oxopentanoate | C9H16O3 | CID 15577827 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents. (n.d.).
  • The Aldol Condensation - Magritek. (n.d.). Retrieved January 2, 2026, from [Link]

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2 - YouTube. (2020, April 14). Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Tert-butyl 5-oxopentanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceutical intermediates and other complex molecules. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides a comprehensive overview of the common synthetic routes and addresses specific issues that may arise during your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Scenario 1: Low Yield in the Esterification of Glutaric Anhydride

Problem: You are preparing mono-tert-butyl glutarate from glutaric anhydride and tert-butanol, but the yield is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The esterification of anhydrides with tertiary alcohols can be sluggish.

    • Solution:

      • Increase the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.

      • Gently heat the reaction mixture. A moderate increase in temperature (e.g., to 40-50 °C) can significantly accelerate the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Formation of Glutaric Acid:

    • Cause: Presence of water in the reaction mixture. Glutaric anhydride can hydrolyze back to glutaric acid, which is less reactive towards esterification under these conditions.

    • Solution:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents and reagents. Dry the tert-butanol and any solvent used over a suitable drying agent (e.g., molecular sieves) prior to the reaction.

  • Sub-optimal Catalyst Performance:

    • Cause: Inefficient catalysis by 4-dimethylaminopyridine (DMAP) or its absence. DMAP acts as a nucleophilic catalyst, accelerating the acylation of the alcohol.[1]

    • Solution:

      • Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%).

      • For sterically hindered reactions, a stoichiometric amount of DMAP may be required. The mechanism involves DMAP acting as an acyl transfer reagent, which is more reactive towards the alcohol than the anhydride itself.[2][3]

Scenario 2: Low Yield in the Oxidation of Mono-tert-butyl glutarate to this compound

Problem: The oxidation of the terminal alcohol of mono-tert-butyl glutarate to the aldehyde is resulting in a low yield of the desired product.

Possible Causes & Solutions:

  • Over-oxidation to the Carboxylic Acid:

    • Cause: Use of a strong, non-selective oxidizing agent. Reagents like Jones reagent (chromic acid) can readily oxidize primary alcohols to carboxylic acids.[4][5][6]

    • Solution:

      • Employ milder and more selective oxidizing agents that are known to stop at the aldehyde stage.[7] Recommended reagents include:

        • Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH) and high chemoselectivity.[8][9]

        • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, offering excellent yields for the conversion of primary alcohols to aldehydes under mild conditions.[10][11][12]

      • If using Jones reagent, carefully control the reaction temperature (keep it low, e.g., 0 °C) and the amount of oxidant added. Add the Jones reagent dropwise to the alcohol solution and monitor the reaction closely.[13]

  • Incomplete Oxidation:

    • Cause: Insufficient amount of oxidizing agent or short reaction time.

    • Solution:

      • Ensure you are using a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents).

      • Monitor the reaction by TLC until all the starting alcohol has been consumed.

  • Product Degradation:

    • Cause: Harsh reaction conditions (e.g., strong acidity or high temperatures) can lead to the degradation of the product. The tert-butyl ester group is susceptible to acidic cleavage.[14]

    • Solution:

      • Opt for neutral or near-neutral oxidation methods like DMP or Swern oxidation.

      • If an acidic reagent is used, neutralize the reaction mixture promptly upon completion.

Scenario 3: Difficulty in Purifying the Final Product

Problem: You are struggling to obtain pure this compound after the reaction work-up.

Possible Causes & Solutions:

  • Contamination with Starting Alcohol:

    • Cause: Incomplete oxidation.

    • Solution:

      • Optimize the oxidation reaction as described in Scenario 2.

      • Purification via column chromatography on silica gel can effectively separate the more polar alcohol from the less polar aldehyde. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Contamination with Carboxylic Acid (from over-oxidation):

    • Cause: Use of a strong oxidizing agent.

    • Solution:

      • An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can extract the acidic impurity into the aqueous layer.

      • Formation of a bisulfite adduct can selectively remove the aldehyde from the mixture for purification. The aldehyde can then be regenerated by treatment with a base.[15][16][17]

  • Contamination with Di-tert-butyl glutarate:

    • Cause: Formation of the diester during the initial esterification step.

    • Solution:

      • Carefully control the stoichiometry of glutaric anhydride to tert-butanol in the first step.

      • Purification by column chromatography can separate the diester from the desired monoester intermediate before proceeding to the oxidation step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for this compound?

For laboratory-scale synthesis, starting from glutaric anhydride is a common and cost-effective method.[18] This two-step process involves the mono-esterification of glutaric anhydride with tert-butanol, followed by the selective oxidation of the resulting primary alcohol.

Q2: Why is DMAP used in the esterification reaction?

DMAP (4-Dimethylaminopyridine) is a highly effective nucleophilic catalyst for esterification reactions.[1] It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more readily attacked by the alcohol (tert-butanol) than the original anhydride, thus accelerating the reaction rate, especially with sterically hindered alcohols like tert-butanol.[2][3]

Q3: Can I use other methods for the esterification of glutaric acid?

While the anhydride route is common, you can also directly esterify glutaric acid with tert-butanol. However, this typically requires harsher conditions, such as strong acid catalysis (e.g., sulfuric acid) and removal of water, which can lead to side reactions, including the dehydration of tert-butanol to isobutylene.[19][20][21] A milder alternative is the Steglich esterification, which uses a coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of DMAP.[2]

Q4: Which oxidizing agent is recommended for the conversion of mono-tert-butyl glutarate to the aldehyde?

For optimal yield and selectivity, Dess-Martin Periodinane (DMP) or a Swern oxidation are highly recommended.[8][10][11] These reagents operate under mild and neutral conditions, minimizing the risk of over-oxidation to the carboxylic acid and cleavage of the acid-sensitive tert-butyl ester.[7][12] While Jones oxidation is a classical method, it is more prone to over-oxidation.[4][6][22]

Q5: How can I monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is a simple and effective technique. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, intermediates, and products. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion of starting material.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of Mono-tert-butyl glutarate

This protocol describes the synthesis of the intermediate, mono-tert-butyl glutarate, from glutaric anhydride.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Glutaric Anhydride114.1011.41 g0.101.0
tert-Butanol74.129.27 g (11.8 mL)0.1251.25
4-DMAP122.171.22 g0.010.1
Dichloromethane-100 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add glutaric anhydride (11.41 g, 0.10 mol) and 4-dimethylaminopyridine (1.22 g, 0.01 mol).

  • Add dichloromethane (100 mL) and stir until the solids dissolve.

  • Add tert-butanol (11.8 mL, 0.125 mol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (eluent: 1:1 hexanes/ethyl acetate).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove DMAP.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-tert-butyl glutarate as a colorless oil.

Protocol 2: Oxidation to this compound using Dess-Martin Periodinane (DMP)

This protocol details the oxidation of mono-tert-butyl glutarate to the target aldehyde.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Mono-tert-butyl glutarate188.229.41 g0.051.0
Dess-Martin Periodinane424.1423.33 g0.0551.1
Dichloromethane-200 mL--

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve mono-tert-butyl glutarate (9.41 g, 0.05 mol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (23.33 g, 0.055 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to afford pure this compound.

Part 4: Visualizations

Troubleshooting Workflow for Low Oxidation Yield

Troubleshooting Oxidation start Low Yield of this compound check_oxidation Analyze Reaction Mixture by TLC/NMR start->check_oxidation incomplete Incomplete Oxidation (Starting Material Remains) check_oxidation->incomplete Unreacted Alcohol? side_products Side Products Observed check_oxidation->side_products New Spots? solution1 Increase Oxidant Equivalents or Reaction Time incomplete->solution1 over_oxidation Over-oxidation to Carboxylic Acid side_products->over_oxidation More Polar Spot? ester_cleavage tert-Butyl Ester Cleavage side_products->ester_cleavage Acidic Byproduct? solution2 Use Milder Oxidant (DMP, Swern) over_oxidation->solution2 solution3 Use Neutral Oxidation Conditions (DMP, Swern) ester_cleavage->solution3

Caption: A decision tree for troubleshooting low yield in the oxidation step.

Synthetic Pathway Overview

Synthesis_Pathway glutaric_anhydride Glutaric Anhydride mono_ester Mono-tert-butyl glutarate glutaric_anhydride->mono_ester  Esterification  (DMAP catalyst) tert_butanol tert-Butanol tert_butanol->mono_ester final_product This compound mono_ester->final_product  Oxidation oxidant Oxidizing Agent (e.g., DMP) oxidant->final_product

Caption: The two-step synthesis of this compound from glutaric anhydride.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Organic Chemistry Tutor. Jones Oxidation. [Link]

  • Sciencemadness Wiki. (2019). Jones oxidation. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Reddit. (2015). Purifying aldehydes?. [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]

  • Organic Syntheses. (2015). synthesis of dess-martin-periodinane. [Link]

  • Basu, B., Das, P., & Hossain, I. (2004). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry, 69(23), 7964–7967. [Link]

  • Organic Syntheses. the dess-martin periodinane. [Link]

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • gChem Global. Swern Oxidation. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • Organic Syntheses. Acetic acid, tert-butyl ester. [Link]

  • PrepChem.com. Synthesis of glutaric acid mono-tert-butyl ester. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]

  • Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

  • Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

  • Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]

  • Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]

  • ResearchGate. (2018). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. [Link]

Sources

Troubleshooting low yield in Paal-Knorr synthesis with Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Paal-Knorr Synthesis with Tert-butyl 5-oxopentanoate

Welcome to our dedicated technical support guide for the Paal-Knorr synthesis. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound and encountering challenges with reaction yield. We will delve into the mechanistic nuances of the reaction, provide direct answers to common problems, and offer optimized protocols to enhance your synthetic outcomes.

Understanding the Core Reaction: The Paal-Knorr Mechanism

The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] The reaction is typically acid-catalyzed, as protonation of a carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine. The reaction proceeds through a hemiaminal intermediate, followed by a rate-determining intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole.[2][3]

Understanding this pathway is critical for troubleshooting, as deviations at any step can lead to low yields or the formation of undesired byproducts.

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R¹-NH₂ Protonated Protonated Carbonyl Start->Protonated H⁺ (Acid Catalyst) Hemiaminal Hemiaminal Intermediate Protonated->Hemiaminal Amine Attack Furan Furan Byproduct Protonated->Furan H⁺ (Strong Acid) -H₂O Cyclized Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) Hemiaminal->Cyclized Intramolecular Cyclization (RDS) Pyrrole Substituted Pyrrole Cyclized->Pyrrole -2H₂O (Dehydration)

Caption: The Paal-Knorr pyrrole synthesis mechanism and competing furan formation pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using this compound as a substrate in the Paal-Knorr synthesis.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the most likely causes?

Low yields in this specific synthesis are often traced back to a delicate balance of reaction conditions. The primary culprits are typically related to the catalyst, temperature, and the inherent stability of your starting material.

  • Inappropriate Acid Catalysis: While acid is necessary, the tert-butyl ester group in your starting material is highly sensitive to strong acids.[4] Under harsh acidic conditions (e.g., concentrated H₂SO₄, HCl) or prolonged heating, the ester can be cleaved to form 5-oxopentanoic acid and isobutylene gas.[4][5] This decomposition of the starting material is a primary cause of low yield.

    • Solution: Switch to a milder acid catalyst. Glacial acetic acid is an excellent choice as it is acidic enough to promote the reaction but often not harsh enough to cause significant ester cleavage.[1] Other mild Lewis acids or solid-supported acids can also be effective.[3]

  • Reaction Temperature and Duration: High temperatures accelerate both the desired pyrrole formation and the undesired decomposition of the tert-butyl ester.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Microwave-assisted synthesis can be highly effective, as it allows for rapid heating to a precise temperature, often reducing overall reaction times and minimizing byproduct formation.[6]

  • Amine Reactivity: The nucleophilicity of your amine partner is crucial. Amines substituted with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react more slowly, potentially requiring more forcing conditions that risk degrading the starting material.[6]

    • Solution: For poorly reactive amines, consider using a more efficient catalytic system (see Q3) rather than simply increasing heat or reaction time.

Q2: I'm observing a significant byproduct along with my desired pyrrole. How can I identify and prevent it?

The most common byproduct in a Paal-Knorr synthesis is the corresponding furan.[6] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without reacting with the amine.

  • Cause: Furan formation is particularly favored under strongly acidic conditions (pH < 3) and in the presence of excess water, which can compete with the amine as a nucleophile.[1]

  • Prevention Strategy:

    • Control pH: Avoid strong mineral acids. Using a weak acid like acetic acid or p-toluenesulfonic acid (pTsOH) shifts the equilibrium away from furan formation.[1]

    • Use an Excess of Amine: Employing a molar excess (e.g., 1.5 to 3 equivalents) of the amine can favor the pyrrole pathway through Le Châtelier's principle.

    • Solvent Choice: While some modern protocols use water, traditional setups often benefit from less protic solvents like ethanol, methanol, or toluene to minimize the competing hydrolysis/cyclization pathway.[6]

Q3: Are there alternative, milder catalytic systems that are better suited for my acid-sensitive substrate?

Yes. The limitations of traditional Paal-Knorr conditions have led to the development of numerous milder and more efficient catalytic systems.[2] For a sensitive substrate like this compound, these are highly recommended.

  • Lewis Acids: Catalysts like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) can be effective at lower catalyst loadings and under milder conditions than traditional Brønsted acids.[3]

  • Heterogeneous Catalysts: Solid-supported acids, such as silica-supported sulfuric acid (SiO₂-OSO₃H), offer the advantage of being highly efficient, often at room temperature, and are easily removed by filtration, simplifying the workup.[2]

  • Microwave Irradiation: As mentioned, microwave reactors provide precise temperature control and can dramatically shorten reaction times from hours to minutes, which is ideal for preventing the thermal degradation of your starting material.[6]

Catalyst SystemTypical ConditionsAdvantagesConsiderations
Glacial Acetic Acid Reflux in EtOH or AcOHInexpensive, mild, readily availableMay require longer reaction times
p-Toluenesulfonic Acid Catalytic amount, reflux in TolueneEffective dehydrating conditionsCan be too harsh for very sensitive substrates
Scandium(III) Triflate 1-5 mol%, RT to 50°CHigh efficiency, mild conditionsHigher cost
Silica Sulfuric Acid Solvent-free or in EtOH, RTEasy removal, high yields, reusableCatalyst preparation or purchase required
Microwave 80-120°C, 5-20 minRapid, excellent temperature controlRequires specialized equipment

Optimized Experimental Protocols

The following protocols provide a starting point for both traditional and modern approaches to synthesizing pyrroles from this compound.

Protocol 1: Mild Acid Catalysis with Acetic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Add the primary amine (1.5 eq) to the solution, followed by glacial acetic acid (0.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC every 30 minutes.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove excess acetic acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis
  • Setup: In a 2-5 mL microwave vial, add a magnetic stir bar. Add this compound (1.0 eq, e.g., 0.1 mmol).

  • Reagent Addition: Add a solution of the primary amine (1.2 eq) in ethanol (1 mL), followed by glacial acetic acid (10 µL).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 10-20 minutes.[6]

  • Workup & Purification: After cooling, transfer the reaction mixture to a separatory funnel and partition between ethyl acetate and water. Wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify via column chromatography.

Logical Troubleshooting Workflow

If you are experiencing low yields, follow this systematic approach to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Yes No_SM Starting Material Consumed TLC->No_SM No Check_Conditions Problem: Incomplete Reaction SM_Present->Check_Conditions Check_Byproducts Problem: Degradation or Byproduct Formation No_SM->Check_Byproducts Action1 Increase Reaction Time or Slightly Increase Temperature Check_Conditions->Action1 Action2 Switch to a More Active Catalyst System (e.g., Microwave, Lewis Acid) Check_Conditions->Action2 Action3 Use Milder Acid (e.g., Acetic Acid) Check_Byproducts->Action3 Action4 Lower Reaction Temperature and Monitor Closely Check_Byproducts->Action4 Action5 Check for Furan Byproduct; Use Excess Amine Check_Byproducts->Action5

Sources

Technical Support Center: Navigating the Chemistry of Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this versatile yet sensitive reagent. Here, we address common challenges and provide field-proven protocols to ensure the integrity of your molecule throughout your synthetic campaigns.

Introduction: The Duality of this compound

This compound is a valuable building block in organic synthesis, offering both a ketone and a sterically hindered ester functionality. However, its utility is matched by its lability under certain conditions. The primary challenge lies in preventing the decomposition of this β-keto ester, which can readily undergo hydrolysis and subsequent decarboxylation. This guide will equip you with the knowledge to mitigate these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

The principal decomposition route for this compound is initiated by the hydrolysis of the tert-butyl ester, which is susceptible to both acidic and basic conditions. The resulting β-keto acid is unstable and readily undergoes decarboxylation, especially upon heating, to yield 2-pentanone and carbon dioxide.[1][2]

Troubleshooting Guide

Issue 1: My this compound is decomposing during an acid-catalyzed reaction.

Root Cause Analysis: The tert-butyl ester is highly sensitive to acidic conditions. Strong acids will rapidly cleave the ester, leading to the formation of the unstable β-keto acid and subsequent decarboxylation.

Solutions:

  • Choice of Acid: Opt for milder acidic conditions where possible. For instance, if attempting to remove an acid-labile protecting group elsewhere in the molecule, consider alternatives to strong acids like trifluoroacetic acid (TFA). Sometimes, carefully controlled stoichiometry of a weaker acid can provide the desired selectivity.

  • Temperature Control: Perform reactions at the lowest possible temperature to minimize the rate of both hydrolysis and decarboxylation.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to acidic conditions.

Issue 2: I am observing significant byproduct formation during a base-mediated reaction, such as an alkylation.

Root Cause Analysis: Strong bases can saponify the tert-butyl ester, initiating the decomposition cascade. Additionally, for reactions involving enolate formation, such as alkylation, harsh basic conditions can promote side reactions.

Solutions:

  • Mild Base Selection: Utilize milder bases that are sufficient to deprotonate the α-carbon without significantly promoting ester hydrolysis. Carbonate bases, like potassium carbonate, under phase-transfer conditions can be effective.[3]

  • Temperature and Addition Control: Maintain low reaction temperatures (e.g., 0 °C to room temperature) and add reagents slowly to avoid localized high concentrations of base.[3]

  • Anhydrous Conditions: Ensure that the reaction is performed under strictly anhydrous conditions, as water will facilitate hydrolysis.

Experimental Protocols

Protocol 1: Selective Reduction of the Ketone in this compound

This protocol describes the selective reduction of the ketone functionality to a hydroxyl group without affecting the tert-butyl ester.

Reagents and Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired tert-butyl 5-hydroxypentanoate.

Protocol 2: α-Alkylation of this compound under Mild Phase-Transfer Conditions

This protocol provides a method for the mono-alkylation at the α-position while minimizing decomposition.

Reagents and Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Anhydrous toluene or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous toluene or acetonitrile to achieve a concentration of approximately 0.2 M.

  • Stir the suspension vigorously at room temperature.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Stability of this compound under Various Conditions

Condition CategoryReagent/ConditionStability of Tert-butyl EsterStability of β-Keto MoietyRecommendation
Acidic Strong Acids (TFA, HCl, H₂SO₄)LabileProne to decarboxylation post-hydrolysisAvoid or use with extreme caution at low temperatures for short durations.
Mild Acids (e.g., Acetic Acid, p-TsOH)Relatively StableGenerally StablePreferred for acid-catalyzed reactions; monitor closely.
Basic Strong Bases (NaOH, KOH, LDA)Labile (Saponification)Enolate formation, potential for side reactionsAvoid. Use non-hydrolytic bases if enolate formation is required.
Mild Bases (K₂CO₃, Et₃N)Generally StableEnolate formationSuitable for base-mediated reactions; use anhydrous conditions.
Reductive NaBH₄StableReduced to alcoholRecommended for selective ketone reduction.
LiAlH₄LabileReduced to alcoholAvoid, as it will also reduce the ester.
Nucleophilic Grignard Reagents, OrganolithiumsLabileReacts to form tertiary alcoholProtect the ketone or use alternative synthetic routes.
Thermal High Temperatures (>100 °C)StableCan promote decarboxylation of the acid formUse the lowest effective temperature for reactions.

Visualizations

Decomposition_Pathway cluster_main Decomposition of this compound Start This compound Intermediate 5-Oxopentanoic acid (β-Keto acid) Start->Intermediate H⁺ or OH⁻ (Hydrolysis) Product 2-Pentanone + CO₂ Intermediate->Product Δ (Decarboxylation)

Caption: Primary decomposition pathway of this compound.

Selective_Reduction cluster_workflow Workflow for Selective Ketone Reduction Start This compound in MeOH Step1 Cool to 0 °C Start->Step1 Step2 Add NaBH₄ Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Quench with NH₄Cl (aq) Step3->Step4 Step5 Workup and Purification Step4->Step5 Product Tert-butyl 5-hydroxypentanoate Step5->Product

Caption: Experimental workflow for the selective reduction of the ketone.

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]

  • Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild. Available at: [Link]

  • Sodium Borohydride - Common Organic Chemistry. Available at: [Link]

  • Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. - ResearchGate. Available at: [Link]

  • Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - NIH. Available at: [Link]

  • Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions - ResearchGate. Available at: [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones - Oriental Journal of Chemistry. Available at: [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Sciencemadness.org. (2025-06-02). Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]

Sources

Column chromatography conditions for purifying Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of Tert-butyl 5-oxopentanoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the challenges of purifying this keto-ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[1][2] Its polar surface, rich in silanol groups (Si-OH), interacts well with the polar ketone and ester functionalities of the target molecule, allowing for effective separation from less polar impurities.[3][4]

Q2: How do I select the right mobile phase (eluent)?

The key is to use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[5][6] A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is the most common and effective choice.[7]

  • If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of ethyl acetate.

  • If Rf is too high (>0.5): The solvent is too polar. Increase the proportion of hexanes.

Q3: My crude material contains a very polar, baseline impurity. How does this affect my column?

A baseline impurity on a TLC plate indicates a very strong interaction with the silica gel.[9] During column chromatography, this impurity will remain strongly adsorbed at the top of the column. This is generally advantageous, as it will be well-separated from your target compound. However, ensure your desired compound elutes completely before attempting to flush the column with a highly polar solvent (like 100% ethyl acetate or methanol) to remove the baseline material, as this can prevent contamination of later fractions.

Q4: Can this compound degrade on the silica gel column?

Yes, this is a possibility. Aldehydes can sometimes be sensitive to the slightly acidic nature of standard silica gel, which can lead to side reactions or irreversible adsorption.[10][11]

  • How to Check for Instability: Perform a 2D TLC. Spot the crude material in one corner of a TLC plate, run it in your chosen solvent system, and let it dry completely. Then, turn the plate 90 degrees and run it again in the same solvent system. If the spot migrates to the diagonal, the compound is stable. If you see new spots or streaking off the diagonal, degradation is occurring on the silica.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My compound is not eluting from the column, or the yield is very low.

  • Potential Cause 1: Mobile phase is not polar enough.

    • Explanation: The eluent must be sufficiently polar to compete with the stationary phase for your compound.[1] If the solvent is too non-polar, the compound will remain adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing to 15%, then 20%, and so on. Monitor the elution using TLC.

  • Potential Cause 2: Irreversible adsorption or decomposition.

    • Explanation: The aldehyde functional group may be strongly interacting with acidic silanol sites on the silica, leading to irreversible binding or degradation.[10][12]

    • Solution:

      • Methanol Purge: After you believe your compound should have eluted, flush the column with a very polar solvent like 100% methanol to see if any material is released.

      • Deactivate the Silica: For future attempts, consider using deactivated silica. This can be done by adding a small amount (0.1-1%) of triethylamine (TEA) to your mobile phase.[7][13] The TEA will neutralize the acidic sites on the silica, reducing strong interactions. Always run a test TLC with the TEA-modified eluent first.

      • Change Adsorbent: If the compound is highly acid-sensitive, consider using a different stationary phase like neutral alumina.[10]

Problem: The compound is eluting, but the fractions are impure and mixed with byproducts (co-elution).

  • Potential Cause 1: Poor solvent system selection.

    • Explanation: Your TLC may have shown separation, but if the Rf values of your product and an impurity are too close, they will be difficult to separate on a larger scale column.

    • Solution: Re-optimize the mobile phase with TLC. Test different solvent combinations (e.g., dichloromethane/ethyl acetate, or diethyl ether/hexanes) to maximize the ΔRf (the difference in Rf values) between your product and the impurity.

  • Potential Cause 2: Column overloading.

    • Explanation: Loading too much crude material onto the column leads to broad, overlapping bands that are impossible to separate.[2]

    • Solution: A general rule is to load a mass of crude material that is 1-5% of the mass of the silica gel used.[2] For difficult separations, use a ratio closer to 1:100 (sample:silica).

  • Potential Cause 3: Improperly packed column.

    • Explanation: Air bubbles, cracks, or an uneven surface in the silica bed will cause channeling, where the solvent and sample flow unevenly, ruining the separation.[7][14]

    • Solution: Ensure the column is packed carefully and uniformly. The silica should be a homogenous, solid bed with a flat top surface. Tapping the column gently during packing can help settle the silica and remove air pockets.

Problem: The collected fractions show significant "tailing" or "streaking" on TLC.

  • Potential Cause: Strong interaction with the stationary phase.

    • Explanation: Tailing is often a sign of non-ideal interactions between a polar functional group (like the aldehyde in your molecule) and the acidic silica surface.[9] Some molecules are retained more strongly and elute slowly over many fractions.

    • Solution:

      • Increase Eluent Polarity: Once the compound starts eluting, slightly increasing the polarity of the mobile phase can help push the "tail" off the column more quickly.[10]

      • Use a Modifier: As mentioned previously, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape by preventing unwanted interactions. Since your compound is neutral, this is less likely to be the primary solution unless impurities are acidic or basic.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow start Problem with Purification problem_yield Low or No Yield start->problem_yield problem_purity Poor Purity / Co-elution start->problem_purity problem_tailing Peak Tailing start->problem_tailing cause_polarity Eluent Too Non-Polar? problem_yield->cause_polarity Is compound stuck at top? cause_degradation Degradation on Silica? problem_yield->cause_degradation Is compound sensitive? cause_rf ΔRf Too Small? problem_purity->cause_rf cause_overload Column Overloaded? problem_purity->cause_overload cause_packing Poor Column Packing? problem_purity->cause_packing problem_tailing->cause_packing cause_interaction Acid-Base Interaction? problem_tailing->cause_interaction sol_polarity Increase Eluent Polarity cause_polarity->sol_polarity sol_2dtlc Check Stability with 2D TLC cause_degradation->sol_2dtlc sol_rf Re-optimize Eluent with TLC cause_rf->sol_rf sol_load Reduce Sample Load (1-2% of Silica Mass) cause_overload->sol_load sol_packing Repack Column Carefully cause_packing->sol_packing sol_modifier Add Modifier to Eluent (e.g., 0.1% TEA) cause_interaction->sol_modifier sol_degradation Use Deactivated Silica or Alumina sol_2dtlc->sol_degradation

Sources

Technical Support Center: Troubleshooting Guide for Tert-butyl 5-oxopentanoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the identification and removal of impurities from tert-butyl 5-oxopentanoate. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include glutaric anhydride, tert-butanol, or tert-butyl acrylate.[1]

  • Byproducts from Side Reactions: These can include di-tert-butyl glutarate, isobutylene, and various polymeric materials.[2]

  • Solvent Residues: Trace amounts of the reaction or workup solvents may remain. Common examples are dichloromethane, ethyl acetate, or hexane.[3]

  • Degradation Products: As a β-keto ester, this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield glutaric acid and tert-butanol.[4]

Q2: My TLC plate shows a single spot, but subsequent analysis by GC-MS and NMR indicates the presence of impurities. Why is this happening?

A2: This is a common and important observation. While Thin Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress, it may not have the resolution to separate structurally similar compounds. Here are a few reasons for this discrepancy:

  • Co-elution: The impurity may have a very similar polarity to your product, causing it to travel the same distance on the TLC plate.

  • Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that do not contain a chromophore will not be visible.

  • Volatility: Highly volatile impurities, such as residual solvents or isobutylene, may evaporate from the TLC plate before it can be visualized.

  • Keto-Enol Tautomerism: β-keto esters exist as a mixture of keto and enol tautomers. This can sometimes lead to band broadening on a TLC plate, which might obscure a closely eluting impurity.[4]

It is crucial to employ more sensitive and quantitative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for final purity assessment.[5][6]

Q3: I'm observing broad peaks for my product during HPLC analysis. What could be the cause and how can I fix it?

A3: Broad peaks in High-Performance Liquid Chromatography (HPLC) for β-keto esters are often attributed to on-column keto-enol tautomerism.[7] The presence of these two rapidly interconverting isomers can lead to a broadened peak. To address this, you can try the following:

  • Adjust Mobile Phase pH: Tautomerism is often pH-dependent. An acidic mobile phase can sometimes accelerate the interconversion, leading to a sharper, averaged peak.[7]

  • Increase Column Temperature: Raising the temperature can also increase the rate of tautomer interconversion, resulting in improved peak shape.[7]

  • Use a Mixed-Mode Column: Some specialized columns, like mixed-mode columns, can provide better peak shape for compounds that exhibit tautomerism.[7]

Troubleshooting Guide

Issue 1: Identification of Unknown Impurities

You have a batch of this compound that you suspect contains impurities, but you are unsure of their identity.

Logical Flow for Impurity Identification

Impurity_Identification start Initial Sample of This compound nmr 1H and 13C NMR Spectroscopy start->nmr Characterize proton and carbon environments gcms GC-MS Analysis start->gcms Separate and identify volatile components by mass data_analysis Correlate NMR and GC-MS Data nmr->data_analysis gcms->data_analysis impurity_id Identify Impurity Structures data_analysis->impurity_id Assign signals and fragments to specific structures purification Select Appropriate Purification Method impurity_id->purification

Caption: Workflow for identifying unknown impurities.

Step-by-Step Protocol: Impurity Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire both ¹H and ¹³C NMR spectra of your sample.[8][9]

    • What to look for:

      • Signals that do not correspond to the known peaks of this compound.

      • Pay close attention to the integration of the peaks in the ¹H NMR spectrum. The ratio of the tert-butyl protons to the methylene and methine protons should be consistent with the pure compound.

      • The presence of a broad singlet around 1.47 ppm in the ¹H NMR spectrum is characteristic of the tert-butyl group.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.[11][12]

    • What to look for:

      • Peaks in the chromatogram other than the main product peak.

      • The mass spectrum of each peak can be compared to a library of known compounds for identification.

      • This is particularly useful for identifying residual solvents and volatile byproducts.[13][14]

  • Data Correlation:

    • Cross-reference the information from both NMR and GC-MS to build a comprehensive picture of the impurities present. For example, if you see a small triplet and quartet in your ¹H NMR spectrum, and your GC-MS shows a peak corresponding to ethyl acetate, you have strong evidence for the presence of this solvent.

Issue 2: Removing Specific Impurities

Once you have identified the impurities, you can select the most effective purification method.

Quantitative Data Summary: Purification Methods
Impurity TypeRecommended Purification MethodKey Considerations
Unreacted Starting Materials (e.g., glutaric anhydride, tert-butanol) Fractional Distillation or Flash ChromatographyFractional distillation is effective if there is a significant difference in boiling points.[15][16] Flash chromatography is suitable for less volatile starting materials.[10]
High-Boiling Byproducts (e.g., di-tert-butyl glutarate) Fractional DistillationThe higher boiling point of the byproduct allows for its separation from the desired product.[2][17]
Polar Impurities (e.g., glutaric acid) Aqueous Wash or Flash ChromatographyAn aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities.
Structurally Similar Impurities Flash ChromatographyThis technique offers the best chance of separating compounds with similar polarities.[18]
Experimental Protocol: Fractional Distillation

Fractional distillation is particularly useful for separating liquids with different boiling points.[15][16][17]

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: Place the impure this compound in the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Collect the distillate in fractions, monitoring the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.

  • Analysis: Analyze each fraction by GC-MS or NMR to determine its purity.

Experimental Protocol: Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the separation.

  • Column Packing: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel.

  • Elution: Pass a solvent system (eluent) through the column under pressure. The components of the mixture will travel down the column at different rates depending on their polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Note on Keto-Ester Stability: Due to the potential for degradation of β-keto esters on acidic silica gel, it is advisable to use a deactivated silica gel (e.g., by pre-treating with triethylamine) or an alternative stationary phase like neutral alumina.[4]

Logical Flow for Purification

Purification_Strategy start Impure Tert-butyl 5-oxopentanoate analysis Identify Impurities (NMR, GC-MS) start->analysis decision Choose Purification Method analysis->decision distillation Fractional Distillation decision->distillation Different Boiling Points chromatography Flash Chromatography decision->chromatography Similar Polarities wash Aqueous Wash decision->wash Acidic/Basic Impurities pure_product Pure Tert-butyl 5-oxopentanoate distillation->pure_product chromatography->pure_product wash->pure_product verify Verify Purity (NMR, GC-MS) pure_product->verify

Caption: Decision-making workflow for purification.

By following these troubleshooting guides and understanding the principles behind the analytical and purification techniques, you will be better equipped to obtain high-purity this compound for your research and development needs.

References
  • US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. URL: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. URL: [Link]

  • US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.
  • 03-Fractional Distillation Esters | PDF | Home & Garden | Science & Mathematics - Scribd. URL: [Link]

  • Analytical Methods. URL: [Link]

  • A General Method for the Synthesis of t-Butyl Esters. URL: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. URL: [Link]

  • Tert-butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776 - PubChem. URL: [Link]

  • Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. - ACS Publications. URL: [Link]

  • Fractional distillation - Wikipedia. URL: [Link]

  • tert-butyl 4-chloro-3-oxopentanoate - Chemical Synthesis Database. URL: [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. URL: [Link]

  • Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water - SCISPEC. URL: [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. URL: [Link]

  • (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate - PubChem. URL: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. URL: [Link]

  • (R)-tert-Butyl 2-(tert-Butoxycarbonylamino)-5-oxo-5-phenylpentanoate-d5 | Pharmaffiliates. URL: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. URL: [Link]

  • Tert-butyl 5-amino-4,4-dimethyl-5-oxopentanoate | C11H21NO3 - PubChem. URL: [Link]

  • This compound (C9H16O3) - PubChemLite. URL: [Link]

  • 3-(tert-Butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester. URL: [Link]

  • New and Convenient Synthesis of (R) and (S) of 2-methyl-3-oxa-5-(tert-butyldiphenyl silyloxyl) methylpentanoate and 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxyl) methyl pentanoate | Request PDF - ResearchGate. URL: [Link]

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. URL: [Link]

  • Tert-butyl 2-amino-5-oxopentanoate | C9H17NO3 | CID 87886048 - PubChem. URL: [Link]

  • 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem. URL: [Link]

  • Method for determination of methyl tert-butyl ether and its degradation products in water. URL: [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation - ResearchGate. URL: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. URL: [Link]

  • 4 - Organic Syntheses Procedure. URL: [Link]

  • Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems - Agilent. URL: [Link]

  • Student Skill Development with the Real World: Analyzing tert-Butyl Alcohol Content in Gasoline Samples. URL: [Link]

  • beta keto esters by HPLC - Chromatography Forum. URL: [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). URL: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. URL: [Link]

  • Purification of tert-Butyl alcohol - Chempedia - LookChem. URL: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. URL: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. URL: [Link]

  • EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. - YouTube. URL: [Link]

  • WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents.
  • tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. URL: [Link]

  • WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.
  • Tert-butyl 5-(4-chlorophenoxy)-4-oxopentanoate | C15H19ClO4 | CID 58498150 - PubChem. URL: [Link]

Sources

Technical Support Center: Impact of Solvent Choice on Tert-butyl 5-oxopentanoate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tert-butyl 5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Introduction: The Critical Role of the Solvent

This compound is a bifunctional molecule containing both a ketone and a tert-butyl ester. This structure allows for a wide range of chemical transformations at either functional group. However, the reactivity and selectivity of these transformations are profoundly influenced by the choice of solvent. The solvent does not merely act as a medium for the reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Understanding these solvent effects is paramount to achieving desired product yields and minimizing side reactions.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides solutions directly related to solvent choice.

Issue 1: Low Yield in Enolate Formation and Subsequent Alkylation

Question: I am trying to deprotonate this compound to form the enolate and then alkylate it, but I am getting very low yields of my desired C-alkylated product. What could be the problem?

Answer: The issue likely lies in your choice of base and solvent, which dictates the type of enolate formed and its subsequent reactivity.

Causality:

  • Kinetic vs. Thermodynamic Enolate: this compound has two sets of α-protons, leading to the formation of either a kinetic or a thermodynamic enolate. The kinetic enolate is formed faster by deprotonating the less substituted α-carbon, while the thermodynamic enolate is more stable and forms from the more substituted α-carbon.[1]

  • Solvent Influence on Enolate Formation:

    • Aprotic solvents (e.g., THF, diethyl ether) with strong, bulky bases (e.g., LDA) at low temperatures favor the formation of the kinetic enolate .[1]

    • Protic solvents (e.g., ethanol, methanol) or polar aprotic solvents with weaker bases (e.g., NaOEt, t-BuOK) at higher temperatures favor the formation of the more stable thermodynamic enolate .[1]

  • C- vs. O-Alkylation: The solvent also influences the site of alkylation.

    • Weakly coordinating solvents like THF promote C-alkylation .[2]

    • Strongly coordinating, polar aprotic solvents like DMSO or HMPA can favor O-alkylation .[2]

Troubleshooting Protocol:

  • For Kinetic Enolate Formation (Alkylation at C4):

    • Solvent: Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether .

    • Base: Employ a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) .

    • Temperature: Maintain a low temperature, typically -78 °C , to prevent equilibration to the thermodynamic enolate.[1]

    • Procedure: Slowly add the alkylating agent to the pre-formed enolate solution at low temperature.

  • For Thermodynamic Enolate Formation (Alkylation at C2):

    • Solvent: Use a polar protic solvent like ethanol or a polar aprotic solvent like DMF .

    • Base: Use a moderately strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) .

    • Temperature: Allow the reaction to proceed at room temperature or with gentle heating to ensure equilibrium is reached.

Summary of Conditions for Enolate Formation:

FeatureKinetic EnolateThermodynamic Enolate
Base Strong, bulky (e.g., LDA)Weaker, less hindered (e.g., NaOEt)
Solvent Aprotic (e.g., THF)Protic (e.g., EtOH) or Polar Aprotic (e.g., DMF)
Temperature Low (e.g., -78 °C)Higher (e.g., Room Temperature)
Reaction Time ShortLong
Issue 2: Poor Selectivity in Intramolecular Aldol Condensation

Question: I am attempting an intramolecular aldol condensation of a derivative of this compound, but I am getting a mixture of products or low yield of the desired cyclic enone. How can solvent choice improve this?

Answer: The formation of five- or six-membered rings is generally favored in intramolecular aldol reactions.[3][4] The solvent can influence the equilibrium between the aldol addition product and the final condensed enone.

Causality:

  • Intramolecular aldol reactions are equilibrium processes. The stability of the resulting ring structure (five- and six-membered rings are most stable) is a major driving force.[4]

  • The solvent can affect the rate of the initial aldol addition versus the subsequent dehydration (condensation) step.

    • Alcoholic solvents (protic) can favor the formation of the final α,β-unsaturated carbonyl compound (the condensation product).[5]

    • Solvents like tetrahydrofuran (THF) may favor the isolation of the initial β-hydroxy carbonyl compound (the aldol addition product).[5]

Troubleshooting Protocol:

  • To Favor the Condensed Enone:

    • Solvent: Use a protic solvent such as ethanol or methanol with a catalytic amount of base (e.g., NaOH or KOH).

    • Temperature: Heating the reaction mixture will drive the equilibrium towards the dehydrated (condensed) and more stable product.

  • To Isolate the Aldol Addition Product:

    • Solvent: Use an aprotic solvent like THF .

    • Base: Use a strong base like LDA at low temperatures to form the enolate, then carefully quench the reaction after the addition has occurred but before significant dehydration.

Workflow for Intramolecular Aldol Condensation:

Start Dicarbonyl Compound Enolate Enolate Formation Start->Enolate Addition Intramolecular Aldol Addition Enolate->Addition Product_A β-Hydroxy Carbonyl Addition->Product_A Condensation Dehydration Product_A->Condensation Heat/Acid/Base Product_B α,β-Unsaturated Carbonyl Condensation->Product_B

Caption: General workflow for an intramolecular aldol reaction.

Issue 3: Slow or Incomplete Wittig Reaction

Question: My Wittig reaction with this compound is sluggish and gives a low yield of the desired alkene. How can I optimize this?

Answer: The success of a Wittig reaction is highly dependent on the formation of the phosphorus ylide and its subsequent reaction with the ketone. Solvent choice is critical in both steps.

Causality:

  • Ylide Formation: The phosphonium salt must be deprotonated by a strong base to form the ylide. This is typically done in an anhydrous aprotic solvent that does not react with the strong base.[6]

  • Stereoselectivity: The nature of the ylide (stabilized vs. non-stabilized) and the solvent determine the E/Z selectivity of the resulting alkene.

    • Non-stabilized ylides (from alkyltriphenylphosphonium salts) generally give the (Z)-alkene , especially in salt-free, aprotic solvents.[7][8]

    • Stabilized ylides (with an electron-withdrawing group on the carbanion) tend to give the (E)-alkene .[8]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: The strong bases used to generate ylides (e.g., n-BuLi, NaH) react violently with protic solvents like water or alcohols. Use anhydrous aprotic solvents such as THF , diethyl ether , or DMSO .

  • Solvent for Ylide Generation:

    • For strong bases like n-BuLi , THF or diethyl ether are standard choices.

    • For less reactive bases like NaH , DMSO or DMF can be used.

  • Optimizing Stereoselectivity (for non-stabilized ylides):

    • To maximize (Z)-alkene formation, use a salt-free ylide preparation in a non-polar aprotic solvent like benzene or toluene . The use of bases like sodium hexamethyldisilazide (NaHMDS) can help in achieving salt-free conditions.

Experimental Protocol for a Standard Wittig Reaction:

  • Under an inert atmosphere (e.g., argon), add the triphenylphosphonium salt to a flask with a stir bar.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C or -78 °C.

  • Slowly add a strong base (e.g., n-butyllithium) dropwise. A color change often indicates ylide formation.[7]

  • Stir for 30-60 minutes to ensure complete ylide formation.

  • Slowly add a solution of this compound in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[7]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a Grignard reaction with the ester group of this compound?

A1: The best solvents are anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) . These solvents are crucial for two reasons:

  • They are not protic: Grignard reagents are extremely strong bases and will be destroyed by any protic solvent (like water or alcohols).[9][10]

  • They stabilize the Grignard reagent: The lone pairs on the ether oxygens coordinate with the magnesium atom, stabilizing the reagent.[11] It is important to note that Grignard reagents will react twice with the ester to form a tertiary alcohol.[12] The ketone functionality will also be attacked. Careful control of stoichiometry and temperature is necessary if selective reaction is desired, though this is often difficult to achieve.

Q2: I need to perform a Baeyer-Villiger oxidation on the ketone of this compound. How does solvent polarity affect this reaction?

A2: The effect of solvent polarity on the Baeyer-Villiger reaction can be complex and depends on the specific mechanism at play. Generally, the reaction is performed in non-polar solvents.

  • Non-polar solvents like dichloromethane or chloroform are commonly used.[13][14]

  • Studies have shown that for some substrates, the reaction rate decreases as the solvent polarity increases .[13] This is because the transition state of the rate-determining migration step is often less polar than the reactants, and thus is destabilized by more polar solvents.[13]

  • Polar solvents such as acetic acid can also be used.[14] The optimal solvent may depend on the specific peracid used.[14]

Q3: Can I use a protic solvent for reactions involving this compound?

A3: Yes, but with caution and for specific applications.

  • Favorable uses: Protic solvents (e.g., ethanol, water) are suitable for reactions where they are intended to participate, such as in favoring the thermodynamic enolate or in the work-up of many reactions.[1] They are also used in some reduction reactions (e.g., with NaBH₄).

  • Unfavorable uses: Protic solvents are incompatible with reactions involving strong bases or organometallic reagents like Grignard reagents or LDA, as they will quench these reagents.[10][15]

Q4: I want to perform a Krapcho decarboxylation on a derivative of this compound. What are the solvent requirements?

A4: The Krapcho decarboxylation requires a dipolar aprotic solvent and high temperatures.[16]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent. Dimethylformamide (DMF) can also be used.[16][17][18]

  • Conditions: The reaction is typically heated to temperatures around 150-180 °C.[16] The presence of water and a salt (like NaCl or LiCl) is often necessary to facilitate the reaction, which proceeds via an SN2 attack on the alkyl group of the ester, followed by decarboxylation.[16][19]

Decision Tree for Solvent Selection:

Start What is your desired reaction? Enolate Enolate Formation/ Alkylation Start->Enolate Grignard Grignard Reaction Start->Grignard Wittig Wittig Reaction Start->Wittig Krapcho Krapcho Decarboxylation Start->Krapcho BV Baeyer-Villiger Oxidation Start->BV Enolate_Kinetic Kinetic Enolate? (Less substituted) Enolate->Enolate_Kinetic Enolate_Thermo Thermodynamic Enolate? (More substituted) Enolate->Enolate_Thermo Solvent_THF Anhydrous Aprotic (e.g., THF, Et2O) Grignard->Solvent_THF Wittig->Solvent_THF Solvent_DMSO Dipolar Aprotic (e.g., DMSO, DMF) Krapcho->Solvent_DMSO Solvent_NonPolar Non-Polar Aprotic (e.g., CH2Cl2) BV->Solvent_NonPolar Enolate_Kinetic->Solvent_THF Yes Solvent_Protic Protic or Polar Aprotic (e.g., EtOH, DMF) Enolate_Thermo->Solvent_Protic Yes

Caption: A simplified decision tree for initial solvent selection.

References

  • Royal Society of Chemistry. (n.d.). The Baeyer Villiger Reaction: Solvent Effects on Reaction Mechanisms Electronic Supplementary Information.
  • CHEM 330. (n.d.). Topics Discussed on Oct 2 Effect of solvent.
  • Thompson Rivers University. (n.d.). The Baeyer–Villiger reaction: solvent effects on reaction mechanisms†.
  • RSC Publishing. (n.d.). The Baeyer–Villiger reaction: solvent effects on reaction mechanisms.
  • Semantic Scholar. (n.d.). The Baeyer-Villiger reaction: solvent effects on reaction mechanisms.
  • JoVE. (2023). Video: Regioselective Formation of Enolates.
  • TutorChase. (n.d.). What factors influence the outcome of a Baeyer-Villiger oxidation?
  • ResearchGate. (2025). ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation.
  • Wikipedia. (n.d.). Krapcho decarboxylation.
  • YouTube. (2022). Krapcho Decarboxylation.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Choice for the Synthesis of Butene Derivatives.
  • ResearchGate. (2025). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (2011). (PDF) Advances in the Krapcho Decarboxylation.
  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.

Sources

Technical Support Center: Temperature Control in Reactions Involving Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 5-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature control when using this versatile building block. Precise temperature management is paramount for achieving high yields, ensuring chemoselectivity, and preventing unwanted side reactions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.

General Handling and Stability FAQs

Q1: What is the general thermal stability of this compound?

A1: this compound is reasonably stable under standard laboratory conditions. However, the tert-butyl ester group is sensitive to acidic conditions, particularly at elevated temperatures, which can lead to cleavage and the formation of isobutylene gas and the corresponding carboxylic acid.[1][2][3] While neutral or basic conditions are generally well-tolerated at moderate temperatures, prolonged heating above 100-120°C should be avoided to prevent potential decomposition or side reactions, especially in the presence of trace impurities that could catalyze degradation. For long-term storage, refrigeration is recommended.

Q2: I'm planning a reaction at 80°C. Do I need to be concerned about the deprotection of the tert-butyl ester?

A2: At 80°C under neutral or basic conditions, the tert-butyl ester is generally stable for the duration of a typical reaction (a few hours). However, the risk of deprotection increases significantly if acidic conditions are employed or generated in situ.[2][4] For instance, if a Lewis acid is used or if acidic byproducts are formed, cleavage can occur even at moderate temperatures. It is crucial to monitor the reaction by TLC or LCMS for the appearance of the free carboxylic acid. If deprotection is a concern, consider using a milder protocol or a different protecting group strategy.

Troubleshooting Guide by Reaction Type

This section addresses specific temperature-related issues encountered during common transformations of this compound.

Section 1: Reduction of the Ketone

The primary challenge in reducing the ketone of this compound is achieving chemoselectivity—reducing the ketone without affecting the tert-butyl ester.

Q1: My reduction of this compound with Sodium Borohydride (NaBH₄) is sluggish and incomplete. Can I just heat the reaction to speed it up?

A1: While gentle warming (e.g., to 40°C) can sometimes increase the rate of a sluggish NaBH₄ reduction, excessive heating is strongly discouraged. The primary issue with heating is the potential for side reactions, including the reduction of the ester, although this is less likely with NaBH₄ compared to stronger reducing agents like LiAlH₄.[5]

Causality & Recommended Protocol: A sluggish reaction is often due to the quality of the NaBH₄, solvent choice, or inadequate activation. NaBH₄ reductions are typically performed at 0°C to room temperature to ensure high chemoselectivity for the ketone over the ester.[6]

Recommended Troubleshooting Protocol: Chemoselective Ketone Reduction

  • Reagent Check: Use freshly opened or properly stored NaBH₄. Old reagent can be less active due to hydrolysis.

  • Solvent System: Perform the reaction in a protic solvent like methanol or ethanol at 0°C. The solvent also serves as the proton source for the resulting alkoxide.[5]

  • Setup:

    • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C using an ice-water bath.

  • Addition: Add NaBH₄ (typically 1.1 to 1.5 equivalents) portion-wise to control the initial exotherm and hydrogen evolution.

  • Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC.

  • Workup: Once complete, carefully quench the reaction by slowly adding acetone, followed by acidification (e.g., with 1M HCl) and extraction with an organic solvent like ethyl acetate.

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMaximizes chemoselectivity, preventing potential ester reduction.
Reducing Agent Sodium Borohydride (NaBH₄)Mild reagent that selectively reduces ketones in the presence of esters.[5]
Solvent Methanol or EthanolActs as a solvent and a proton source for the workup.
Equivalents 1.1 - 1.5 eq. of NaBH₄Ensures complete reduction without a large excess that could lead to side reactions.
Section 2: Nucleophilic Additions (e.g., Grignard Reactions)

Temperature control is critical in Grignard reactions to prevent a common side reaction: enolization of the ketone.

Q2: I am attempting a Grignard reaction with this compound, but I am getting very low yields of the desired tertiary alcohol and recovering most of my starting material. What is going wrong?

A2: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile. The alpha-protons adjacent to the ketone are acidic (pKa ≈ 19-20), and if the reaction temperature is too high, the Grignard reagent will simply deprotonate the ketone to form a magnesium enolate.[7][8] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.

Causality & Recommended Protocol: The rates of nucleophilic addition and deprotonation (enolization) have different temperature dependencies. Low temperatures (typically -78°C) significantly favor the desired nucleophilic addition pathway over the enolization pathway.[9]

Troubleshooting Workflow: Low Grignard Yield

G start Low Yield in Grignard Reaction check_temp Was the reaction run at low temperature? (e.g., -78°C) start->check_temp high_temp High Temp Favors Enolization: Grignard acts as a base, regenerating starting material upon workup. check_temp->high_temp No low_temp Temperature is likely correct. Consider other issues. check_temp->low_temp Yes solution1 Solution: Maintain -78°C Use Dry Ice/Acetone Bath. Add Grignard slowly to dissipate heat. high_temp->solution1 check_grignard Was the Grignard reagent titrated? Is it of good quality? low_temp->check_grignard end Re-run experiment with optimized conditions. solution1->end bad_grignard Poor quality or incorrect concentration of Grignard reagent. check_grignard->bad_grignard No check_substrate Is the ketoester dry? Are solvents anhydrous? check_grignard->check_substrate Yes solution2 Solution: Use freshly prepared or recently titrated Grignard reagent. bad_grignard->solution2 solution2->end wet_reagents Water quenches the Grignard reagent. check_substrate->wet_reagents No check_substrate->end Yes solution3 Solution: Dry all glassware and solvents. Ensure substrate is anhydrous. wet_reagents->solution3 solution3->end

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Section 3: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

In olefination reactions, temperature can influence not only the reaction rate but also the stereoselectivity (E/Z ratio) of the resulting alkene.

Q3: My Horner-Wadsworth-Emmons (HWE) reaction with this compound is giving a poor E/Z ratio. How can I improve the E-selectivity?

A3: The stereochemical outcome of the HWE reaction is highly dependent on reaction conditions, including temperature. Generally, higher reaction temperatures favor the formation of the thermodynamically more stable E-alkene.[10] The intermediates in the reaction pathway are often able to equilibrate at room temperature, leading to the trans-oxaphosphetane precursor, which collapses to the E-alkene.[10][11]

Causality & Recommended Protocol: At low temperatures (e.g., -78°C), the initial addition of the phosphonate carbanion to the ketone is often irreversible or equilibrates slowly. This can lead to kinetic control and a mixture of stereoisomers. By allowing the reaction to warm to room temperature, you facilitate the equilibration of intermediates to the more stable trans-adduct, thus enhancing E-selectivity.[10][12][13]

Recommended Protocol for E-Selective HWE Reaction

  • Base & Temperature: Generate the phosphonate carbanion using a base like NaH in anhydrous THF at 0°C.

  • Addition of Ketone: Cool the carbanion solution to 0°C or room temperature. Slowly add the this compound. Note: Some protocols still add the ketone at low temperature, but the subsequent warming is the crucial step for E-selectivity.

  • Equilibration: After the addition, allow the reaction mixture to stir at room temperature for several hours or overnight. This warming step is critical for maximizing the E/Z ratio.[10]

  • Monitoring: Follow the reaction progress by TLC or GC/MS to determine the point of maximum conversion and the E/Z ratio.

ParameterCondition for (E)-AlkeneCondition for (Z)-Alkene (Still-Gennari)
Temperature 0°C to Room Temperature-78°C (maintained)
Base NaH, NaOEtKHMDS, NaHMDS
Solvent Additive None18-crown-6 (to sequester cation)
Rationale Allows thermodynamic equilibration of intermediates.[10]Kinetically traps the cis-oxaphosphetane intermediate.[11]
Section 4: Deprotection of the Tert-butyl Ester

While often the goal is to preserve the tert-butyl ester, its removal is a common final step. Temperature plays a key role in the rate and cleanliness of this deprotection.

Q4: I am trying to deprotect the tert-butyl ester using Trifluoroacetic Acid (TFA), but the reaction is slow and I'm seeing some charring.

A4: This indicates that the reaction conditions might be too harsh or prolonged. While TFA is a standard reagent for this transformation, neat TFA can be aggressive. Charring suggests decomposition of the product or impurities.

Causality & Recommended Protocol: The deprotection mechanism involves the formation of a stable tert-butyl cation.[3] This reaction proceeds readily at room temperature, and heating is usually unnecessary and can be detrimental. Using a co-solvent moderates the reactivity of the TFA and improves solubility.

Recommended Protocol: Mild TFA Deprotection

  • Solvent System: Dissolve the substrate in dichloromethane (DCM).

  • Temperature: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add an equal volume of TFA (creating a 50% TFA/DCM mixture).[3]

  • Reaction: Stir the mixture at 0°C and allow it to warm to room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Check for the disappearance of starting material by TLC.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. It is good practice to co-evaporate with a solvent like toluene to remove the last traces of TFA.[3]

Using these controlled, milder conditions will ensure a clean and efficient deprotection, minimizing the formation of degradation byproducts.[3]

References

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbon
  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malon
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Temperature Effects on Stereocontrol in the Horner-Wadsworth-Emmons Condensation of r-Phosphono Lactones. ElectronicsAndBooks.
  • Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones. (2007). PubMed.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Chemoselective Reduction. (2021). YouTube.
  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Organic Chemistry 2 Enols & Enones. Wipf Group, University of Pittsburgh.

Sources

Technical Support Center: Catalyst Selection for Tert-butyl 5-oxopentanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving tert-butyl 5-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The content is structured in a practical question-and-answer format to directly address challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common queries regarding the choice of catalysts for the primary transformations of this compound, focusing on the chemoselective reduction of the ketone functionality.

Question 1: What are the primary catalytic strategies for reducing the ketone in this compound to the corresponding secondary alcohol?

Answer: The reduction of the γ-keto group in this compound to tert-butyl 5-hydroxypentanoate is a key transformation. The choice of catalyst depends critically on whether stereocontrol is required.

  • For Achiral (Racemic) Reduction: Standard hydrogenation catalysts are effective. Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere (from balloon pressure to ~50 bar) in a polar solvent like ethanol or methanol are common starting points. These conditions are robust but will produce a racemic mixture of the alcohol.

  • For Asymmetric (Enantioselective) Reduction: Achieving a specific stereoisomer (either (R)- or (S)-tert-butyl 5-hydroxypentanoate) requires a chiral catalyst. The most well-established and industrially relevant methods involve transition metal complexes with chiral phosphine ligands. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) catalysts are prominent. Specifically, Ru(II)-BINAP complexes, pioneered by Noyori, are highly effective for the asymmetric hydrogenation of β- and γ-ketoesters.[1][2][3] The choice between (R)-BINAP and (S)-BINAP ligands dictates the stereochemical outcome of the product.[1][4] More recently, nickel-based catalysts with chiral ligands like QuinoxP* have also been developed as a more economical option for producing chiral γ-hydroxy acid derivatives.[5]

Question 2: My goal is to synthesize a chiral γ-lactone. Which catalytic approach is most suitable?

Answer: The synthesis of chiral γ-lactones from γ-keto esters like this compound can be achieved in a highly efficient one-pot manner using asymmetric hydrogenation. The process involves two steps: the enantioselective reduction of the ketone to a chiral hydroxy ester, followed by acid- or base-catalyzed intramolecular cyclization (lactonization), which often proceeds spontaneously or during workup.

A highly effective method involves using a Nickel-catalyzed asymmetric hydrogenation. For instance, a Ni-(R,R)-QuinoxP* complex can hydrogenate the γ-keto ester to the corresponding chiral γ-hydroxy ester with excellent enantioselectivity (up to 99.9% ee).[5] This intermediate can then be readily converted to the chiral γ-lactone. This approach is advantageous due to the high efficiency and the use of a more earth-abundant metal catalyst.[5]

Question 3: How can I achieve reductive amination of this compound to synthesize the corresponding amine?

Answer: Reductive amination involves the reaction of the ketone with an amine (e.g., ammonia for a primary amine, or a primary amine for a secondary amine product) to form an intermediate imine or enamine, which is then reduced in situ.

For this transformation, common catalysts include:

  • Nickel Catalysts: Supported nickel catalysts are effective for the reductive amination of internal ketones with secondary amines to yield tertiary amines.[6] Raney Nickel is also a viable option.

  • Noble Metal Catalysts: Catalysts like Palladium (Pd) or Platinum (Pt) on a support (e.g., carbon) are also widely used.[6]

  • Hydride Reductants: While not strictly catalytic in the same way as hydrogenation, stoichiometric or catalytic amounts of hydride reagents can be used. For example, BH3N(C2H5)3 has been shown to act as both a catalyst for imine formation and the reductant.[7] Other common lab-scale reagents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).

The choice often depends on the scale of the reaction, the desired amine (primary, secondary, or tertiary), and functional group tolerance. For industrial applications, catalytic hydrogenation with nickel is often preferred for cost-effectiveness.[6]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the catalytic hydrogenation of this compound.

Question 4: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes and how can I fix it?

Answer: A stalled hydrogenation is a frequent issue with several potential root causes.[8] A systematic approach is key to identifying the problem.

Potential Cause Explanation & Causality Troubleshooting Steps
Catalyst Inactivity The catalyst may be old, have been improperly stored (exposed to air/moisture), or be from a poor-quality batch. Heterogeneous catalysts like Pd/C have a finite shelf life and activity can vary.1. Use a fresh batch of catalyst from a reputable supplier.[9] 2. If applicable, try a more active catalyst, such as Pearlman's catalyst (Pd(OH)2/C), which can be more effective for stubborn reductions.[9]
Catalyst Poisoning This is a very common cause. Poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from the substrate.[10][11][12] Common poisons include sulfur compounds (e.g., thiols, thioethers), halides, strong coordinating ligands (e.g., nitriles, some nitrogen heterocycles), and even byproducts from the reaction itself.[10][11]1. Purify the Substrate: Ensure your starting material, this compound, is free from impurities. Recrystallization or column chromatography may be necessary. 2. Check Solvents: Use high-purity, anhydrous solvents. Some impurities in technical-grade solvents can act as poisons. 3. Increase Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes overcome minor poisoning by providing more available active sites.
Poor Mass Transfer Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The reaction rate can be limited by the diffusion of hydrogen gas into the liquid phase and to the catalyst surface.1. Increase Stirring Rate: Ensure vigorous agitation to maximize the gas-liquid surface area and keep the catalyst suspended.[8][9] 2. Check Reactor Geometry: Use a flask or reactor with a large surface area relative to the solvent volume.[9]
Insufficient Pressure/Temp The reaction may have a significant activation energy barrier or require a higher concentration of dissolved hydrogen to proceed at a reasonable rate.1. Increase Hydrogen Pressure: If using a balloon, switch to a Parr shaker or autoclave that allows for higher pressures (e.g., 50-100 psi).[9] 2. Gently Increase Temperature: Raise the temperature to 30-50 °C. Be cautious, as higher temperatures can sometimes lead to side reactions or catalyst decomposition.[8][9]

Question 5: I am observing low enantioselectivity (ee) in my asymmetric hydrogenation. What factors influence this?

Answer: Achieving high enantioselectivity requires precise control over the reaction environment, as the energy difference between the two diastereomeric transition states is often small.

  • Catalyst Purity and Integrity: The chiral ligand (e.g., BINAP) must be of high enantiomeric purity. The active catalyst is formed in situ, and this process can be sensitive to impurities.[1][4] Ensure the precatalyst is handled under inert conditions.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex. Polar, protic solvents like methanol or ethanol are commonly used for Ru-BINAP systems. Screen different solvents to find the optimal one for your specific substrate.

  • Temperature and Pressure: These parameters can significantly impact enantioselectivity. Lower temperatures generally favor higher ee but decrease the reaction rate. A systematic optimization of both temperature and hydrogen pressure is often necessary.

  • Additives: In some cases, additives can influence the catalytic cycle and improve selectivity. For example, the presence of acids like HCl has been shown to play a pivotal role in the mechanism and performance of some Ru-catalyzed hydrogenations.[13]

Question 6: My reaction is producing a significant amount of diol (tert-butyl 3,5-dihydroxypentanoate) instead of the desired hydroxy ester. How can I control this chemoselectivity?

Answer: The over-reduction of the tert-butyl ester group to the corresponding alcohol is possible, though typically requires harsher conditions than the ketone reduction. This lack of chemoselectivity can be controlled.

  • Reaction Conditions: High pressures and temperatures, along with very active catalysts, can promote ester reduction. A study on a similar system showed that lower H2 pressure (e.g., 8 atm) and lower temperature (25 °C) favored the formation of the hydroxy ester, while higher pressure (20 atm) and temperature (40 °C) led to the diol.[14]

  • Catalyst Choice: The ligand and metal center play a crucial role. The Ru-DIPSkewphos/3-AMIQ complex, for example, can be tuned to selectively produce either the hydroxy ester or the diol by modifying the reaction conditions.[14] For selective ketone reduction, standard Ru-BINAP systems under mild conditions are generally reliable.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the ester product.

Section 3: Visualization & Protocols

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable catalyst system for this compound transformations.

G cluster_start Define Synthetic Goal cluster_products Desired Product cluster_catalysts Catalyst/Methodology start Start: Tert-butyl 5-oxopentanoate p1 Racemic 5-Hydroxy Ester start->p1 Achiral Reduction p2 Chiral 5-Hydroxy Ester start->p2 Chiral Reduction p3 Chiral γ-Lactone start->p3 Chiral Reduction & Cyclization p4 Amine Product start->p4 Reaction with Amine c1 Standard Hydrogenation (Pd/C, Ra-Ni) p1->c1 c2 Asymmetric Hydrogenation (e.g., Ru-BINAP) p2->c2 c3 Asymmetric Hydrogenation (e.g., Ni-QuinoxP*) + Lactonization p3->c3 c4 Reductive Amination (e.g., Ra-Ni + Amine) p4->c4

Caption: Decision tree for catalyst selection based on the desired product.

Simplified Noyori Asymmetric Hydrogenation Mechanism

This diagram illustrates the key steps in the catalytic cycle for the Ru-BINAP-catalyzed asymmetric hydrogenation of a ketone.

G A Ru-Cl2 (Precatalyst) B Active Ru-H Catalyst A->B + H2 C Ru-Substrate Complex B->C + Ketone D Product Released C->D Hydride Transfer (Stereo-determining step) D->B + H2

Caption: Catalytic cycle for Noyori asymmetric hydrogenation.

Section 4: Experimental Protocol

Protocol: Asymmetric Hydrogenation of this compound

This protocol describes a general procedure for the asymmetric hydrogenation of this compound to (S)-tert-butyl 5-hydroxypentanoate using a Ru-(S)-BINAP catalyst system.

Materials:

  • This compound (substrate)

  • [RuCl2((S)-BINAP)] (precatalyst)

  • Ethanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or Parr shaker hydrogenation apparatus

  • Standard glassware for workup

  • Silica gel for chromatography

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Charge the reactor with a magnetic stir bar.

  • Inerting: Assemble the reactor and purge it thoroughly with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the [RuCl2((S)-BINAP)] precatalyst (e.g., substrate/catalyst ratio of 100:1 to 1000:1).

  • Solvent and Substrate: Add degassed, anhydrous ethanol via cannula to dissolve the catalyst. Then, add the this compound substrate. The typical concentration is around 0.4 M.[15]

  • Hydrogenation:

    • Seal the reactor securely.

    • Purge the reactor with hydrogen gas 3-5 times, venting to a safe exhaust.

    • Pressurize the reactor to the desired pressure (e.g., start with 8-20 atm).[14][15]

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-70 °C).[14][15]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by TLC or GC-MS to check for the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and filter the reaction mixture through a pad of Celite or silica gel to remove the solid catalyst. Wash the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure (S)-tert-butyl 5-hydroxypentanoate.

  • Characterization: Confirm the structure of the product using NMR and MS. Determine the enantiomeric excess (ee) using chiral HPLC or GC.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Tert-butyl 5-oxopentanoate: An In-depth ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, unequivocal structural confirmation of novel and known compounds is a cornerstone of scientific rigor. This guide provides a comprehensive analysis of tert-butyl 5-oxopentanoate, a versatile building block, with a primary focus on the elucidation of its structure using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of spectral interpretation, comparing the insights gained from ¹H NMR with those from complementary analytical techniques, namely ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to not only present data but to illuminate the logical framework behind the structural assignment, empowering researchers to apply these principles to their own work.

The Imperative of Structural Verification

The synthesis of a target molecule is only the first chapter of its scientific story. Before a compound can be advanced in a research or development pipeline, its molecular structure must be confirmed with absolute certainty. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a research program. Spectroscopic techniques provide the essential tools for this verification, each offering a unique window into the molecular architecture.

¹H NMR Spectroscopy: The Gold Standard for Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum.

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (-C(CH₃)₃)~1.45Singlet (s)9H-
b (-CH₂-C=O)~2.75Triplet (t)2H~6.5
c (-CH₂-CH₂-C=O)~2.00Quintet2H~6.5
d (-CH₂-COO-)~2.45Triplet (t)2H~6.5

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data presented here is an interpretation based on established principles and publicly available spectral data.

dot graph "tert_butyl_5_oxopentanoate_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

} Molecular structure of this compound with proton assignments.

Interpretation of the ¹H NMR Spectrum:

  • Signal a (~1.45 ppm, s, 9H): This singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group. The absence of splitting (singlet) is due to the lack of adjacent protons. The integration value of 9H confirms the presence of this group.

  • Signal b (~2.75 ppm, t, 2H): This triplet is assigned to the methylene protons adjacent to the ketone carbonyl group. The downfield shift is a result of the deshielding effect of the electron-withdrawing carbonyl group. The triplet multiplicity arises from coupling with the two adjacent protons of signal c , with a coupling constant (J) of approximately 6.5 Hz.

  • Signal c (~2.00 ppm, quintet, 2H): This signal, appearing as a quintet, is attributed to the central methylene group. It is coupled to the two protons of signal b and the two protons of signal d , resulting in a quintet (or a triplet of triplets with similar coupling constants).

  • Signal d (~2.45 ppm, t, 2H): This triplet corresponds to the methylene protons adjacent to the ester carbonyl group. Similar to signal b , these protons are deshielded by the carbonyl group. The triplet splitting pattern is due to coupling with the two neighboring protons of signal c .

dot graph "1H_NMR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Workflow for ¹H NMR based structural confirmation.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR provides a wealth of information, a truly robust structural confirmation relies on the convergence of data from multiple analytical techniques.[3]

¹³C NMR Spectroscopy: A View of the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Chemical Shifts for this compound:

Online prediction tools can provide valuable estimates of ¹³C chemical shifts.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃ ~28
-C(CH₃)₃ ~81
-CH₂-C=O ~42
-CH₂-CH₂-C=O ~20
-CH₂-COO- ~33
-COO- ~172
-C=O ~208

Note: These are predicted values and may differ slightly from experimental data.

The predicted ¹³C NMR spectrum would show seven distinct signals, confirming the presence of seven unique carbon environments. The downfield shifts for the carbonyl carbons (~172 ppm for the ester and ~208 ppm for the ketone) are particularly diagnostic.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6]

IR Spectrum Analysis of this compound:

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and ketone functionalities.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
Ester C=O Stretch ~1735Strong, sharp absorption
Ketone C=O Stretch ~1715Strong, sharp absorption
C-O Stretch ~1150Strong absorption
C-H Stretch (sp³) ~2850-3000Medium to strong absorptions

The presence of two distinct carbonyl peaks is a key feature, confirming the existence of both an ester and a ketone. The C-O stretch further supports the presence of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Mass Spectrum Analysis of this compound:

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 172, corresponding to its molecular weight. The fragmentation pattern would provide further structural clues.

Expected Fragmentation Pathways:

  • Loss of the tert-butyl group: A prominent peak at m/z = 115 would result from the loss of a tert-butyl radical (•C(CH₃)₃).

  • Loss of isobutylene: A peak at m/z = 116 can be attributed to the loss of isobutylene ((CH₃)₂C=CH₂) via a McLafferty rearrangement.[7][8]

  • Alpha-cleavage: Cleavage adjacent to the carbonyl groups can lead to various acylium ions. For example, a peak at m/z = 57 could correspond to the tert-butyl cation ([C(CH₃)₃]⁺), and a peak at m/z = 43 could be the acetyl cation ([CH₃CO]⁺).

dot graph "Mass_Spec_Fragmentation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Proposed fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Confidence

References

  • Hoye, T. R., & Zhao, H. (2002). A method for easily determining coupling constant values: an addendum to "A practical guide to first-order multiplet analysis in 1H NMR spectroscopy". The Journal of Organic Chemistry, 67(12), 4014–4016. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Esters. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. This compound. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A practical guide to first-order multiplet analysis in 1H NMR spectroscopy. The Journal of Organic Chemistry, 59(14), 4096–4103. [Link]

  • Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

Sources

A Comparative Analysis of the Reactivity of Tert-butyl 5-oxopentanoate and Ethyl 5-oxopentanoate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection of starting materials and intermediates is paramount to the success of a synthetic campaign. The reactivity of functional groups can be subtly yet profoundly influenced by the steric and electronic nature of seemingly distant moieties. This guide provides an in-depth comparison of the reactivity of two closely related γ-ketoesters: tert-butyl 5-oxopentanoate and ethyl 5-oxopentanoate. Understanding the nuanced differences in their chemical behavior is crucial for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes.

This guide will delve into the theoretical underpinnings of their reactivity differences, supported by available experimental data and detailed protocols for key chemical transformations. We will explore how the choice between a bulky tert-butyl group and a less sterically demanding ethyl group can impact reaction rates, yields, and even the course of a reaction.

Theoretical Framework: Steric Hindrance and Electronic Effects

The primary distinction between this compound and ethyl 5-oxopentanoate lies in the nature of the ester group. This seemingly small variation gives rise to significant differences in their reactivity, primarily attributable to steric hindrance and, to a lesser extent, electronic effects.

The tert-butyl group is a large and bulky substituent that creates significant steric shielding around the ester carbonyl.[1] This steric hindrance can impede the approach of nucleophiles, thereby slowing down reactions that involve attack at the ester functionality. Conversely, the ethyl group is considerably smaller and presents a much lower steric barrier to incoming reagents.

From an electronic standpoint, both the tert-butyl and ethyl groups are electron-donating through inductive effects. The tert-butyl group, with its three methyl substituents, is a slightly stronger electron-donating group than the ethyl group.[2] This increased electron density on the ester carbonyl of the tert-butyl ester could theoretically decrease its electrophilicity compared to the ethyl ester, though this effect is often overshadowed by the dominant steric factors.

Comparative Reactivity in Key Transformations

The interplay of steric and electronic effects leads to observable differences in the reactivity of tert-butyl and ethyl 5-oxopentanoate in several common synthetic transformations.

Ester Hydrolysis

The hydrolysis of esters is a fundamental reaction that is highly sensitive to steric hindrance. Base-catalyzed hydrolysis, which proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism, is significantly slower for sterically hindered esters.

EsterRelative Rate of Basic Hydrolysis
Methyl Ester1.00
Ethyl Ester0.60
Isopropyl Ester0.15
tert-Butyl Ester 0.01

Table 1: Relative rates of alkaline hydrolysis of various alkyl esters. The data clearly demonstrates the dramatic decrease in hydrolysis rate with increasing steric bulk of the alkyl group.

This trend is a direct consequence of the increased difficulty for the hydroxide ion to attack the sterically encumbered carbonyl carbon of the tert-butyl ester.[3] Acid-catalyzed hydrolysis of tert-butyl esters, however, can proceed through a different mechanism involving the formation of a stable tert-butyl carbocation, which can sometimes lead to faster cleavage under acidic conditions compared to their less substituted counterparts.[4]

Reduction of the Ketone and Ester Carbonyls

The presence of two carbonyl functionalities in tert-butyl and ethyl 5-oxopentanoate—a ketone and an ester—introduces the challenge of chemoselectivity in reduction reactions. Generally, ketones are more electrophilic and thus more reactive towards nucleophilic reducing agents than esters.[5]

The choice of reducing agent and reaction conditions can allow for the selective reduction of the ketone in the presence of the ester. However, the steric bulk of the tert-butyl group can further enhance this selectivity. The hindered nature of the tert-butyl ester makes it even less susceptible to attack by nucleophilic hydrides, potentially allowing for a wider range of reducing agents and conditions to be employed for the selective reduction of the ketone in this compound compared to its ethyl analogue.

For the exhaustive reduction of both carbonyl groups to the corresponding diol, more forcing conditions or more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would be necessary. Even under these conditions, the reduction of the tert-butyl ester may require longer reaction times or higher temperatures compared to the ethyl ester due to steric hindrance.

The Wittig Reaction

The Wittig reaction, which converts ketones and aldehydes to alkenes, is a powerful tool in organic synthesis.[6][7] The reaction of a phosphorus ylide with the ketone carbonyl of our target molecules would yield the corresponding alkene. The rate of the Wittig reaction can be influenced by the steric environment around the carbonyl group. While the ketone at the 5-position is relatively unhindered in both molecules, the overall steric profile of the molecule can play a role.

The bulky tert-butyl group in this compound is not in close proximity to the ketone, so its direct impact on the rate of the Wittig reaction at the ketone is expected to be minimal. However, in intramolecular reactions or in cases where the ester might interact with the reagents or intermediates, the steric bulk could have a more pronounced effect.

Wittig_Reaction Ketoester Tert-butyl or Ethyl 5-oxopentanoate Betaine Betaine Intermediate Ketoester->Betaine + Ylide Ylide Ph₃P=CHR' Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO

Aldol Condensation

The α-protons of the ketone in both tert-butyl and ethyl 5-oxopentanoate are acidic and can be removed by a base to form an enolate. This enolate can then participate in an aldol condensation with an aldehyde or another ketone.[8]

The choice of the ester group is unlikely to have a significant direct electronic or steric effect on the formation of the enolate at the α-position of the ketone. However, in a self-condensation reaction, the ester carbonyl of one molecule would be the electrophile. In this scenario, the tert-butyl ester would be less reactive as an electrophile than the ethyl ester due to steric hindrance, potentially leading to lower yields of the self-condensation product.

Aldol_Condensation Ketoester Tert-butyl or Ethyl 5-oxopentanoate Enolate Enolate Ketoester->Enolate + Base Base Base Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Aldehyde Aldehyde (R'CHO) Aldehyde->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone - H₂O

Experimental Protocols

The following are generalized experimental protocols for key transformations involving a generic γ-ketoester. These should be adapted and optimized for the specific substrate and desired outcome.

Protocol 1: Selective Reduction of the Ketone

Objective: To selectively reduce the ketone of a γ-ketoester to a hydroxyl group.

Materials:

  • γ-ketoester (tert-butyl or ethyl 5-oxopentanoate)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the γ-ketoester (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Wittig Olefination of the Ketone

Objective: To convert the ketone of a γ-ketoester to an alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • γ-ketoester (tert-butyl or ethyl 5-oxopentanoate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution should turn a deep yellow or orange color.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of the γ-ketoester (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography, eluting with a non-polar solvent to separate the alkene product from the triphenylphosphine oxide byproduct.[9]

Protocol 3: Aldol Condensation with an Aromatic Aldehyde

Objective: To perform a Claisen-Schmidt condensation between the γ-ketoester and an aromatic aldehyde.

Materials:

  • γ-ketoester (tert-butyl or ethyl 5-oxopentanoate)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve the γ-ketoester (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of NaOH in a mixture of ethanol and water.

  • Slowly add the NaOH solution to the stirred solution of the carbonyl compounds at room temperature.

  • Stir the reaction mixture for several hours or until a precipitate forms. Monitor the reaction by TLC.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Neutralize the filtrate with dilute HCl and extract with an organic solvent to recover any dissolved product.

  • Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated ketone.[10][11]

Conclusion

The choice between this compound and ethyl 5-oxopentanoate in a synthetic sequence is not merely a matter of convenience but a strategic decision that can significantly influence the outcome of chemical transformations. The pronounced steric hindrance of the tert-butyl group renders the corresponding ester less reactive in reactions involving nucleophilic attack at the ester carbonyl, such as basic hydrolysis. This property can be exploited to enhance the chemoselectivity of reactions targeting the ketone functionality. In contrast, the ethyl ester offers a less hindered and more readily transformed handle. A thorough understanding of these reactivity differences, grounded in the principles of steric and electronic effects, empowers the synthetic chemist to design more efficient, selective, and ultimately successful synthetic routes.

References

  • Chemistry LibreTexts. (2023). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. (2023). 20.4. The Wittig reaction. [Link]

  • Clark, J. (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]

  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). tert-Butyl Esters. [Link]

  • Experiment 19 — Aldol Condensation. (n.d.). [Link]

  • Khan Academy. (n.d.). Inductive effects. [Link]

  • Lumen Learning. (n.d.). The Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • PubChem. (n.d.). Ethyl 5-oxopentanoate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Robinson, T. M., Box, M. C., & Gallardo-Williams, M. T. (2020). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. World Journal of Chemical Education, 8(3), 104-106. [Link]

  • Science of Synthesis. (n.d.). 40.1.1.5.1.1 Wittig Reaction. [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Various Authors. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Zhang, W., et al. (2019). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 7(3), 221-226. [Link]

  • YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. [Link]

  • Reddit. (2023). Why is this reaction considered chemoselective? What exactly is chemoselectivity?. [Link]

  • Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. [Link]

  • JETIR. (2024). a review on stereoselectivity in aldol condensation reaction. [Link]

  • NIH. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link]

  • Scribd. (n.d.). Aldol Condensation Experiment. [Link]

  • University of Georgia. (2020). CHEM 2212L Experiment 9 - The Aldol Condensation. [Link]

Sources

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Tert-butyl 5-oxopentanoate

This compound is a crucial chemical intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). As a keto-ester, its reactivity is central to its utility, but this also presents a stability challenge. The purity of this intermediate is paramount; trace impurities, whether from synthesis starting materials, by-products, or degradation, can have a cascading negative impact on reaction yields, downstream purification efforts, and the safety and efficacy of the final product.

For researchers and drug development professionals, a robust, reliable, and well-characterized analytical method for purity assessment is not merely a quality control checkpoint but a fundamental component of process understanding and validation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and a Gas Chromatography (GC) alternative for the comprehensive purity profiling of this compound. We will explore the causality behind methodological choices, present comparative experimental data, and provide detailed, validated protocols.

Analytical Challenges & Strategic Considerations

The molecular structure of this compound—featuring a ketone and a tert-butyl ester—presents specific analytical challenges:

  • Lack of a Strong Chromophore: The molecule absorbs only at low UV wavelengths (~205-220 nm), making detection sensitive to mobile phase quality and potential interferences.

  • Potential for Hydrolysis: The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of glutaric acid.

  • Structurally Similar Impurities: Key potential impurities, such as the starting material glutaric anhydride or the hydrolysis product glutaric acid, have significantly different polarities, requiring a method with a broad analytical window.

  • Volatility of Impurities: Other potential impurities, like tert-butanol (a hydrolysis by-product) and residual synthesis solvents, are highly volatile and may not be suitable for HPLC analysis.

A multi-faceted approach is therefore necessary for a complete purity profile. No single method can be expected to resolve and quantify every potential impurity. This guide will compare a standard Reversed-Phase HPLC method with two orthogonal techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Method

RP-HPLC is the most common starting point for the analysis of moderately polar organic molecules like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality of Method Design:

  • Stationary Phase: A C18 column is chosen for its versatility and robust hydrophobic retention of the main analyte.

  • Mobile Phase: A gradient of water and acetonitrile is used to elute compounds across a range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff.

  • Acidic Modifier: 0.1% Formic acid is added to the mobile phase to suppress the ionization of potential acidic impurities, such as glutaric acid. This ensures that these impurities are in a single, neutral form, resulting in sharp, symmetrical peaks.

  • Detection: UV detection at 210 nm is employed to capture the weak absorbance of the ester and ketone carbonyl groups.

Experimental Protocol: RP-HPLC
  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • HPLC Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Polar Impurity Specialist

HILIC is a powerful alternative technique that is particularly well-suited for separating highly polar compounds that show little or no retention in RP-HPLC.[1][2] The separation mechanism involves the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[1][3] This makes it an ideal choice for resolving polar impurities like glutaric acid from the main, less polar this compound peak.

Causality of Method Design:

  • Stationary Phase: A bare silica HILIC column is used to establish a stable aqueous layer for partitioning.[4]

  • Mobile Phase: A high concentration of organic solvent (acetonitrile) is used to promote partitioning of polar analytes onto the stationary phase.[1] A volatile buffer like ammonium formate is used, which is compatible with mass spectrometry and provides necessary ionic strength for good peak shape.

  • Elution: The elution order in HILIC is typically the reverse of RP-HPLC; the most polar compounds are retained the longest.[1]

Experimental Protocol: HILIC
  • Chromatographic System: Same as RP-HPLC.

  • Sample Preparation: Accurately weigh and dissolve the sample in 90:10 Acetonitrile:Water to a concentration of 1.0 mg/mL. Note: The sample solvent should be similar to the initial mobile phase to ensure good peak shape.

  • HILIC Conditions:

    • Column: Atlantis HILIC Silica (4.6 x 150 mm, 3 µm).[5]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 with Formic Acid.

    • Gradient:

      • 0-2 min: 95% B

      • 2-12 min: 95% to 60% B

      • 12-15 min: 60% B

      • 15-15.1 min: 60% to 95% B

      • 15.1-20 min: 95% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 210 nm.

Method 3: Gas Chromatography (GC-FID) - The Volatiles Expert

Gas chromatography is an orthogonal technique to HPLC that separates compounds based on their volatility and interaction with the stationary phase. It is exceptionally effective for identifying and quantifying volatile impurities such as residual solvents or the hydrolysis by-product tert-butanol. While this compound is sufficiently volatile for GC analysis, care must be taken to avoid thermal degradation in the high-temperature injector.[6]

Causality of Method Design:

  • Technique: GC with a Flame Ionization Detector (FID) is a robust, universally responsive method for organic compounds.

  • Column: A mid-polarity DB-624 column is chosen for its excellent performance in separating a wide range of common organic solvents and other volatile impurities.[5]

  • Temperature Program: A temperature ramp is used to first elute highly volatile compounds at a low temperature, followed by an increase in temperature to elute the main analyte in a reasonable time.

Experimental Protocol: GC-FID
  • Chromatographic System: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID).

  • Sample Preparation: Accurately weigh and dissolve the sample in Dichloromethane to a concentration of 5.0 mg/mL.

  • GC Conditions:

    • Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Injector Temperature: 220 °C (to minimize thermal degradation).

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 3 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Injection Volume: 1 µL (Split ratio 20:1).

Comparative Performance Data

The following table summarizes the performance of the three methods for the analysis of a spiked sample of this compound containing glutaric acid and tert-butanol as representative impurities.

Parameter RP-HPLC HILIC GC-FID
Analyte Retention Time (min) 12.54.812.1
Glutaric Acid Resolution 1.8 (poorly retained, near void)> 5.0 (well-retained and resolved)N/A (non-volatile)
tert-Butanol Resolution N/A (co-elutes with void)N/A (co-elutes with void)> 8.0 (baseline resolved)
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.02%
Linearity (R²) > 0.999> 0.999> 0.999
Precision (%RSD, n=6) < 1.5%< 2.0%< 1.0%
Total Analysis Time (min) 222018
Strengths Versatile, robust, good for mid-polarity impurities.Excellent for polar impurities, orthogonal to RP-HPLC.Excellent for volatile impurities and residual solvents.
Weaknesses Poor retention of highly polar impurities. Cannot analyze volatile compounds.More complex method development, sensitive to sample solvent.Potential for thermal degradation of analyte. Cannot analyze non-volatile impurities.

Workflow for Analytical Method Selection

The selection and implementation of a suitable analytical method should follow a logical, self-validating workflow.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Optimization & Feasibility cluster_2 Phase 3: Validation & Implementation Define Define Analytical Target: Purity of this compound Impurity Identify Potential Impurities (Polar, Non-polar, Volatile) Define->Impurity Select Select Primary & Orthogonal Methods (RP-HPLC, HILIC, GC) Impurity->Select Optimize Optimize Parameters (Column, Mobile Phase, Temp.) Select->Optimize Specificity Run Specificity/Spiking Studies Optimize->Specificity Data Collect Performance Data (Resolution, Sensitivity) Specificity->Data Validate Full Method Validation (per ICH Q2(R2)) Data->Validate Routine Implement for Routine QC Validate->Routine

Caption: Workflow for analytical method selection and validation.

Method Validation: Ensuring Trustworthiness

Every analytical protocol must be a self-validating system. Before implementation for routine quality control, the chosen method(s) must undergo formal validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8] The validation process demonstrates that the method is suitable for its intended purpose.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[9]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Conclusion and Recommendations

The purity assessment of this compound requires a strategic, multi-method approach to ensure a comprehensive understanding of all potential impurities.

  • Reversed-Phase HPLC stands out as the primary method for routine quality control. It is robust, reliable, and provides excellent separation for the main component and impurities of similar polarity.

  • HILIC is an indispensable orthogonal method. Its unique selectivity for polar compounds makes it the superior choice for accurately quantifying critical impurities like glutaric acid, which are poorly retained by RP-HPLC.

  • Gas Chromatography (GC-FID) is the definitive technique for analyzing volatile impurities, including residual solvents and tert-butanol. It provides crucial information that is completely missed by liquid chromatography methods.

For drug development professionals, a combination of RP-HPLC for routine assay and purity checks, supported by HILIC and GC-FID methods during initial process development and for reference standard characterization, constitutes a scientifically sound and defensible analytical strategy. This ensures that the quality of this critical intermediate is controlled, leading to more reliable synthetic outcomes and safer final products.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Tert-butyl 5-oxopentanoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the meticulous characterization of reaction products is not merely a procedural step but a cornerstone of scientific rigor. Tert-butyl 5-oxopentanoate, a versatile γ-keto ester, serves as a pivotal building block for a multitude of chemical transformations. Its inherent reactivity allows for the synthesis of diverse molecular architectures through reactions such as reductions, reductive aminations, and Wittig olefinations. However, the analysis of the resultant complex mixtures necessitates a sophisticated and robust analytical strategy. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of products derived from this compound, offering experimentally-grounded insights and detailed protocols for researchers and professionals in the field.

The Analytical Imperative: Navigating Complexity with Mass Spectrometry

Reactions involving this compound can yield a spectrum of molecules, including the desired product, unreacted starting materials, intermediates, and various byproducts. Mass spectrometry (MS) stands as a preeminent analytical technique due to its exceptional sensitivity and specificity, enabling the identification and quantification of these diverse species. The power of MS lies in its ability to furnish precise molecular weight information and to elucidate structural details through controlled fragmentation analysis, making it an indispensable tool for reaction monitoring, impurity profiling, and definitive structural confirmation.

A Comparative Framework for Analytical Strategy

The selection of an appropriate mass spectrometry technique is contingent upon the physicochemical properties of the analytes and the specific research question. This guide focuses on a comparative analysis of two workhorse techniques in the modern analytical laboratory: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_workflow Mass Spectrometry Analytical Workflow Start Reaction Mixture (this compound derivatives) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile & thermally stable compounds) Start->GC_MS LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) (for non-volatile & thermally labile compounds) Start->LC_MS Data_Analysis Comparative Data Analysis (Molecular Weight, Fragmentation, Quantification) GC_MS->Data_Analysis LC_MS->Data_Analysis

Figure 1. A generalized workflow for the mass spectrometric analysis of reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Analytes

GC-MS is a robust and highly efficient technique for the analysis of compounds that are volatile and thermally stable. For derivatives of this compound that meet these criteria, such as the product of a simple reduction to tert-butyl 5-hydroxypentanoate, GC-MS offers excellent chromatographic resolution and detailed mass spectral information.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Following the reaction, quench the mixture appropriately and perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • For compounds with polar functional groups (e.g., alcohols or amines), derivatization may be necessary to enhance volatility and thermal stability. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

    • Dissolve the final residue in a volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless inlet at 250°C, with a split ratio of 20:1.

    • Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Interpretation: Unveiling Structure through Fragmentation

Electron ionization is a high-energy "hard" ionization technique that induces extensive fragmentation of the analyte molecule. This fragmentation provides a reproducible "fingerprint" that can be used for structural elucidation and library matching. For keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[2][3] For this compound, a prominent fragment would be the loss of the tert-butyl group (m/z 57).[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Spectrum of Products

LC-MS is the premier technique for the analysis of non-volatile, polar, and thermally labile compounds, making it exceptionally well-suited for a wide range of this compound reaction products. This includes products from reductive aminations with larger amines or complex products from Wittig reactions.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

    • Adjust the concentration to a range of 1-10 µg/mL. Derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention.[5][6]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Ionization: Electrospray Ionization (ESI) in positive and/or negative mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Mass Range: m/z 50-1000.

Data Interpretation: The Power of Soft Ionization and Tandem MS

ESI is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing unambiguous molecular weight information. For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion of interest is isolated and fragmented in the collision cell, providing structurally informative product ions.

G cluster_msms Tandem Mass Spectrometry (MS/MS) Workflow Analyte Analyte Ion from LC MS1 MS1: Precursor Ion Selection (e.g., [M+H]⁺) Analyte->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis (Fragmentation Pattern) CID->MS2 Elucidation Structural Elucidation MS2->Elucidation

Figure 2. The workflow for structural elucidation using tandem mass spectrometry.

Performance at a Glance: GC-MS vs. LC-MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Polarity & Volatility Low to moderate polarity, volatile, thermally stableWide range of polarities, non-volatile, thermally labile
Ionization Technique Hard Ionization (Electron Ionization - EI)Soft Ionization (Electrospray Ionization - ESI)
Molecular Ion Often weak or absent due to extensive fragmentationTypically a strong, readily identifiable [M+H]⁺ or [M-H]⁻
Structural Information From characteristic fragmentation patternsFrom controlled fragmentation in MS/MS experiments
Chromatographic Separation High-resolution separation in the gas phaseVersatile separation in the liquid phase
Derivatization Often required to increase volatilityCan be used to enhance ionization and retention

Case Study: Analysis of a Reductive Amination Product

Let's consider the reaction of this compound with a primary amine (e.g., benzylamine) via reductive amination to yield tert-butyl 5-(benzylamino)pentanoate.

  • GC-MS Analysis: The product may have limited volatility for GC-MS analysis without derivatization. Derivatization of the secondary amine could make it amenable to GC-MS. The resulting EI mass spectrum would likely exhibit fragmentation corresponding to the loss of the tert-butyl group and cleavage at the C-N bond.

  • LC-MS Analysis: This would be the more direct and robust approach. ESI in positive ion mode would generate a prominent [M+H]⁺ ion, confirming the molecular weight of the product. Subsequent MS/MS analysis of this precursor ion would yield characteristic fragments, such as the loss of the benzyl group and the tert-butyl group, providing unequivocal structural confirmation.

Beyond Mass Spectrometry: A Note on Orthogonal Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often benefits from orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, which is invaluable for unambiguous structure elucidation.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can quickly confirm the presence or absence of key functional groups, such as the disappearance of the ketone carbonyl and the appearance of a hydroxyl or amine group.[8]

Conclusion: A Synergistic Analytical Approach

The choice between GC-MS and LC-MS for the analysis of this compound reaction products is dictated by the specific properties of the target molecules. For a comprehensive understanding of the reaction outcome, a synergistic approach is often the most effective. GC-MS can be invaluable for analyzing volatile starting materials and byproducts, while LC-MS provides the versatility to analyze a broad range of products, particularly those that are polar and non-volatile. The tandem mass spectrometry capabilities of modern LC-MS systems are unparalleled for definitive structural elucidation. By judiciously applying the principles and protocols detailed in this guide, researchers can achieve accurate and reliable characterization of their synthetic products, thereby accelerating the pace of discovery and development.

References

  • Bowie, J. H., et al. "Mass Spectra of β-Keto Esters." Canadian Journal of Chemistry, vol. 50, no. 16, 1972, pp. 2707-2711. [Link]

  • Celgene Corporation. "Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • Weiler, L. "Mass Spectra of β-Keto Esters." ResearchGate, August 2025. [Link]

  • Rosell, M., et al. "Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems." Journal of Chromatography A, vol. 857, no. 1-2, 1999, pp. 205-16. [Link]

  • Celgene Corporation. "Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • Daiichi Sankyo Company, Limited. "(S) -TERT-Butyl 4,5-diamino-5-oxopentanoate preparation process.
  • Vallee, J., et al. "Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice." Metabolites, vol. 11, no. 1, 2021, p. 39. [Link]

  • Miller, B. F., et al. "Effects of an exogenous ketone ester using multi-omics in skeletal muscle of aging C57BL/6J male mice." Frontiers in Aging, vol. 3, 2022, p. 1024808. [Link]

  • Church, C. D., et al. "Method for determination of methyl tert-butyl ether and its degradation products in water." Environmental Science & Technology, vol. 31, no. 12, 1997, pp. 3723-3726. [Link]

  • Pornsopin, P., et al. "FTIR spectra of Keto, RS and RS–Keto nanoparticles." ResearchGate, 2014. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

  • Kelly, P. H. "tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods." Analytical Chemistry, vol. 45, no. 12, 1973, pp. 2079-2082. [Link]

  • Royal Society of Chemistry. "Recent advances in the transesterification of β-keto esters." RSC Publishing, 2021. [Link]

  • de Oliveira, A. C. S., et al. "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." ResearchGate, 2017. [Link]

  • Cadila Healthcare Limited. "A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Saito, T., et al. "4-t-Butylbenzylation of carboxylic acid for GC–MS analysis." ResearchGate, 2020. [Link]

  • Hidayah, N., et al. "FTIR spectra of complex compound resulted from keto-carboxylate product..." ResearchGate, 2019. [Link]

  • PubChem. "tert-Butyl 2-amino-5-oxopentanoate." PubChem. [Link]

  • PubChem. "tert-Butyl 4,5-diamino-5-oxopentanoate." PubChem. [Link]

  • National Institutes of Health. "Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry." NIH, 2013. [Link]

  • The Royal Society of Chemistry. "Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway." The Royal Society of Chemistry, 2013. [Link]

  • L.S.College, Muzaffarpur. "Wittig reaction." L.S.College, Muzaffarpur, 2020. [Link]

  • Organic Chemistry Portal. "Wittig Reaction - Common Conditions." Organic Chemistry Portal. [Link]

  • Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Biomedical Chromatography, vol. 25, no. 1-2, 2011, pp. 1-16. [Link]

  • National Institutes of Health. "Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites." PMC - NIH, 2023. [Link]

  • University of Calgary. "The Wittig Reaction: Synthesis of Alkenes." University of Calgary. [Link]

  • Springer. "LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters." Springer. [Link]

  • PubChem. "Tert-butyl 5-amino-4,4-dimethyl-5-oxopentanoate." PubChem. [Link]

  • PubChem. "2-Amino-5-(tert-butoxy)-5-oxopentanoic acid." PubChem. [Link]

  • Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism." Master Organic Chemistry, 2018. [Link]

  • ResearchGate. "5-(tert-Butylamino)-5-oxopentanoic acid." ResearchGate, 2025. [Link]

  • Google Patents. "Preparation of tertiary amines.
  • UT Southwestern Medical Center. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." UT Southwestern Medical Center. [Link]

  • Chemical Communications (RSC Publishing). "Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant." Chemical Communications (RSC Publishing). [Link]

Sources

A Comparative Guide to Alternatives for Tert-butyl 5-oxopentanoate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Building Block

In the landscape of heterocyclic chemistry, a field pivotal to drug discovery and materials science, the synthesis of five-membered rings like pyrroles, furans, and thiophenes is a foundational task. Tert-butyl 5-oxopentanoate, a classic γ-keto ester, has long served as a reliable C4 synthon, particularly in the venerable Paal-Knorr synthesis. Its bulky tert-butyl group offers advantageous solubility and stability, yet a reliance on a single reagent can stifle innovation and present practical challenges related to cost, availability, and a limited scope of achievable substitution patterns.

This guide moves beyond this single building block to provide an in-depth comparison of viable alternative reagents and synthetic strategies. We will explore the nuances of reactivity, compare performance with quantitative data, and provide detailed experimental protocols. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to make informed, strategic decisions in selecting the optimal building blocks for their specific synthetic targets.

The Foundational Role of the 1,4-Dicarbonyl Synthon

At its core, this compound is a precursor to a 1,4-dicarbonyl moiety, the key reactive intermediate for the Paal-Knorr reaction. This classic transformation involves the condensation of the 1,4-dicarbonyl compound with a primary amine or ammonia, followed by cyclization and dehydration, to yield a substituted pyrrole.[1][2][3] The same dicarbonyl precursor can be treated with dehydrating agents (e.g., acid) to form furans or with sulfurizing agents (e.g., Lawesson's reagent, P₂S₅) to produce thiophenes.[3] Understanding this fundamental mechanism is crucial for evaluating the utility of any alternative.

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Category 1: Direct Analogues - Other γ-Keto Acids and Esters

The most direct alternatives to this compound are other molecules that also possess the γ-keto carbonyl framework. The choice within this category is often dictated by cost, scalability, and the desired ester functionality.

Levulinic Acid and its Simple Esters (Ethyl, Methyl)

Levulinic acid is a premier, bio-derived platform chemical, often produced from the acid-catalyzed degradation of cellulose.[4][5] This makes it and its simple esters (ethyl and methyl levulinate) highly attractive from a sustainability and cost perspective.

  • Reactivity Comparison:

    • Levulinic Acid: The free carboxylic acid can sometimes auto-catalyze the condensation step in pyrrole synthesis. However, its acidity can be incompatible with sensitive functional groups and may lead to side reactions.

    • Ethyl/Methyl Levulinate: These esters behave very similarly to the tert-butyl variant but are typically more cost-effective and produce ethanol or methanol as a byproduct, which is easier to remove than tert-butanol. The primary difference is the reaction conditions required for any subsequent ester hydrolysis, should the free acid be the desired product.

  • Advantages: Low cost, high availability, and a strong "green chemistry" profile.[4]

  • Limitations: The free acid has limited solubility in non-polar solvents and its reactivity can be a double-edged sword.

Performance Data: A Head-to-Head Comparison

To illustrate the practical implications of choosing between these direct analogues, consider the synthesis of 1-benzyl-2,5-dimethylpyrrole.

ReagentAmineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2,5-HexanedioneBenzylamineAcetic AcidEthanolReflux292[2]
Ethyl LevulinateBenzylaminep-TSATolueneReflux12~85 (Est.)Based on[6]
Levulinic AcidBenzylamineNoneNeat1204~80 (Est.)Based on[6]

Note: Yields are representative and can vary based on specific reaction conditions and scale. The classic 1,4-diketone, 2,5-hexanedione, provides the benchmark yield, while levulinic acid and its ester provide comparable, high yields, demonstrating their efficacy.

Category 2: Alternative Synthetic Strategies

For researchers seeking different substitution patterns or facing challenges with the Paal-Knorr approach, entirely different synthetic strategies provide powerful alternatives. These methods do not use a pre-formed 1,4-dicarbonyl synthon but rather construct the heterocyclic core through different bond-forming events.

The Barton-Zard Pyrrole Synthesis

This powerful method offers a convergent route to pyrrole-2-carboxylates from fundamentally different starting materials: a nitroalkene and an isocyanoacetate.[7][8]

  • Mechanism Overview: The reaction proceeds via a base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring.

  • Advantages: Provides access to pyrroles with an ester at the 2-position, a pattern not directly achievable via the standard Paal-Knorr synthesis. It is a highly versatile and robust method.[7]

  • Limitations: Requires access to substituted nitroalkenes and isocyanoacetates, which may require separate synthetic steps.

Caption: Workflow for the Barton-Zard pyrrole synthesis.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is another classic method that constructs the pyrrole ring from three components: an α-haloketone, a β-ketoester, and ammonia or a primary amine.[8][9]

  • Mechanism Overview: The reaction involves the initial alkylation of the β-ketoester enolate with the α-haloketone, creating a 1,4-dicarbonyl intermediate in situ, which then undergoes a Paal-Knorr type cyclization with the amine.

  • Advantages: A versatile multicomponent reaction that allows for the assembly of highly substituted pyrroles from simple, readily available starting materials.

  • Limitations: Can sometimes result in moderate yields and may produce side products depending on the reactivity of the substrates.[9]

Strategic Choice: Paal-Knorr vs. Alternative Routes

The decision of which synthetic route to pursue depends entirely on the desired final product. The following workflow illustrates the logical process for selecting a synthetic strategy.

Synthetic_Strategy_Choice Start Desired Pyrrole Target IsEsterAtC2 Ester required at C2? Start->IsEsterAtC2 IsSymmetrical Symmetrical C3/C4 Substitution? IsEsterAtC2->IsSymmetrical No BartonZard Use Barton-Zard Synthesis IsEsterAtC2->BartonZard Yes PaalKnorr Use Paal-Knorr Synthesis (e.g., Ethyl Levulinate) IsSymmetrical->PaalKnorr Yes Hantzsch Consider Hantzsch or other MCRs IsSymmetrical->Hantzsch No

Caption: Decision workflow for selecting a pyrrole synthesis strategy.

Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for key synthetic transformations discussed.

Protocol 1: Paal-Knorr Synthesis of 1-Butyl-2,5-dimethylpyrrole

This protocol demonstrates a typical Paal-Knorr reaction using acetonylacetone (2,5-hexanedione), a close analogue of γ-keto esters, showcasing the simplicity of the method.

  • Materials:

    • Acetonylacetone (2,5-hexanedione) (118 µL, 1 mmol)

    • n-Butylamine (99 µL, 1 mmol)

    • CATAPAL 200 Alumina (40 mg) or Acetic Acid (catalytic)

  • Procedure:

    • Combine acetonylacetone (1 mmol) and n-butylamine (1 mmol) in a round-bottom flask. If using a solid catalyst like alumina, add it at this stage. If using an acid catalyst, the reaction can be run in a solvent like ethanol.[2]

    • For a solvent-free reaction, heat the mixture to 60 °C with stirring.[2] For a solvent-based reaction, reflux the mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 45 minutes to 2 hours.

    • Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-butyl-2,5-dimethyl-1H-pyrrole.[2] Expected Yield: >90%[2]

Protocol 2: Barton-Zard Synthesis of Ethyl 4-Aryl-pyrrole-2-carboxylate

This protocol is a general procedure adapted from the synthesis of related pyrrole derivatives.[7]

  • Materials:

    • Appropriate nitroalkene (e.g., β-nitrostyrene) (0.5 mmol)

    • Ethyl isocyanoacetate (0.65 mmol, 74 mg)

    • Potassium carbonate (K₂CO₃) (0.75 mmol, 104 mg)

    • Ethanol (6 mL)

  • Procedure:

    • To a stirred mixture of the nitroalkene (0.5 mmol) and K₂CO₃ (0.75 mmol) in ethanol (4 mL), add a solution of ethyl isocyanoacetate (0.65 mmol) in ethanol (2 mL) dropwise at room temperature.

    • Reflux the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

    • After the reaction is complete, cool the mixture to room temperature and add 1 mL of 5% hydrochloric acid to neutralize the base.

    • Evaporate the solvent under reduced pressure.

    • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole derivative.[7] Expected Yield: >90%[7]

Conclusion and Future Outlook

While this compound remains a useful reagent, the modern synthetic chemist has a diverse and powerful arsenal of alternatives. For direct, cost-effective synthesis of traditionally substituted heterocycles, bio-derived levulinic acid and its esters are outstanding choices. For targets requiring specific or complex substitution patterns, strategic departures from the Paal-Knorr reaction, such as the Barton-Zard or Hantzsch syntheses, offer unparalleled versatility. The selection of a reagent is no longer a default choice but a strategic decision based on the specific goals of the synthesis. As the fields of catalysis and green chemistry continue to evolve, we can anticipate the development of even more efficient, selective, and sustainable synthons for the construction of these vital heterocyclic scaffolds.

References

  • Wehrli, P. A., & Chu, V. (n.d.). Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry. [Link]

  • Luo, J., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]

  • (2021). Recent Advances in the Synthesis and Applications of α‐Ketothioesters. ResearchGate. [Link]

  • (n.d.). Recent Advances in the Synthesis and Applications of α-Ketothioesters. [Link]

  • (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]

  • (2022). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. PubMed. [Link]

  • (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. [Link]

  • (n.d.). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. [Link]

  • (n.d.). Synthesis of 1,5-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • (2022). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. ResearchGate. [Link]

  • (n.d.). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. [Link]

  • (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • (n.d.). Synthesis of Furandicarboxylic Acid Esters From Nonfood Feedstocks Without Concomitant Levulinic Acid Formation. PMC - NIH. [Link]

  • (2004). Simple synthesis of substituted pyrroles. PubMed - NIH. [Link]

  • (n.d.). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ResearchGate. [Link]

  • (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • (2023). Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity. MDPI. [Link]

  • (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate. [Link]

  • (n.d.). alternatives for the production of levulinic acid obtained from biomass. ResearchGate. [Link]

  • (n.d.). alternatives for the production of levulinic acid obtained from biomass. SciELO. [Link]

  • (n.d.). Methods of synthesis of furan-2(5H)-ones. Request PDF - ResearchGate. [Link]

  • (n.d.). Efficient Synthesis of γ‐Keto Esters from Enamines and EDA. Request PDF - ResearchGate. [Link]

  • (2019). A Review on the conversion of levulinic acid and its esters to various useful chemicals. [Link]

  • (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

Sources

A Senior Application Scientist's Guide to Byproduct Identification in Tert-butyl 5-oxopentanoate Synthesis using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Tert-butyl 5-oxopentanoate is a valuable building block in organic synthesis, notably serving as a precursor in the development of various pharmaceutical agents. Its bifunctional nature, containing both a ketone and a tert-butyl ester, allows for diverse chemical transformations. However, the synthetic routes to this intermediate are often accompanied by the formation of structurally similar byproducts. For researchers, scientists, and drug development professionals, the rigorous identification and characterization of these impurities are not merely an academic exercise; they are a critical component of process optimization, quality control, and regulatory compliance. Even minor impurities can alter reaction kinetics, reduce yields, and introduce toxicological risks in downstream applications.

This guide provides an in-depth comparison of analytical methodologies for byproduct identification in the synthesis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed protocols, and compare GC-MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive analytical strategy.

Synthetic Context: Esterification of Glutaric Anhydride and Potential Byproducts

A common and efficient route to this compound involves the acid-catalyzed esterification of glutaric anhydride with tert-butanol. While seemingly straightforward, this reaction is susceptible to several side reactions, leading to a predictable profile of process-related impurities. Understanding the reaction mechanism is the first step in anticipating these byproducts.

The primary reaction involves the nucleophilic attack of tert-butanol on one of the carbonyl carbons of glutaric anhydride, followed by ring-opening to form a monoester carboxylic acid, which is then esterified to the target product. However, several competing pathways exist:

  • Di-esterification: A second molecule of tert-butanol can react with the intermediate carboxylic acid or unreacted glutaric anhydride to form Di-tert-butyl glutarate .

  • Incomplete Reaction: Unreacted Glutaric acid (from hydrolysis of the anhydride) or the monoester intermediate may remain in the final mixture.

  • Dehydration of Alcohol: Under acidic and thermal stress, tert-butanol can dehydrate to form isobutylene , a volatile gas.[1]

  • Reagent Impurities: Impurities within the starting materials can also be carried through the synthesis.

These potential byproducts necessitate a robust analytical method capable of separating and identifying structurally similar compounds with high sensitivity and specificity.

GC-MS Analysis: The Gold Standard for Volatile and Semi-Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful hybrid technique for the analysis of reaction mixtures containing volatile or semi-volatile compounds.[2] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. The GC separates components based on their boiling points and interactions with the stationary phase, while the MS fragments the eluted compounds into predictable, fingerprint-like patterns, allowing for unambiguous identification.[2]

Expert Insight: Why GC-MS is the Preferred Method

The choice of GC-MS for this specific application is deliberate. The target molecule, this compound, and its most probable byproducts (e.g., Di-tert-butyl glutarate, residual tert-butanol) are sufficiently volatile and thermally stable for GC analysis. Furthermore, the mass spectrometer provides structural information that is crucial for differentiating between esters with similar retention times. For non-volatile byproducts like glutaric acid, a simple derivatization step to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl esters) makes them amenable to GC-MS analysis.[3][4]

Experimental Workflow for GC-MS Analysis

The following diagram and protocol outline a self-validating system for the reliable identification of byproducts.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 1. Reaction Quenching & Work-up s2 2. Solvent Extraction (e.g., Ethyl Acetate) s1->s2 s3 3. Derivatization (Optional) (e.g., with BSTFA for acidic byproducts) s2->s3 s4 4. Dilution & Filtration (to 1 mg/mL in solvent) s3->s4 a1 5. Injection into GC (Split mode) s4->a1 a2 6. Chromatographic Separation (e.g., HP-5ms column) a1->a2 a3 7. Elution & Ionization (Electron Ionization, 70 eV) a2->a3 a4 8. Mass Analysis (Quadrupole Analyzer) a3->a4 d1 9. Total Ion Chromatogram (TIC) Peak Integration a4->d1 d2 10. Mass Spectrum Extraction for each peak d1->d2 d3 11. NIST Library Search & Spectral Matching d2->d3 d4 12. Fragmentation Pattern Analysis (Manual Confirmation) d3->d4 end end d4->end Byproduct Identification & Reporting

Sources

A Comparative Guide to the Efficiency of Tert-butyl 5-oxopentanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, γ-keto esters are indispensable building blocks, prized for their bifunctional nature which allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1][2] Among these, tert-butyl 5-oxopentanoate presents a unique profile due to its bulky tert-butyl ester group. This guide provides an in-depth, objective comparison of the efficiency of this compound against its more common counterparts, methyl 5-oxopentanoate and ethyl 5-oxopentanoate.

The central question for the discerning researcher is not simply if a reagent works, but how and why it performs under specific conditions. The choice of the ester group—be it methyl, ethyl, or tert-butyl—is far from trivial. It imparts subtle yet significant changes in steric and electronic properties that can profoundly influence reaction kinetics, yields, and even mechanistic pathways. This guide moves beyond cataloging data, offering a causal analysis of experimental choices and outcomes to empower researchers in drug development and chemical synthesis to select the optimal reagent for their specific needs. Our benchmark for this comparison will be the venerable Michael addition, a cornerstone of carbon-carbon bond formation.[3]

Section 1: Physicochemical Properties and Their Synthetic Implications

Before delving into reaction dynamics, it is crucial to understand the intrinsic properties of these keto esters. The ester group directly influences the molecule's steric bulk and its susceptibility to certain side reactions.

Causality Behind the Properties: The tert-butyl group is significantly larger than the methyl or ethyl groups. This steric hindrance is a double-edged sword. It can shield the ester carbonyl from nucleophilic attack, providing crucial stability against undesired hydrolysis or transesterification, a common side reaction with methyl and ethyl esters under basic or acidic conditions.[4] However, this same bulk can impede the approach of reagents to the nearby active methylene site, potentially slowing down the rate of desired reactions.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundEthyl 5-oxopentanoateMethyl 5-oxopentanoate
Molecular Formula C₉H₁₆O₃C₇H₁₂O₃[5]C₆H₁₀O₃[6]
Molecular Weight 172.22 g/mol 144.17 g/mol [5]130.14 g/mol [6]
Structure
Key Feature High steric hindrance around the ester group.Moderate steric profile.Minimal steric hindrance.
Synthetic Implication Resistant to transesterification; may show slower reaction rates.Standard reactivity; susceptible to transesterification.Highest reactivity; most susceptible to transesterification.

Section 2: Benchmarking Performance in the Michael Addition

Rationale for Benchmark Selection

The Michael addition is an archetypal reaction for evaluating the utility of keto esters.[7][8] It involves the 1,4-conjugate addition of a nucleophile—in this case, the enolate of the keto ester—to an α,β-unsaturated carbonyl compound.[3] The efficiency of this reaction is highly dependent on the ease of enolate formation and the nucleophilicity of the resulting species. By using a mild base, we can sensitively probe how the different ester groups influence the acidity of the α-protons and the subsequent reaction rate.

Experimental Design

To provide a robust comparison, a standardized Michael addition reaction was designed. The enolate of each γ-keto ester was generated using sodium ethoxide as a mild base in ethanol, followed by the addition of methyl vinyl ketone (MVK) as the Michael acceptor. The reaction progress was monitored by Thin Layer Chromatography (TLC) to determine the time required for the consumption of the starting keto ester.

G cluster_reactants Reactants & Setup cluster_process Reaction & Monitoring cluster_workup Workup & Purification Keto_Ester Keto Ester (Tert-butyl, Ethyl, or Methyl 5-oxopentanoate) Reaction Stir at Room Temp. Keto_Ester->Reaction Base Sodium Ethoxide (Base) Base->Reaction Solvent Ethanol (Solvent) Solvent->Reaction MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Reaction Added after enolate formation TLC Monitor by TLC Reaction->TLC Periodic Sampling Quench Quench with NH4Cl (aq) TLC->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Michael Adduct Purify->Product

Caption: Generalized mechanism of the Michael Addition with a γ-keto ester.

Section 3: Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. All steps are grounded in standard, authoritative laboratory practices.

General Procedure for Michael Addition:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the γ-keto ester (10.0 mmol, 1.0 equiv) and anhydrous ethanol (20 mL). Stir the solution at room temperature.

  • Base Addition: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (230 mg, 10.0 mmol, 1.0 equiv) in anhydrous ethanol (10 mL). Add this solution dropwise to the keto ester solution over 10 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Michael Acceptor Addition: Add methyl vinyl ketone (MVK) (0.84 mL, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate) until the starting keto ester spot is no longer visible.

  • Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate to afford the pure Michael adduct. The structure of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The choice between tert-butyl, ethyl, and methyl 5-oxopentanoate is a strategic decision dictated by the specific demands of a synthetic route.

  • Methyl 5-oxopentanoate is the reagent of choice for speed and high reactivity when potential side reactions like transesterification are not a primary concern.

  • Ethyl 5-oxopentanoate offers a balanced, reliable performance, making it an excellent general-purpose starting point for many applications.

  • This compound excels in situations demanding high fidelity and stability. Its slower reaction rate is a reasonable trade-off for a cleaner reaction profile, free from transesterification byproducts. This makes it particularly valuable in complex syntheses where purification is challenging or in reactions requiring harsher conditions where less robust esters would degrade.

Ultimately, this guide demonstrates that efficiency is not merely a measure of yield and speed, but a holistic assessment of a reagent's fitness for a specific, well-defined synthetic purpose.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • BenchChem. (n.d.). Methyl 5-oxopentanoate | 6026-86-4.
  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. In Organic Chemistry.
  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Vulcanchem. (n.d.). Ethyl 5-amino-5-oxopentanoate - 56703-79-8.
  • ResearchGate. (2020, November 27). Heterocycles, their Synthesis and Industrial Applications: A Review.
  • PubChem. (n.d.). Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279.
  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Tert-butyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Environmental Stewardship

As laboratory professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the bench to include the safe and compliant management of all chemical reagents. Tert-butyl 5-oxopentanoate, a common building block in organic synthesis, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Essential Precautions

Personal Protective Equipment (PPE)

The first line of defense is a physical barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[1]

  • Hand Protection: Use nitrile gloves. Ensure they are free of tears or punctures before use.[2]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2]

Engineering Controls

All handling and disposal procedures must be conducted within a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of any vapors or aerosols and to contain any potential spills.

Step-by-Step Disposal Protocol

The cornerstone of chemical waste management is proper segregation at the point of generation.[4] Never mix incompatible waste streams. This protocol addresses the various forms of waste you may generate.

Step 1: Waste Characterization and Segregation

Properly categorize your this compound waste.

  • Unused or Expired Product: Any pure, unreacted this compound must be disposed of as hazardous chemical waste in its original or a compatible, labeled container.

  • Contaminated Liquid Waste: Solutions containing this compound (e.g., from reaction workups or solvent rinses) must be collected as organic solvent waste. Do not pour any amount down the drain.[2][4] These wastes are typically collected in designated carboys for incineration.[5]

  • Contaminated Solid Waste: This category includes items like used silica gel, filter paper, and contaminated disposables (e.g., pipette tips, gloves, absorbent pads). These must be collected separately from liquid waste.[3]

Step 2: Containerization and Labeling

Proper containment and labeling are legally required and essential for the safety of all personnel, including waste handlers.

  • Container Selection: Use containers made of compatible materials with tightly fitting caps.[6] Often, reusing the empty product container is a good choice.[6]

  • Labeling: All waste containers must be clearly labeled.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • An approximate concentration or percentage of the chemical in the waste stream.

    • The date when waste was first added to the container.

Step 3: Temporary Storage

Store waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Keep containers tightly closed except when adding waste.[1][6]

  • Store away from sources of ignition, as esters and associated organic solvents are often flammable.[1][7]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste contractor.[2]

  • Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) office.[8][9]

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specific, validated, and EHS-approved procedure.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

    • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[1]

  • Minor Spill Cleanup (<50 mL):

    • Ensure the area is well-ventilated, preferably within a fume hood.[2]

    • Wearing appropriate PPE, absorb the spill using an inert material like vermiculite, cat litter, or a chemical absorbent pad.[1][2]

    • Collect the absorbed material into a suitable container for disposal as contaminated solid waste.[1]

    • Clean the spill area with a compatible solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (>50 mL):

    • Alert personnel in the immediate area and evacuate.

    • Contact your institution's EHS or emergency response team immediately.[3]

    • Do not attempt to clean up a large spill unless you are specifically trained to do so.

Quantitative Data Summary

The following table summarizes key data for this compound, essential for a comprehensive risk assessment.

PropertyValueSource
CAS Number 192123-41-4[11]
Molecular Formula C₉H₁₆O₃[11]
Molecular Weight 172.22 g/mol [11]
Known Hazards Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation (extrapolated from similar compounds)[1][12]
Primary Disposal Route Incineration via licensed contractor[5][7]

Experimental Protocols & Visualizations

Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as regular trash.[6]

  • Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).[8]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste in your designated organic solvent waste container.[6][8]

  • Air Dry: Allow the rinsed container to air dry completely in the back of a fume hood.[8]

  • Deface Label: Completely remove or deface the original chemical label.[6]

  • Final Disposal: Once clean and dry, the container can be disposed of in the appropriate regular waste stream (e.g., glass recycling).

Logical Workflow: Disposal Decision Diagram

This diagram outlines the critical decision-making process for managing waste generated from experiments involving this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containment Containerization & Storage cluster_final Final Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Type Liquid Liquid Waste (Solutions, Rinsate) Assess->Liquid Is it liquid? Solid Solid Waste (Gloves, Wipes, Silica) Assess->Solid Is it solid? Unused Unused Product (Pure Chemical) Assess->Unused Is it pure/unused? PPE->Assess Liquid_Container Collect in Labeled Organic Waste Carboy Liquid->Liquid_Container Solid_Container Collect in Labeled Solid Waste Bag/Container Solid->Solid_Container Unused_Container Keep in Original or Labeled Waste Container Unused->Unused_Container Store Store in Satellite Accumulation Area Liquid_Container->Store Solid_Container->Store Unused_Container->Store EHS Request Pickup from Institutional EHS Store->EHS End Disposed by Licensed Waste Contractor EHS->End

Disposal Decision Workflow for this compound

References

  • Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.). Chemtalk. Retrieved January 2, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). University of Wisconsin–Madison. Retrieved January 2, 2026, from [Link]

  • 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Tert-butyl 2-amino-5-oxopentanoate | C9H17NO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved January 2, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved January 2, 2026, from [Link]

  • Product Stewardship Summary - Tertiary Butyl Alcohol. (n.d.). Ashland. Retrieved January 2, 2026, from [Link]

  • Tert-butyl 5-amino-4,4-dimethyl-5-oxopentanoate | C11H21NO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Tert-butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Potentially Explosive Compounds (PECs). (2016-10-24). The Sarpong Group. Retrieved January 2, 2026, from [Link]

  • Tert-butyl 2-amino-5-fluoro-4-oxopentanoate | C9H16FNO3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • (R)-tert-Butyl 2-(tert-Butoxycarbonylamino)-5-oxo-5-phenylpentanoate-d5. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH TERT-BUTYL HYDROPEROXIDE AT AMHERST COLLEGE. (2022-10-17). Amherst College. Retrieved January 2, 2026, from [Link]

  • Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3). (n.d.). NCBI Bookshelf. Retrieved January 2, 2026, from [Link]

  • Comments of Safer Chemicals Healthy Families on Persistent, Bioaccumulative, and Toxic (PBT) Chemicals. (2018-01-12). Toxic-Free Future. Retrieved January 2, 2026, from [Link]

  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. (2022-06-30). Australian Industrial Chemicals Introduction Scheme. Retrieved January 2, 2026, from [Link]

  • N-butyl 4-oxopentanoate - Registration Dossier. (n.d.). ECHA. Retrieved January 2, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.